AS1269574
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPGOOUJNUIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416373 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330981-72-1 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AS1269574: A Dual Agonist of GPR119 and TRPA1 and its Mechanism of Action in Glucagon-Like Peptide-1 Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AS1269574, a small molecule that has been identified as a promising agent for the treatment of type 2 diabetes. Initially characterized as a potent GPR119 agonist, subsequent research has revealed a novel, dual-agonist functionality involving the direct activation of the TRPA1 cation channel. This guide details the molecular pathways, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Mechanism of Action: A Dual-Targeting Approach
This compound exerts its effects through two distinct molecular targets: the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] This dual agonism allows this compound to influence cellular signaling through both G-protein-mediated and ion-channel-mediated pathways, culminating in the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion.
GPR119 Agonism
This compound is a potent agonist of GPR119, a receptor highly expressed in pancreatic β-cells and intestinal L-cells.[4][5] The canonical signaling pathway for GPR119 involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] Elevated cAMP is a key second messenger that enhances glucose-stimulated insulin secretion (GSIS).[5] In intestinal L-cells, this pathway is also linked to the stimulation of proglucagon gene expression.[1]
TRPA1 Channel Activation
A surprising and significant finding is the direct activation of TRPA1 cation channels by this compound.[1][2][3] This action is independent of GPR119 and results in a rapid influx of calcium ions (Ca²⁺) into the cell.[1][2] The activation of TRPA1 channels appears to be the primary mechanism by which this compound stimulates the acute release of GLP-1 from intestinal L-cells.[1] This GPR119-independent mechanism was confirmed by demonstrating that other structurally unrelated GPR119 agonists do not elicit the same Ca²⁺ influx and that the effect is abrogated by specific TRPA1 channel blockers.[1][2][6]
Signaling Pathways
The dual-agonist nature of this compound results in the activation of two parallel signaling cascades within target cells like intestinal L-cells.
Caption: Dual signaling pathways of this compound in an intestinal L-cell.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | Species | Value | Reference |
| EC₅₀ (GPR119) | HEK293 (transiently expressing hGPR119) | Human | 2.5 µM | [4][5][7] |
| GLP-1 Release | STC-1 | Mouse | Dose-dependent increase at 30 & 100 µM | [1] |
| [Ca²⁺]i Increase | STC-1 | Mouse | Dose-dependent increase (20-100 µM) | [6] |
| Insulin Secretion | MIN-6 | Mouse | Enhanced only at high glucose (16.8 mM) | [5][7][8] |
Table 2: Inhibition of this compound-Induced Effects by TRPA1 Antagonists
| Antagonist | Concentration | Effect on this compound-induced GLP-1 Release | Cell Line | Reference |
| A967079 | 1 µM | Strong suppression | STC-1 | [1] |
| HC030031 | 10 µM | Strong suppression | STC-1 | [1] |
| AP-18 | 15 µM | Strong suppression | STC-1 | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to elucidate the mechanism of action of this compound.
GLP-1 Release Assay (Static Incubation)
This protocol is designed to measure the amount of GLP-1 secreted from a cell monolayer in response to treatment with this compound.
-
Cell Culture: STC-1 cells are seeded in 24-well plates and grown to confluence.
-
Pre-incubation: The cell monolayers are washed twice with a HEPES-buffered salt solution (HBSS) and then pre-incubated in HBSS for 1 hour at 37°C.
-
Incubation with Compounds: The pre-incubation buffer is replaced with fresh HBSS containing the vehicle control (e.g., 0.1% DMSO), this compound at various concentrations (e.g., 30 µM, 100 µM), or this compound in combination with TRPA1 inhibitors.
-
Sample Collection: After a 2-hour incubation period at 37°C, the supernatant is collected.
-
Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available GLP-1 ELISA kit.
-
Data Normalization: Data are typically normalized to the total protein content of the cell lysate from each well.
Intracellular Calcium Measurement (Fura-2 Assay)
This method measures changes in the intracellular free calcium concentration ([Ca²⁺]i) in response to this compound.
-
Cell Preparation: STC-1 cells are grown on glass coverslips.
-
Dye Loading: The cells are loaded with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) for 60 minutes at room temperature in the dark.
-
Washing: The cells are washed with HBSS to remove extracellular dye.
-
Imaging: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfusion and Data Acquisition: Cells are perfused with HBSS. A baseline fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission) is recorded. The perfusion is then switched to a solution containing this compound, and the change in fluorescence ratio is recorded over time.
-
Calibration: At the end of each experiment, calibration can be performed using ionomycin in the presence of high Ca²⁺ followed by a Ca²⁺-free solution containing EGTA to determine R_min and R_max for converting ratios to absolute [Ca²⁺]i.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel currents activated by this compound.
-
Cell Preparation: HEK-293 cells transfected with rat TRPA1 cDNA (or STC-1 cells) are used. Transfected cells can be identified by co-expression of a fluorescent protein like YFP.
-
Electrode and Solutions: A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution (e.g., K⁺-based). The extracellular (bath) solution is typically HBSS.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Compound Application: this compound is applied to the cell via a perfusion system.
-
Current Recording: The resulting inward or outward membrane currents are recorded. To determine the current-voltage (I-V) relationship, voltage ramps or steps can be applied before and during compound application. The characteristic outward rectification of TRPA1 channels can be observed.[1]
Experimental Validation Workflow
The workflow below illustrates the logical progression of experiments used to confirm the GPR119-independent, TRPA1-mediated action of this compound.
Caption: Logical workflow for elucidating the dual mechanism of this compound.
Conclusion
This compound represents a fascinating case of a small molecule with a dual mechanism of action. While its activity as a GPR119 agonist positions it within a well-understood class of potential anti-diabetic drugs, its direct and potent activation of the TRPA1 cation channel reveals a novel pathway for stimulating GLP-1 secretion.[1][2][3] This dual functionality underscores the importance of comprehensive pharmacological profiling in drug discovery. The GPR119-independent, TRPA1-mediated Ca²⁺ influx is the dominant driver for acute GLP-1 release, while the GPR119-cAMP pathway may contribute to longer-term effects such as increased proglucagon gene expression.[1] Understanding both pathways is critical for the development and optimization of this and other compounds targeting L-cell function for the treatment of metabolic diseases.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
AS1269574: A Dual Agonist of GPR119 and TRPA1 and its Mechanism of Action in Glucagon-Like Peptide-1 Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AS1269574, a small molecule that has been identified as a promising agent for the treatment of type 2 diabetes. Initially characterized as a potent GPR119 agonist, subsequent research has revealed a novel, dual-agonist functionality involving the direct activation of the TRPA1 cation channel. This guide details the molecular pathways, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Mechanism of Action: A Dual-Targeting Approach
This compound exerts its effects through two distinct molecular targets: the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] This dual agonism allows this compound to influence cellular signaling through both G-protein-mediated and ion-channel-mediated pathways, culminating in the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion.
GPR119 Agonism
This compound is a potent agonist of GPR119, a receptor highly expressed in pancreatic β-cells and intestinal L-cells.[4][5] The canonical signaling pathway for GPR119 involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] Elevated cAMP is a key second messenger that enhances glucose-stimulated insulin secretion (GSIS).[5] In intestinal L-cells, this pathway is also linked to the stimulation of proglucagon gene expression.[1]
TRPA1 Channel Activation
A surprising and significant finding is the direct activation of TRPA1 cation channels by this compound.[1][2][3] This action is independent of GPR119 and results in a rapid influx of calcium ions (Ca²⁺) into the cell.[1][2] The activation of TRPA1 channels appears to be the primary mechanism by which this compound stimulates the acute release of GLP-1 from intestinal L-cells.[1] This GPR119-independent mechanism was confirmed by demonstrating that other structurally unrelated GPR119 agonists do not elicit the same Ca²⁺ influx and that the effect is abrogated by specific TRPA1 channel blockers.[1][2][6]
Signaling Pathways
The dual-agonist nature of this compound results in the activation of two parallel signaling cascades within target cells like intestinal L-cells.
Caption: Dual signaling pathways of this compound in an intestinal L-cell.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | Species | Value | Reference |
| EC₅₀ (GPR119) | HEK293 (transiently expressing hGPR119) | Human | 2.5 µM | [4][5][7] |
| GLP-1 Release | STC-1 | Mouse | Dose-dependent increase at 30 & 100 µM | [1] |
| [Ca²⁺]i Increase | STC-1 | Mouse | Dose-dependent increase (20-100 µM) | [6] |
| Insulin Secretion | MIN-6 | Mouse | Enhanced only at high glucose (16.8 mM) | [5][7][8] |
Table 2: Inhibition of this compound-Induced Effects by TRPA1 Antagonists
| Antagonist | Concentration | Effect on this compound-induced GLP-1 Release | Cell Line | Reference |
| A967079 | 1 µM | Strong suppression | STC-1 | [1] |
| HC030031 | 10 µM | Strong suppression | STC-1 | [1] |
| AP-18 | 15 µM | Strong suppression | STC-1 | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to elucidate the mechanism of action of this compound.
GLP-1 Release Assay (Static Incubation)
This protocol is designed to measure the amount of GLP-1 secreted from a cell monolayer in response to treatment with this compound.
-
Cell Culture: STC-1 cells are seeded in 24-well plates and grown to confluence.
-
Pre-incubation: The cell monolayers are washed twice with a HEPES-buffered salt solution (HBSS) and then pre-incubated in HBSS for 1 hour at 37°C.
-
Incubation with Compounds: The pre-incubation buffer is replaced with fresh HBSS containing the vehicle control (e.g., 0.1% DMSO), this compound at various concentrations (e.g., 30 µM, 100 µM), or this compound in combination with TRPA1 inhibitors.
-
Sample Collection: After a 2-hour incubation period at 37°C, the supernatant is collected.
-
Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available GLP-1 ELISA kit.
-
Data Normalization: Data are typically normalized to the total protein content of the cell lysate from each well.
Intracellular Calcium Measurement (Fura-2 Assay)
This method measures changes in the intracellular free calcium concentration ([Ca²⁺]i) in response to this compound.
-
Cell Preparation: STC-1 cells are grown on glass coverslips.
-
Dye Loading: The cells are loaded with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) for 60 minutes at room temperature in the dark.
-
Washing: The cells are washed with HBSS to remove extracellular dye.
-
Imaging: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfusion and Data Acquisition: Cells are perfused with HBSS. A baseline fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission) is recorded. The perfusion is then switched to a solution containing this compound, and the change in fluorescence ratio is recorded over time.
-
Calibration: At the end of each experiment, calibration can be performed using ionomycin in the presence of high Ca²⁺ followed by a Ca²⁺-free solution containing EGTA to determine R_min and R_max for converting ratios to absolute [Ca²⁺]i.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel currents activated by this compound.
-
Cell Preparation: HEK-293 cells transfected with rat TRPA1 cDNA (or STC-1 cells) are used. Transfected cells can be identified by co-expression of a fluorescent protein like YFP.
-
Electrode and Solutions: A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution (e.g., K⁺-based). The extracellular (bath) solution is typically HBSS.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Compound Application: this compound is applied to the cell via a perfusion system.
-
Current Recording: The resulting inward or outward membrane currents are recorded. To determine the current-voltage (I-V) relationship, voltage ramps or steps can be applied before and during compound application. The characteristic outward rectification of TRPA1 channels can be observed.[1]
Experimental Validation Workflow
The workflow below illustrates the logical progression of experiments used to confirm the GPR119-independent, TRPA1-mediated action of this compound.
Caption: Logical workflow for elucidating the dual mechanism of this compound.
Conclusion
This compound represents a fascinating case of a small molecule with a dual mechanism of action. While its activity as a GPR119 agonist positions it within a well-understood class of potential anti-diabetic drugs, its direct and potent activation of the TRPA1 cation channel reveals a novel pathway for stimulating GLP-1 secretion.[1][2][3] This dual functionality underscores the importance of comprehensive pharmacological profiling in drug discovery. The GPR119-independent, TRPA1-mediated Ca²⁺ influx is the dominant driver for acute GLP-1 release, while the GPR119-cAMP pathway may contribute to longer-term effects such as increased proglucagon gene expression.[1] Understanding both pathways is critical for the development and optimization of this and other compounds targeting L-cell function for the treatment of metabolic diseases.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
AS1269574: A Dual Agonist of GPR119 and TRPA1 for Glucose-Stimulated Insulin Secretion
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS1269574 is a small molecule that has garnered significant interest in the field of diabetes research for its ability to stimulate insulin secretion in a glucose-dependent manner. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis, subsequent research has revealed a novel, dual-agonist mechanism of action.[1][2] This whitepaper provides a comprehensive technical overview of this compound, focusing on its core mechanisms, quantitative effects on insulin and GLP-1 secretion, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action: A Dual-Pronged Approach
This compound enhances glucose-stimulated insulin secretion (GSIS) through two distinct molecular targets: GPR119 and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This dual agonism presents a unique therapeutic profile, influencing both pancreatic β-cells directly and indirectly through the stimulation of incretin hormones from enteroendocrine L-cells.
GPR119 Agonism in Pancreatic β-Cells
In pancreatic β-cells, this compound directly activates GPR119.[1] This receptor is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase.[3][4] This, in turn, increases intracellular levels of cyclic AMP (cAMP).[1][5] Elevated cAMP potentiates the effects of high glucose on insulin secretion, a process known as glucose-stimulated insulin secretion (GSIS).[1][6] A key feature of this mechanism is its glucose dependency; this compound enhances insulin secretion primarily under high-glucose conditions, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[1][6]
TRPA1 Agonism in Enteroendocrine L-Cells
Unexpectedly, this compound has also been shown to act as an agonist of the TRPA1 cation channel, a mechanism independent of GPR119.[2][3] TRPA1 channels are expressed on enteroendocrine L-cells in the gut.[1][7] Activation of these channels by this compound leads to an influx of calcium ions (Ca2+), which triggers the secretion of glucagon-like peptide-1 (GLP-1).[2][8] GLP-1 is a potent incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells.[2][7] This indirect action on insulin secretion, mediated by GLP-1, complements the direct effects of this compound on β-cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Cell Line | Value | Reference |
| EC50 for human GPR119 activation | HEK293 | 2.5 µM | [1][6] |
| Enhanced insulin secretion (glucose-dependent) | MIN-6 | Observed at high glucose (16.8 mM) | [1][6] |
Table 1: In Vitro Activity of this compound on GPR119 and Insulin Secretion.
| Parameter | Cell Line | Concentration of this compound | Effect | Reference |
| GLP-1 Release | STC-1 | 30 µM and 100 µM | Dose-dependent increase | [2][9] |
| Intracellular Ca2+ Increase | STC-1 | 20-100 µM | Dose-dependent increase | [2][9] |
Table 2: In Vitro Activity of this compound on TRPA1-Mediated GLP-1 Secretion.
| Study Type | Animal Model | Effect of this compound | Reference |
| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Reduced blood glucose levels after oral glucose loading | [1][6] |
| Fed and Fasting Plasma Glucose | Normal Mice | No significant effect | [1][6] |
Table 3: In Vivo Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay using MIN-6 Cells
This protocol outlines the steps to measure insulin secretion from the mouse pancreatic β-cell line MIN-6 in response to this compound under low and high glucose conditions.
Materials:
-
MIN-6 cells
-
Complete growth medium (DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)[10]
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4[11]
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture MIN-6 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Seeding: Seed MIN-6 cells into 24-well plates at an appropriate density and allow them to reach approximately 80% confluency.[10]
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[11]
-
Treatment Incubation: After pre-incubation, aspirate the buffer and add the following treatment solutions to the respective wells:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose.
-
This compound Treatment: KRBH with 16.7 mM glucose and the desired concentrations of this compound. Include a vehicle control (DMSO) in the high glucose condition.
-
-
Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Following incubation, collect the supernatant from each well into microcentrifuge tubes.
-
Centrifugation: Centrifuge the collected supernatants to pellet any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the clarified supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
This compound formulation for oral administration
-
Glucometer and glucose test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., microvette tubes for plasma insulin measurement)[12][13]
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the mice to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the mice for 4-6 hours before the start of the OGTT. Water should be available ad libitum.[12]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer. A blood sample can also be collected at this time for baseline insulin measurement.[12][13]
-
Compound Administration: Administer this compound or vehicle control orally via gavage.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[12][14]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13][15]
-
Blood Sampling for Insulin: If desired, collect blood samples at specific time points for the determination of plasma insulin levels.
-
Data Analysis: Plot the blood glucose concentrations over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in pancreatic β-cells and enteroendocrine L-cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound's effect on insulin and GLP-1 secretion.
References
- 1. Stimulation of glucagon-like peptide-1 secretion downstream of the ligand-gated ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of GLP-1 secretion downstream of the ligand-gated ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. vmmpc.org [vmmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
AS1269574: A Dual Agonist of GPR119 and TRPA1 for Glucose-Stimulated Insulin Secretion
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS1269574 is a small molecule that has garnered significant interest in the field of diabetes research for its ability to stimulate insulin secretion in a glucose-dependent manner. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis, subsequent research has revealed a novel, dual-agonist mechanism of action.[1][2] This whitepaper provides a comprehensive technical overview of this compound, focusing on its core mechanisms, quantitative effects on insulin and GLP-1 secretion, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action: A Dual-Pronged Approach
This compound enhances glucose-stimulated insulin secretion (GSIS) through two distinct molecular targets: GPR119 and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This dual agonism presents a unique therapeutic profile, influencing both pancreatic β-cells directly and indirectly through the stimulation of incretin hormones from enteroendocrine L-cells.
GPR119 Agonism in Pancreatic β-Cells
In pancreatic β-cells, this compound directly activates GPR119.[1] This receptor is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase.[3][4] This, in turn, increases intracellular levels of cyclic AMP (cAMP).[1][5] Elevated cAMP potentiates the effects of high glucose on insulin secretion, a process known as glucose-stimulated insulin secretion (GSIS).[1][6] A key feature of this mechanism is its glucose dependency; this compound enhances insulin secretion primarily under high-glucose conditions, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[1][6]
TRPA1 Agonism in Enteroendocrine L-Cells
Unexpectedly, this compound has also been shown to act as an agonist of the TRPA1 cation channel, a mechanism independent of GPR119.[2][3] TRPA1 channels are expressed on enteroendocrine L-cells in the gut.[1][7] Activation of these channels by this compound leads to an influx of calcium ions (Ca2+), which triggers the secretion of glucagon-like peptide-1 (GLP-1).[2][8] GLP-1 is a potent incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells.[2][7] This indirect action on insulin secretion, mediated by GLP-1, complements the direct effects of this compound on β-cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Cell Line | Value | Reference |
| EC50 for human GPR119 activation | HEK293 | 2.5 µM | [1][6] |
| Enhanced insulin secretion (glucose-dependent) | MIN-6 | Observed at high glucose (16.8 mM) | [1][6] |
Table 1: In Vitro Activity of this compound on GPR119 and Insulin Secretion.
| Parameter | Cell Line | Concentration of this compound | Effect | Reference |
| GLP-1 Release | STC-1 | 30 µM and 100 µM | Dose-dependent increase | [2][9] |
| Intracellular Ca2+ Increase | STC-1 | 20-100 µM | Dose-dependent increase | [2][9] |
Table 2: In Vitro Activity of this compound on TRPA1-Mediated GLP-1 Secretion.
| Study Type | Animal Model | Effect of this compound | Reference |
| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Reduced blood glucose levels after oral glucose loading | [1][6] |
| Fed and Fasting Plasma Glucose | Normal Mice | No significant effect | [1][6] |
Table 3: In Vivo Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay using MIN-6 Cells
This protocol outlines the steps to measure insulin secretion from the mouse pancreatic β-cell line MIN-6 in response to this compound under low and high glucose conditions.
Materials:
-
MIN-6 cells
-
Complete growth medium (DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)[10]
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4[11]
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture MIN-6 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Seeding: Seed MIN-6 cells into 24-well plates at an appropriate density and allow them to reach approximately 80% confluency.[10]
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[11]
-
Treatment Incubation: After pre-incubation, aspirate the buffer and add the following treatment solutions to the respective wells:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose.
-
This compound Treatment: KRBH with 16.7 mM glucose and the desired concentrations of this compound. Include a vehicle control (DMSO) in the high glucose condition.
-
-
Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Following incubation, collect the supernatant from each well into microcentrifuge tubes.
-
Centrifugation: Centrifuge the collected supernatants to pellet any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the clarified supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
This compound formulation for oral administration
-
Glucometer and glucose test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., microvette tubes for plasma insulin measurement)[12][13]
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the mice to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the mice for 4-6 hours before the start of the OGTT. Water should be available ad libitum.[12]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer. A blood sample can also be collected at this time for baseline insulin measurement.[12][13]
-
Compound Administration: Administer this compound or vehicle control orally via gavage.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[12][14]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13][15]
-
Blood Sampling for Insulin: If desired, collect blood samples at specific time points for the determination of plasma insulin levels.
-
Data Analysis: Plot the blood glucose concentrations over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in pancreatic β-cells and enteroendocrine L-cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound's effect on insulin and GLP-1 secretion.
References
- 1. Stimulation of glucagon-like peptide-1 secretion downstream of the ligand-gated ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of GLP-1 secretion downstream of the ligand-gated ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. vmmpc.org [vmmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
AS1269574: A Dual-Agonist Approach for Type 2 Diabetes Mellitus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS1269574 is a synthetic, orally available small molecule that has emerged as a compound of interest in type 2 diabetes (T2D) research. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), it represents a novel structural class with a 2,4,6-tri-substituted pyrimidine core.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for T2D therapies.[1][2][3] Activation of GPR119 is known to enhance glucose-stimulated insulin secretion (GSIS) and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3]
Subsequent research has revealed a surprising and significant secondary mechanism of action: this compound also directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, providing a GPR119-independent pathway for stimulating GLP-1 secretion.[3][4] This dual agonism at two distinct molecular targets (GPR119 and TRPA1) positions this compound as a unique tool for studying L-cell function and a potential lead compound for developing novel T2D therapeutics.[3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description | Source |
| EC50 | 2.5 µM | HEK293 (expressing human GPR119) | Potency for GPR119 activation. | [1][4] |
| Glucose-Stimulated Insulin Secretion | Effective at 16.8 mM Glucose | MIN-6 (mouse pancreatic β-cell line) | Enhanced insulin secretion only under high-glucose conditions. No effect at 2.8 mM glucose. | [1][2] |
| GLP-1 Secretion | Dose-dependent (effective at 30-100 µM) | STC-1 (mouse intestinal cell line) | Stimulated the release of immunoreactive GLP-1. | [3] |
| Intracellular Ca2+ Increase | Dose-dependent (effective at 20-100 µM) | STC-1 (mouse intestinal cell line) | Triggered an increase in intracellular free calcium concentration ([Ca2+]i). | [3] |
| Proglucagon Gene Promoter Activity | Stimulatory | GLUTag (mouse L-cell line) | Activated endogenous GPR119 to stimulate proglucagon gene promoter activity. | [3][5] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Administration | Effect | Source |
| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Single oral administration | Significantly reduced blood glucose levels after an oral glucose load. | [1][2] |
| Fasting/Fed Plasma Glucose | Normal Mice | Single oral administration | No significant effect on fed and fasting plasma glucose levels. | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects on glucose homeostasis through two distinct signaling pathways in enteroendocrine L-cells and pancreatic β-cells.
GPR119-Mediated Signaling Pathway
As a GPR119 agonist, this compound initiates a canonical Gs protein-coupled receptor signaling cascade. This pathway is crucial for both increasing the biosynthesis of GLP-1 and priming pancreatic β-cells for glucose-dependent insulin secretion.
-
Activation: this compound binds to and activates GPR119 on the surface of L-cells and β-cells.[1][2]
-
G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gαs.[3]
-
cAMP Production: Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
-
Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6] In L-cells, PKA activation leads to increased transcription of the proglucagon gene, the precursor to GLP-1.[3][6] In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion.[1][2]
TRPA1-Mediated Signaling Pathway
Uniquely, this compound directly activates TRPA1, a non-selective cation channel, independent of its action on GPR119.[3][4] This mechanism provides a direct and rapid route to GLP-1 secretion from intestinal L-cells.
-
Direct Activation: this compound acts as a direct agonist on the TRPA1 channel located on the L-cell membrane.[1][3]
-
Calcium Influx: Activation of TRPA1 opens the channel, leading to a rapid influx of extracellular Ca2+ into the cell.[3]
-
GLP-1 Exocytosis: The resulting increase in intracellular free calcium concentration ([Ca2+]i) triggers the exocytosis of GLP-1-containing granules from the L-cell.[3] This action is not dependent on cAMP production or intracellular calcium release.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
GPR119 Activation Assay in HEK293 Cells
This protocol is designed to quantify the potency of this compound at the human GPR119 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.
-
Assay Principle: GPR119 activation leads to a rise in intracellular cAMP. This can be measured using various methods, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay where a cAMP response element (CRE) drives the expression of a reporter like luciferase.
-
Procedure:
-
Seed transfected HEK293 cells in a multi-well plate.
-
Incubate cells for 24-48 hours post-transfection.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration or luciferase activity according to the manufacturer's instructions.
-
Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Intracellular Calcium ([Ca2+]i) Measurement in STC-1 Cells
This protocol assesses the ability of this compound to induce calcium influx via TRPA1 activation.
-
Cell Culture: Mouse intestinal STC-1 cells are cultured on glass coverslips until they form a monolayer.
-
Assay Principle: The ratiometric fluorescent indicator Fura-2 is used to measure changes in [Ca2+]i. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission at ~510 nm is proportional to the intracellular calcium concentration.
-
Procedure:
-
Load STC-1 cell monolayers with Fura-2 AM (the acetoxymethyl ester form) for approximately 60 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the cells with a standard buffer solution.
-
Establish a stable baseline fluorescence ratio.
-
Introduce this compound (e.g., at 100 µM) into the perfusion solution.
-
Record the change in the Fura-2 fluorescence ratio over time to monitor the increase in [Ca2+]i.[3]
-
To confirm the role of TRPA1, the experiment can be repeated in the presence of specific TRPA1 channel blockers like A967079 or HC030031.[1]
-
Proglucagon Gene Promoter Activity Assay in GLUTag Cells
This assay determines if this compound can stimulate the biosynthesis of GLP-1's precursor.[6]
-
Cell Culture: Mouse enteroendocrine GLUTag cells, which endogenously express GPR119, are used.[6]
-
Assay Principle: Cells are transfected with a reporter construct where the firefly luciferase gene is under the control of the proglucagon gene promoter (GLU-Luc). An increase in promoter activity results in higher luciferase expression.[3]
-
Procedure:
-
Transfect GLUTag cells with the GLU-Luc reporter plasmid. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
After 24 hours, treat the cells with this compound or a control vehicle for a defined period (e.g., 4-6 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold-stimulation by comparing the normalized activity in this compound-treated cells to that in vehicle-treated cells.[3]
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo protocol evaluates the effect of this compound on glucose disposal.
-
Animal Model: Normal, healthy mice (e.g., C57BL/6) are used.
-
Assay Principle: The test measures the ability of the animal to clear a glucose load from the blood. An improvement in glucose tolerance will result in a lower and/or faster return to baseline blood glucose levels.
-
Procedure:
-
Fast the mice overnight (e.g., for 12-16 hours) with free access to water.
-
Administer this compound or a vehicle control via oral gavage.
-
After a set time (e.g., 30-60 minutes), measure the baseline blood glucose level (Time 0) from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.[1]
-
Conclusion
This compound stands out as a fascinating pharmacological tool and a potential therapeutic candidate for type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion is a key feature for a T2D drug, particularly as this action is glucose-dependent, which may reduce the risk of hypoglycemia.[1][2] The discovery of its dual agonism on both GPR119 and TRPA1 channels reveals a multifaceted approach to stimulating the incretin axis.[3] While the GPR119 pathway promotes both the synthesis and secretion of GLP-1, the TRPA1 pathway offers a direct, rapid mechanism for GLP-1 release. This combined action could prove more effective than targeting either pathway alone. Further research into the pharmacokinetics, long-term efficacy, and safety profile of this compound and its analogs is warranted to fully understand its therapeutic potential in managing type 2 diabetes.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of Proglucagon Gene Expression by Human GPR119 in Enteroendocrine L-cell Line GLUTag - PMC [pmc.ncbi.nlm.nih.gov]
AS1269574: A Dual-Agonist Approach for Type 2 Diabetes Mellitus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS1269574 is a synthetic, orally available small molecule that has emerged as a compound of interest in type 2 diabetes (T2D) research. Initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), it represents a novel structural class with a 2,4,6-tri-substituted pyrimidine core.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for T2D therapies.[1][2][3] Activation of GPR119 is known to enhance glucose-stimulated insulin secretion (GSIS) and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3]
Subsequent research has revealed a surprising and significant secondary mechanism of action: this compound also directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, providing a GPR119-independent pathway for stimulating GLP-1 secretion.[3][4] This dual agonism at two distinct molecular targets (GPR119 and TRPA1) positions this compound as a unique tool for studying L-cell function and a potential lead compound for developing novel T2D therapeutics.[3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description | Source |
| EC50 | 2.5 µM | HEK293 (expressing human GPR119) | Potency for GPR119 activation. | [1][4] |
| Glucose-Stimulated Insulin Secretion | Effective at 16.8 mM Glucose | MIN-6 (mouse pancreatic β-cell line) | Enhanced insulin secretion only under high-glucose conditions. No effect at 2.8 mM glucose. | [1][2] |
| GLP-1 Secretion | Dose-dependent (effective at 30-100 µM) | STC-1 (mouse intestinal cell line) | Stimulated the release of immunoreactive GLP-1. | [3] |
| Intracellular Ca2+ Increase | Dose-dependent (effective at 20-100 µM) | STC-1 (mouse intestinal cell line) | Triggered an increase in intracellular free calcium concentration ([Ca2+]i). | [3] |
| Proglucagon Gene Promoter Activity | Stimulatory | GLUTag (mouse L-cell line) | Activated endogenous GPR119 to stimulate proglucagon gene promoter activity. | [3][5] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Administration | Effect | Source |
| Oral Glucose Tolerance Test (OGTT) | Normal Mice | Single oral administration | Significantly reduced blood glucose levels after an oral glucose load. | [1][2] |
| Fasting/Fed Plasma Glucose | Normal Mice | Single oral administration | No significant effect on fed and fasting plasma glucose levels. | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects on glucose homeostasis through two distinct signaling pathways in enteroendocrine L-cells and pancreatic β-cells.
GPR119-Mediated Signaling Pathway
As a GPR119 agonist, this compound initiates a canonical Gs protein-coupled receptor signaling cascade. This pathway is crucial for both increasing the biosynthesis of GLP-1 and priming pancreatic β-cells for glucose-dependent insulin secretion.
-
Activation: this compound binds to and activates GPR119 on the surface of L-cells and β-cells.[1][2]
-
G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gαs.[3]
-
cAMP Production: Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
-
Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6] In L-cells, PKA activation leads to increased transcription of the proglucagon gene, the precursor to GLP-1.[3][6] In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion.[1][2]
TRPA1-Mediated Signaling Pathway
Uniquely, this compound directly activates TRPA1, a non-selective cation channel, independent of its action on GPR119.[3][4] This mechanism provides a direct and rapid route to GLP-1 secretion from intestinal L-cells.
-
Direct Activation: this compound acts as a direct agonist on the TRPA1 channel located on the L-cell membrane.[1][3]
-
Calcium Influx: Activation of TRPA1 opens the channel, leading to a rapid influx of extracellular Ca2+ into the cell.[3]
-
GLP-1 Exocytosis: The resulting increase in intracellular free calcium concentration ([Ca2+]i) triggers the exocytosis of GLP-1-containing granules from the L-cell.[3] This action is not dependent on cAMP production or intracellular calcium release.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
GPR119 Activation Assay in HEK293 Cells
This protocol is designed to quantify the potency of this compound at the human GPR119 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.
-
Assay Principle: GPR119 activation leads to a rise in intracellular cAMP. This can be measured using various methods, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay where a cAMP response element (CRE) drives the expression of a reporter like luciferase.
-
Procedure:
-
Seed transfected HEK293 cells in a multi-well plate.
-
Incubate cells for 24-48 hours post-transfection.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration or luciferase activity according to the manufacturer's instructions.
-
Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Intracellular Calcium ([Ca2+]i) Measurement in STC-1 Cells
This protocol assesses the ability of this compound to induce calcium influx via TRPA1 activation.
-
Cell Culture: Mouse intestinal STC-1 cells are cultured on glass coverslips until they form a monolayer.
-
Assay Principle: The ratiometric fluorescent indicator Fura-2 is used to measure changes in [Ca2+]i. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission at ~510 nm is proportional to the intracellular calcium concentration.
-
Procedure:
-
Load STC-1 cell monolayers with Fura-2 AM (the acetoxymethyl ester form) for approximately 60 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the cells with a standard buffer solution.
-
Establish a stable baseline fluorescence ratio.
-
Introduce this compound (e.g., at 100 µM) into the perfusion solution.
-
Record the change in the Fura-2 fluorescence ratio over time to monitor the increase in [Ca2+]i.[3]
-
To confirm the role of TRPA1, the experiment can be repeated in the presence of specific TRPA1 channel blockers like A967079 or HC030031.[1]
-
Proglucagon Gene Promoter Activity Assay in GLUTag Cells
This assay determines if this compound can stimulate the biosynthesis of GLP-1's precursor.[6]
-
Cell Culture: Mouse enteroendocrine GLUTag cells, which endogenously express GPR119, are used.[6]
-
Assay Principle: Cells are transfected with a reporter construct where the firefly luciferase gene is under the control of the proglucagon gene promoter (GLU-Luc). An increase in promoter activity results in higher luciferase expression.[3]
-
Procedure:
-
Transfect GLUTag cells with the GLU-Luc reporter plasmid. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
After 24 hours, treat the cells with this compound or a control vehicle for a defined period (e.g., 4-6 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold-stimulation by comparing the normalized activity in this compound-treated cells to that in vehicle-treated cells.[3]
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo protocol evaluates the effect of this compound on glucose disposal.
-
Animal Model: Normal, healthy mice (e.g., C57BL/6) are used.
-
Assay Principle: The test measures the ability of the animal to clear a glucose load from the blood. An improvement in glucose tolerance will result in a lower and/or faster return to baseline blood glucose levels.
-
Procedure:
-
Fast the mice overnight (e.g., for 12-16 hours) with free access to water.
-
Administer this compound or a vehicle control via oral gavage.
-
After a set time (e.g., 30-60 minutes), measure the baseline blood glucose level (Time 0) from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.[1]
-
Conclusion
This compound stands out as a fascinating pharmacological tool and a potential therapeutic candidate for type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion is a key feature for a T2D drug, particularly as this action is glucose-dependent, which may reduce the risk of hypoglycemia.[1][2] The discovery of its dual agonism on both GPR119 and TRPA1 channels reveals a multifaceted approach to stimulating the incretin axis.[3] While the GPR119 pathway promotes both the synthesis and secretion of GLP-1, the TRPA1 pathway offers a direct, rapid mechanism for GLP-1 release. This combined action could prove more effective than targeting either pathway alone. Further research into the pharmacokinetics, long-term efficacy, and safety profile of this compound and its analogs is warranted to fully understand its therapeutic potential in managing type 2 diabetes.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of Proglucagon Gene Expression by Human GPR119 in Enteroendocrine L-cell Line GLUTag - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Agonist AS1269574: A Novel Approach to Stimulating GLP-1 Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AS1269574, a small-molecule 2,4,6-trisubstituted pyrimidine, has emerged as a significant compound of interest in the field of metabolic disease therapeutics. Initially identified as a potent GPR119 agonist, subsequent research has unveiled a novel, dual-agonist mechanism of action that sets it apart from other GLP-1 secretagogues. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on Glucagon-Like Peptide-1 (GLP-1) secretion, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues for type 2 diabetes and related metabolic disorders.
Introduction to this compound
This compound is an orally available small molecule that has been shown to stimulate GLP-1 secretion from enteroendocrine L-cells.[1][2] GLP-1 is an incretin hormone with well-established glucoregulatory effects, including the potentiation of glucose-dependent insulin secretion, suppression of glucagon release, and delaying of gastric emptying.[3][4] Consequently, agents that enhance GLP-1 secretion are highly sought after for the treatment of type 2 diabetes. While initially characterized as a GPR119 agonist, this compound exhibits a unique pharmacological profile by also activating the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, contributing to its robust secretagogue activity.[1][5][6]
Dual-Agonist Mechanism of Action
The stimulatory effect of this compound on GLP-1 secretion is mediated through two distinct signaling pathways: a canonical GPR119-dependent pathway and a novel GPR119-independent pathway involving the TRPA1 channel.
GPR119-Dependent Pathway
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[7] As a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a key signaling event that primes L-cells for GLP-1 release. In the context of this compound, this pathway is particularly relevant for stimulating proglucagon gene expression, the precursor to GLP-1, thereby ensuring sustained hormone availability.[1]
TRPA1-Dependent Pathway
Unexpectedly, research has demonstrated that this compound can directly activate TRPA1 cation channels, a mechanism independent of GPR119.[1][5][6] TRPA1 channels are non-selective cation channels that, upon activation, permit the influx of calcium ions (Ca²⁺) into the cell. This influx of Ca²⁺ is a critical trigger for the exocytosis of GLP-1-containing granules from L-cells.[1][8] This GPR119-independent action is particularly pronounced in the STC-1 intestinal cell line.[5]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key quantitative data available.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (GPR119 activation) | HEK293 (human GPR119) | 2.5 µM | [2][7][9] |
Table 1: Potency of this compound on GPR119.
| Concentration | Cell Line | Effect | Reference |
| 30 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |
| 100 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |
| 20-100 µM | STC-1 | Dose-dependent increase in intracellular Ca²⁺ | [8][10] |
Table 2: Effect of this compound on GLP-1 Release and Intracellular Calcium.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
STC-1 Cells: Mouse enteroendocrine STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
GLUTag Cells: Mouse GLUTag intestinal L-cells are maintained in DMEM with high glucose, supplemented with 10% FBS, penicillin, and streptomycin.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are used for transient transfection experiments to express recombinant GPR119 or TRPA1. They are cultured in DMEM with 10% FBS, penicillin, and streptomycin.
GLP-1 Secretion Assay
-
Cell Seeding: STC-1 cells are seeded into 24-well plates and grown to approximately 80% confluency.
-
Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer (or similar secretion buffer) and pre-incubated for 1-2 hours at 37°C.
-
Stimulation: The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound (e.g., 30 µM and 100 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.
-
Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalization: GLP-1 secretion is often normalized to the total protein content of the cells in each well.
Intracellular Calcium Imaging
-
Cell Preparation: STC-1 cells are grown on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.
-
Washing: The cells are washed with a physiological salt solution to remove any extracellular dye.
-
Imaging: The dish is mounted on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Baseline Recording: Baseline fluorescence is recorded by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation: this compound is added to the imaging chamber via a perfusion system, and fluorescence changes are continuously recorded.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration ([Ca²⁺]i).
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic lead due to its dual-agonist activity on GPR119 and TRPA1. This dual mechanism may offer a more robust and multifaceted approach to stimulating GLP-1 secretion compared to agents targeting a single pathway. The GPR119-mediated effects on gene expression could promote long-term GLP-1 availability, while the TRPA1-mediated calcium influx provides a direct and potent stimulus for immediate GLP-1 release.
Future research should focus on in vivo studies to confirm the physiological relevance of this dual agonism and to assess the compound's efficacy and safety profile in animal models of type 2 diabetes. Furthermore, delineating the relative contributions of the GPR119 and TRPA1 pathways to the overall secretagogue effect in primary L-cells will be crucial for optimizing the therapeutic potential of this class of compounds. The unique mechanism of this compound opens up new avenues for the design of next-generation incretin-based therapies.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. glucagon.com [glucagon.com]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
The Dual-Agonist AS1269574: A Novel Approach to Stimulating GLP-1 Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AS1269574, a small-molecule 2,4,6-trisubstituted pyrimidine, has emerged as a significant compound of interest in the field of metabolic disease therapeutics. Initially identified as a potent GPR119 agonist, subsequent research has unveiled a novel, dual-agonist mechanism of action that sets it apart from other GLP-1 secretagogues. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on Glucagon-Like Peptide-1 (GLP-1) secretion, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues for type 2 diabetes and related metabolic disorders.
Introduction to this compound
This compound is an orally available small molecule that has been shown to stimulate GLP-1 secretion from enteroendocrine L-cells.[1][2] GLP-1 is an incretin hormone with well-established glucoregulatory effects, including the potentiation of glucose-dependent insulin secretion, suppression of glucagon release, and delaying of gastric emptying.[3][4] Consequently, agents that enhance GLP-1 secretion are highly sought after for the treatment of type 2 diabetes. While initially characterized as a GPR119 agonist, this compound exhibits a unique pharmacological profile by also activating the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, contributing to its robust secretagogue activity.[1][5][6]
Dual-Agonist Mechanism of Action
The stimulatory effect of this compound on GLP-1 secretion is mediated through two distinct signaling pathways: a canonical GPR119-dependent pathway and a novel GPR119-independent pathway involving the TRPA1 channel.
GPR119-Dependent Pathway
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[7] As a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a key signaling event that primes L-cells for GLP-1 release. In the context of this compound, this pathway is particularly relevant for stimulating proglucagon gene expression, the precursor to GLP-1, thereby ensuring sustained hormone availability.[1]
TRPA1-Dependent Pathway
Unexpectedly, research has demonstrated that this compound can directly activate TRPA1 cation channels, a mechanism independent of GPR119.[1][5][6] TRPA1 channels are non-selective cation channels that, upon activation, permit the influx of calcium ions (Ca²⁺) into the cell. This influx of Ca²⁺ is a critical trigger for the exocytosis of GLP-1-containing granules from L-cells.[1][8] This GPR119-independent action is particularly pronounced in the STC-1 intestinal cell line.[5]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro models. The following tables summarize the key quantitative data available.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (GPR119 activation) | HEK293 (human GPR119) | 2.5 µM | [2][7][9] |
Table 1: Potency of this compound on GPR119.
| Concentration | Cell Line | Effect | Reference |
| 30 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |
| 100 µM | STC-1 | Dose-dependent stimulation of GLP-1 release | [1][8] |
| 20-100 µM | STC-1 | Dose-dependent increase in intracellular Ca²⁺ | [8][10] |
Table 2: Effect of this compound on GLP-1 Release and Intracellular Calcium.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
STC-1 Cells: Mouse enteroendocrine STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
GLUTag Cells: Mouse GLUTag intestinal L-cells are maintained in DMEM with high glucose, supplemented with 10% FBS, penicillin, and streptomycin.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are used for transient transfection experiments to express recombinant GPR119 or TRPA1. They are cultured in DMEM with 10% FBS, penicillin, and streptomycin.
GLP-1 Secretion Assay
-
Cell Seeding: STC-1 cells are seeded into 24-well plates and grown to approximately 80% confluency.
-
Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer (or similar secretion buffer) and pre-incubated for 1-2 hours at 37°C.
-
Stimulation: The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound (e.g., 30 µM and 100 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.
-
Quantification: The concentration of active GLP-1 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalization: GLP-1 secretion is often normalized to the total protein content of the cells in each well.
Intracellular Calcium Imaging
-
Cell Preparation: STC-1 cells are grown on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.
-
Washing: The cells are washed with a physiological salt solution to remove any extracellular dye.
-
Imaging: The dish is mounted on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Baseline Recording: Baseline fluorescence is recorded by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation: this compound is added to the imaging chamber via a perfusion system, and fluorescence changes are continuously recorded.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration ([Ca²⁺]i).
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic lead due to its dual-agonist activity on GPR119 and TRPA1. This dual mechanism may offer a more robust and multifaceted approach to stimulating GLP-1 secretion compared to agents targeting a single pathway. The GPR119-mediated effects on gene expression could promote long-term GLP-1 availability, while the TRPA1-mediated calcium influx provides a direct and potent stimulus for immediate GLP-1 release.
Future research should focus on in vivo studies to confirm the physiological relevance of this dual agonism and to assess the compound's efficacy and safety profile in animal models of type 2 diabetes. Furthermore, delineating the relative contributions of the GPR119 and TRPA1 pathways to the overall secretagogue effect in primary L-cells will be crucial for optimizing the therapeutic potential of this class of compounds. The unique mechanism of this compound opens up new avenues for the design of next-generation incretin-based therapies.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. glucagon.com [glucagon.com]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
AS1269574 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AS1269574, a significant molecule in the field of diabetes research. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a 2,4,6-trisubstituted pyrimidine core. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol |
| CAS Number | 330981-72-1 |
| Molecular Formula | C13H14BrN3O |
| Molecular Weight | 308.17 g/mol |
| SMILES | OCCNC1=NC(C2=CC=C(Br)C=C2)=NC(C)=C1 |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid, light yellow to yellow | MedChemExpress |
| Solubility | DMSO: >10 mg/mL | Merck Millipore |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.08 mg/mL | MedChemExpress | |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Storage | Store at -20°C | Tocris Bioscience |
Pharmacological Properties and Mechanism of Action
This compound is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119). It also exhibits activity as a transient receptor potential ankyrin 1 (TRPA1) cation channel activator. This dual agonism contributes to its primary pharmacological effect: the stimulation of glucose-dependent insulin secretion, making it a molecule of interest for the treatment of type 2 diabetes.
GPR119 Agonism
This compound activates GPR119 with an EC50 of 2.5 µM in HEK293 cells expressing the human GPR119 receptor. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation in β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-stimulated insulin secretion.
TRPA1 Channel Activation
In addition to its effects on GPR119, this compound activates TRPA1 cation channels. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner.
In Vivo Efficacy
In vivo studies in normal mice have demonstrated that oral administration of this compound significantly reduces blood glucose levels during an oral glucose tolerance test. This effect is accompanied by a significant increase in plasma insulin levels.
Summary of Pharmacological Data
| Parameter | Value | Cell Line/Animal Model |
| GPR119 EC50 | 2.5 µM | HEK293 cells expressing human GPR119 |
| In Vivo Effect | Reduced blood glucose AUC and increased plasma insulin AUC | ICR mice |
| Mechanism | GPR119 agonist, TRPA1 channel activator | - |
Signaling Pathways
The biological effects of this compound are mediated through two primary signaling pathways, as depicted in the diagrams below.
Caption: GPR119 Signaling Pathway of this compound.
Caption: TRPA1 Signaling Pathway of this compound.
Key Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize this compound. These are based on published literature and should be referred to for complete details.
GPR119 Activation Assay (Luciferase Reporter Gene Assay)
This assay is used to determine the potency of this compound in activating the GPR119 receptor.
-
Cell Line: HEK293 cells co-transfected with a plasmid encoding human GPR119 and a pCRE-Luc reporter plasmid.
-
Principle: Activation of GPR119 leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase under the control of a cAMP response element (CRE).
-
General Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate.
-
Incubate the cells with varying concentrations of this compound for a defined period (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for GPR119 Activation Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the effect of this compound on glucose homeostasis in vivo.
-
Animal Model: Eight-week-old ICR mice.
-
Principle: The ability of the animal to clear a glucose load is assessed after treatment with the test compound.
-
General Protocol:
-
Fast the mice overnight.
-
Administer this compound orally (e.g., 100 mg/kg).
-
After a set period (e.g., 30 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose and plasma insulin concentrations.
-
Calculate the area under the curve (AUC) for both glucose and insulin to assess the compound's effect.
-
Conclusion
This compound is a dual agonist of GPR119 and TRPA1, demonstrating promising potential as a therapeutic agent for type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion through two distinct mechanisms makes it a valuable tool for researchers in the field of metabolic diseases. Further investigation into its detailed pharmacology and safety profile is warranted to fully elucidate its therapeutic potential.
AS1269574 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AS1269574, a significant molecule in the field of diabetes research. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a 2,4,6-trisubstituted pyrimidine core. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol |
| CAS Number | 330981-72-1 |
| Molecular Formula | C13H14BrN3O |
| Molecular Weight | 308.17 g/mol |
| SMILES | OCCNC1=NC(C2=CC=C(Br)C=C2)=NC(C)=C1 |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid, light yellow to yellow | MedChemExpress |
| Solubility | DMSO: >10 mg/mL | Merck Millipore |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.08 mg/mL | MedChemExpress | |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Storage | Store at -20°C | Tocris Bioscience |
Pharmacological Properties and Mechanism of Action
This compound is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119). It also exhibits activity as a transient receptor potential ankyrin 1 (TRPA1) cation channel activator. This dual agonism contributes to its primary pharmacological effect: the stimulation of glucose-dependent insulin secretion, making it a molecule of interest for the treatment of type 2 diabetes.
GPR119 Agonism
This compound activates GPR119 with an EC50 of 2.5 µM in HEK293 cells expressing the human GPR119 receptor. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation in β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-stimulated insulin secretion.
TRPA1 Channel Activation
In addition to its effects on GPR119, this compound activates TRPA1 cation channels. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner.
In Vivo Efficacy
In vivo studies in normal mice have demonstrated that oral administration of this compound significantly reduces blood glucose levels during an oral glucose tolerance test. This effect is accompanied by a significant increase in plasma insulin levels.
Summary of Pharmacological Data
| Parameter | Value | Cell Line/Animal Model |
| GPR119 EC50 | 2.5 µM | HEK293 cells expressing human GPR119 |
| In Vivo Effect | Reduced blood glucose AUC and increased plasma insulin AUC | ICR mice |
| Mechanism | GPR119 agonist, TRPA1 channel activator | - |
Signaling Pathways
The biological effects of this compound are mediated through two primary signaling pathways, as depicted in the diagrams below.
Caption: GPR119 Signaling Pathway of this compound.
Caption: TRPA1 Signaling Pathway of this compound.
Key Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize this compound. These are based on published literature and should be referred to for complete details.
GPR119 Activation Assay (Luciferase Reporter Gene Assay)
This assay is used to determine the potency of this compound in activating the GPR119 receptor.
-
Cell Line: HEK293 cells co-transfected with a plasmid encoding human GPR119 and a pCRE-Luc reporter plasmid.
-
Principle: Activation of GPR119 leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase under the control of a cAMP response element (CRE).
-
General Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate.
-
Incubate the cells with varying concentrations of this compound for a defined period (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for GPR119 Activation Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the effect of this compound on glucose homeostasis in vivo.
-
Animal Model: Eight-week-old ICR mice.
-
Principle: The ability of the animal to clear a glucose load is assessed after treatment with the test compound.
-
General Protocol:
-
Fast the mice overnight.
-
Administer this compound orally (e.g., 100 mg/kg).
-
After a set period (e.g., 30 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose and plasma insulin concentrations.
-
Calculate the area under the curve (AUC) for both glucose and insulin to assess the compound's effect.
-
Conclusion
This compound is a dual agonist of GPR119 and TRPA1, demonstrating promising potential as a therapeutic agent for type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion through two distinct mechanisms makes it a valuable tool for researchers in the field of metabolic diseases. Further investigation into its detailed pharmacology and safety profile is warranted to fully elucidate its therapeutic potential.
AS1269574: A Technical Whitepaper on a Dual GPR119 and TRPA1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1269574 is a novel, orally available small molecule identified as a potent agonist of the G protein-coupled receptor 119 (GPR119), a key target in the regulation of glucose homeostasis. Discovered through the screening of a synthetic compound library, this compound, which features a 2,4,6-tri-substituted pyrimidine core, has demonstrated significant potential for the treatment of type 2 diabetes. Its mechanism of action involves enhancing glucose-stimulated insulin secretion (GSIS) and stimulating the release of glucagon-like peptide-1 (GLP-1). Further investigation has revealed a unique dual agonist activity, with this compound also activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, contributing to its GLP-1 secretagogue effects. This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Discovery and Initial Screening
This compound was identified from a library of synthetic compounds in a screening campaign designed to discover novel small-molecule GPR119 agonists. The primary goal was to identify compounds that could promote GSIS and potentially preserve pancreatic β-cell function, offering a promising therapeutic avenue for type 2 diabetes. The initial screening cascade likely involved cell-based assays to measure GPR119 activation, followed by secondary assays to confirm glucose-dependent activity.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol | Tocris Bioscience |
| Molecular Formula | C13H15BrN4O | MedChemExpress |
| Molecular Weight | 323.19 g/mol | MedChemExpress |
| CAS Number | 330981-72-1 | MedChemExpress |
In Vitro Pharmacology
GPR119 Agonist Activity
This compound is a potent agonist of human GPR119, with a half-maximal effective concentration (EC50) of 2.5 µM in HEK293 cells transiently expressing the human receptor.[1] Activation of GPR119 by this compound leads to the elevation of intracellular cyclic AMP (cAMP) levels, a key second messenger in the insulin secretion pathway.
TRPA1 Agonist Activity
Unexpectedly, this compound was also found to be an agonist of the TRPA1 cation channel.[2][3][4] This activity was identified through studies in the STC-1 intestinal cell line, where this compound was shown to stimulate GLP-1 release by promoting Ca2+ influx through TRPA1 channels.[3][4] This GPR119-independent mechanism involves the activation of an outwardly rectifying membrane current, a characteristic of TRPA1 channel opening.[3][4]
Effects on Insulin and GLP-1 Secretion
In the mouse pancreatic β-cell line MIN-6, this compound enhanced insulin secretion specifically under high-glucose conditions (16.8 mM), demonstrating its glucose-dependent activity. This is a desirable characteristic for an antidiabetic agent, as it minimizes the risk of hypoglycemia. In contrast, the sulfonylurea glibenclamide induced insulin secretion under both low and high glucose conditions.
Furthermore, this compound stimulates the release of GLP-1 from intestinal L-cells, as demonstrated in the STC-1 cell line.[3][4] This effect is attributed to its dual agonism of both GPR119 and TRPA1.
In Vivo Efficacy
A single oral administration of this compound to normal mice demonstrated a significant reduction in blood glucose levels following an oral glucose challenge. Importantly, this compound did not affect fed and fasting plasma glucose levels in these animals, further supporting its glucose-dependent mode of action and favorable safety profile regarding hypoglycemia.
Signaling Pathways
The dual agonist nature of this compound results in the activation of two distinct signaling pathways that converge on the stimulation of insulin and GLP-1 secretion.
Caption: Dual signaling pathways of this compound.
Experimental Protocols
GPR119 Activation Assay (HEK293 cells)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.
-
Assay Principle: GPR119 activation leads to an increase in intracellular cAMP. This is typically measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
Procedure:
-
Seed transfected HEK293 cells in a 96-well plate.
-
After 24 hours, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
-
Calculate EC50 values from the dose-response curve.
-
Glucose-Stimulated Insulin Secretion (MIN-6 cells)
-
Cell Culture: MIN-6 mouse pancreatic β-cells are cultured in DMEM supplemented with fetal bovine serum.
-
Procedure:
-
Seed MIN-6 cells in a 24-well plate.
-
Prior to the assay, wash the cells and pre-incubate in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH).
-
Replace the buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of this compound.
-
Incubate for 1-2 hours.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Intracellular Calcium Measurement (STC-1 cells)
-
Cell Culture: STC-1 mouse intestinal enteroendocrine cells are grown in DMEM.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Add this compound and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours).
-
Administer this compound or vehicle orally.
-
After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| GPR119 EC50 | HEK293 (human) | 2.5 µM | [1] |
| Insulin Secretion | MIN-6 | Increased at 16.8 mM glucose | |
| GLP-1 Secretion | STC-1 | Stimulated | [3][4] |
| In Vivo Efficacy | Normal Mice (OGTT) | Reduced blood glucose excursion |
Conclusion
This compound represents a significant advancement in the search for novel therapeutics for type 2 diabetes. Its unique dual agonism of GPR119 and TRPA1 provides a multi-faceted approach to improving glucose homeostasis by enhancing both insulin and GLP-1 secretion in a glucose-dependent manner. The preclinical data gathered to date strongly support its potential as an orally active antidiabetic agent with a low risk of hypoglycemia. Further development and clinical evaluation of this compound and its analogs are warranted.
Experimental Workflow Diagram
Caption: Preclinical development workflow for this compound.
References
AS1269574: A Technical Whitepaper on a Dual GPR119 and TRPA1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1269574 is a novel, orally available small molecule identified as a potent agonist of the G protein-coupled receptor 119 (GPR119), a key target in the regulation of glucose homeostasis. Discovered through the screening of a synthetic compound library, this compound, which features a 2,4,6-tri-substituted pyrimidine core, has demonstrated significant potential for the treatment of type 2 diabetes. Its mechanism of action involves enhancing glucose-stimulated insulin secretion (GSIS) and stimulating the release of glucagon-like peptide-1 (GLP-1). Further investigation has revealed a unique dual agonist activity, with this compound also activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, contributing to its GLP-1 secretagogue effects. This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Discovery and Initial Screening
This compound was identified from a library of synthetic compounds in a screening campaign designed to discover novel small-molecule GPR119 agonists. The primary goal was to identify compounds that could promote GSIS and potentially preserve pancreatic β-cell function, offering a promising therapeutic avenue for type 2 diabetes. The initial screening cascade likely involved cell-based assays to measure GPR119 activation, followed by secondary assays to confirm glucose-dependent activity.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol | Tocris Bioscience |
| Molecular Formula | C13H15BrN4O | MedChemExpress |
| Molecular Weight | 323.19 g/mol | MedChemExpress |
| CAS Number | 330981-72-1 | MedChemExpress |
In Vitro Pharmacology
GPR119 Agonist Activity
This compound is a potent agonist of human GPR119, with a half-maximal effective concentration (EC50) of 2.5 µM in HEK293 cells transiently expressing the human receptor.[1] Activation of GPR119 by this compound leads to the elevation of intracellular cyclic AMP (cAMP) levels, a key second messenger in the insulin secretion pathway.
TRPA1 Agonist Activity
Unexpectedly, this compound was also found to be an agonist of the TRPA1 cation channel.[2][3][4] This activity was identified through studies in the STC-1 intestinal cell line, where this compound was shown to stimulate GLP-1 release by promoting Ca2+ influx through TRPA1 channels.[3][4] This GPR119-independent mechanism involves the activation of an outwardly rectifying membrane current, a characteristic of TRPA1 channel opening.[3][4]
Effects on Insulin and GLP-1 Secretion
In the mouse pancreatic β-cell line MIN-6, this compound enhanced insulin secretion specifically under high-glucose conditions (16.8 mM), demonstrating its glucose-dependent activity. This is a desirable characteristic for an antidiabetic agent, as it minimizes the risk of hypoglycemia. In contrast, the sulfonylurea glibenclamide induced insulin secretion under both low and high glucose conditions.
Furthermore, this compound stimulates the release of GLP-1 from intestinal L-cells, as demonstrated in the STC-1 cell line.[3][4] This effect is attributed to its dual agonism of both GPR119 and TRPA1.
In Vivo Efficacy
A single oral administration of this compound to normal mice demonstrated a significant reduction in blood glucose levels following an oral glucose challenge. Importantly, this compound did not affect fed and fasting plasma glucose levels in these animals, further supporting its glucose-dependent mode of action and favorable safety profile regarding hypoglycemia.
Signaling Pathways
The dual agonist nature of this compound results in the activation of two distinct signaling pathways that converge on the stimulation of insulin and GLP-1 secretion.
Caption: Dual signaling pathways of this compound.
Experimental Protocols
GPR119 Activation Assay (HEK293 cells)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.
-
Assay Principle: GPR119 activation leads to an increase in intracellular cAMP. This is typically measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
Procedure:
-
Seed transfected HEK293 cells in a 96-well plate.
-
After 24 hours, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
-
Calculate EC50 values from the dose-response curve.
-
Glucose-Stimulated Insulin Secretion (MIN-6 cells)
-
Cell Culture: MIN-6 mouse pancreatic β-cells are cultured in DMEM supplemented with fetal bovine serum.
-
Procedure:
-
Seed MIN-6 cells in a 24-well plate.
-
Prior to the assay, wash the cells and pre-incubate in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH).
-
Replace the buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of this compound.
-
Incubate for 1-2 hours.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Intracellular Calcium Measurement (STC-1 cells)
-
Cell Culture: STC-1 mouse intestinal enteroendocrine cells are grown in DMEM.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Add this compound and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours).
-
Administer this compound or vehicle orally.
-
After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| GPR119 EC50 | HEK293 (human) | 2.5 µM | [1] |
| Insulin Secretion | MIN-6 | Increased at 16.8 mM glucose | |
| GLP-1 Secretion | STC-1 | Stimulated | [3][4] |
| In Vivo Efficacy | Normal Mice (OGTT) | Reduced blood glucose excursion |
Conclusion
This compound represents a significant advancement in the search for novel therapeutics for type 2 diabetes. Its unique dual agonism of GPR119 and TRPA1 provides a multi-faceted approach to improving glucose homeostasis by enhancing both insulin and GLP-1 secretion in a glucose-dependent manner. The preclinical data gathered to date strongly support its potential as an orally active antidiabetic agent with a low risk of hypoglycemia. Further development and clinical evaluation of this compound and its analogs are warranted.
Experimental Workflow Diagram
Caption: Preclinical development workflow for this compound.
References
Dual Activation of GPR119 and TRPA1 Signaling Pathways by AS1269574: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1269574 is a synthetic small molecule initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion. Subsequent research has revealed a novel, GPR119-independent mechanism of action for this compound involving the direct activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This dual agonism positions this compound as a unique pharmacological tool and a lead compound for developing therapeutics with multifaceted glucoregulatory effects. This technical guide provides an in-depth overview of the signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data.
Signaling Pathways Activated by this compound
This compound exerts its biological effects through two distinct signaling cascades: the canonical GPR119 pathway and a direct, GPR119-independent activation of the TRPA1 channel.
GPR119 Signaling Pathway
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2] Upon binding of an agonist like this compound, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, the rise in cAMP promotes the transcription of the proglucagon gene and the subsequent secretion of GLP-1.[1][3]
TRPA1 Signaling Pathway
Unexpectedly, this compound directly activates TRPA1, a non-selective cation channel, in a manner independent of GPR119.[2][3] This activation leads to an influx of calcium ions (Ca²⁺) into the cell, causing membrane depolarization and a rise in intracellular calcium concentration ([Ca²⁺]i).[3] In intestinal L-cells, this increase in [Ca²⁺]i is a primary trigger for the exocytosis and secretion of GLP-1.[3] This action is not replicated by other GPR119 agonists that are structurally different from this compound, such as AR231453.[1][3] The activation of TRPA1 by this compound can be blocked by known TRPA1 antagonists like A967079, HC030031, and AP-18.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds in various in vitro assays.
Table 1: Potency of this compound and Related Compounds
| Compound | Target | Assay | Cell Line | Potency (EC₅₀/IC₅₀) | Reference(s) |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 2.5 µM (EC₅₀) | [4][5][6][7] |
| AR231453 | GPR119 | cAMP Accumulation | - | 4.7 nM (EC₅₀) | [8] |
| AR231453 | GPR119 | Insulin Release | HIT-T15 | 3.5 nM (EC₅₀) | [8] |
| A967079 | Human TRPA1 | Antagonist Activity | - | 67 nM (IC₅₀) | [9][10][11][12] |
| A967079 | Rat TRPA1 | Antagonist Activity | - | 289 nM (IC₅₀) | [10][11][12] |
Table 2: Functional Effects of this compound
| Effect | Cell Line | This compound Concentration | Observation | Reference(s) |
| GLP-1 Release | STC-1 | 30 - 100 µM | Dose-dependent increase | |
| Increase in [Ca²⁺]i | STC-1 | 20 - 100 µM | Dose-dependent increase | [13] |
| TRPA1 Activation | HEK-293 (expressing rat TRPA1) | 100 µM | Activation of inward current | [2] |
Table 3: Inhibition of this compound-induced Effects
| Inhibitor | Target | Inhibitor Concentration | Effect on this compound (30-100 µM) | Cell Line | Reference(s) |
| A967079 | TRPA1 | 1 µM | Inhibition of GLP-1 release | STC-1 | |
| HC030031 | TRPA1 | 10 µM | Inhibition of GLP-1 release | STC-1 | |
| AP-18 | TRPA1 | 15 µM | Inhibition of GLP-1 release | STC-1 | |
| A967079 | TRPA1 | 30 - 300 nM | Dose-dependent block of [Ca²⁺]i increase | STC-1 | [2] |
| HC030031 | TRPA1 | 1 - 10 µM | Dose-dependent block of [Ca²⁺]i increase | STC-1 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
STC-1 Cells:
-
Source: American Type Culture Collection (ATCC-CRL-3254™).
-
Growth Medium: DMEM:F12 Ham with GlutaMax™ supplemented with 10% charcoal-stripped fetal bovine serum, 1 mM sodium pyruvate, 100 mM non-essential amino acids, 100 U/mL penicillin, and 100 mg/mL streptomycin.[14]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[14]
-
Subculturing: When cells reach 80-90% confluency, detach using Accutase™ and replate at a 1:10 dilution for maintenance.[14]
HEK-293 Cells for TRPA1 Expression:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Transient Transfection:
-
Seed HEK-293 cells in a T25 or T75 flask and grow to 70-80% confluency.
-
On the day of transfection, warm Opti-MEM to 37°C.
-
In separate tubes, dilute the plasmid DNA encoding TRPA1 and a transfection reagent (e.g., CANFAST™) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the DNA-reagent complex to the cells and gently swirl the flask.
-
Incubate for at least 6 hours at 37°C, then add complete growth medium.
-
Cells are typically ready for experiments 48 hours post-transfection.[15]
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM.
-
Reagents: Fura-2 AM, DMSO, HEPES-buffered saline (HBS), Pluronic F-127, Probenecid.
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the experiment.[3]
-
Wash cells once with HBS.
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%) in HBS.
-
Incubate cells with the loading buffer for 1 hour at room temperature in the dark.[3]
-
Wash the cells twice with HBS.
-
Add HBS containing probenecid (e.g., 2.5 mM) to prevent dye leakage and incubate for at least 20 minutes at room temperature to allow for de-esterification of Fura-2 AM.[3]
-
Measure fluorescence using a plate reader or microscope equipped for ratiometric imaging, with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Establish a baseline fluorescence reading before adding the test compounds.
-
Add this compound or control solutions and record the change in fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[5]
-
GLP-1 Secretion Assay
-
Cell Line: STC-1 cells.
-
Procedure:
-
Seed STC-1 cells in a 24-well plate and grow to ~70% confluency.[16]
-
On the day of the experiment, wash the cells three times with a buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-based buffer.[6][16]
-
Incubate the cells in the buffer for a "starvation" period (e.g., 30 minutes) at 37°C.[6]
-
Replace the buffer with fresh buffer containing this compound, antagonists, or vehicle controls.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.[16][17]
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Store the supernatant at -80°C until analysis.
-
Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[16]
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.[16]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane of a single cell.
-
Cell Line: HEK-293 cells transiently expressing TRPA1.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[18]
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, adjusted to pH 7.2 with KOH.[18]
-
-
Procedure:
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[18]
-
Place the coverslip with transfected cells in a recording chamber on a microscope stage and perfuse with external solution.
-
Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV or -70 mV) to record ionic currents.[18]
-
Apply this compound and/or antagonists via the perfusion system or a local application system.
-
Record the resulting changes in membrane current. To determine the current-voltage (I-V) relationship, apply voltage ramps or steps.
-
cAMP Accumulation Assay
-
Cell Line: HEK-293 cells stably or transiently expressing GPR119.
-
Procedure:
-
Seed cells in a 96-well or 384-well plate.
-
On the day of the assay, replace the culture medium with an assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Add this compound or other compounds at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay (e.g., cAMP-Glo™).[19][20]
-
Generate a dose-response curve and calculate the EC₅₀ value.
-
Luciferase Reporter Gene Assay for Proglucagon Promoter Activity
-
Principle: A plasmid containing the firefly luciferase gene under the control of the proglucagon gene promoter is transfected into cells. Activation of the promoter by a signaling pathway (e.g., GPR119-cAMP) leads to the expression of luciferase, which can be quantified by measuring light output after adding a substrate. A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected as an internal control for transfection efficiency and cell number.[21]
-
Cell Line: GLUTag or other intestinal L-cell models.
-
Procedure:
-
Co-transfect cells with the proglucagon promoter-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase).
-
After transfection (typically 24-48 hours), treat the cells with this compound or other stimuli for a desired period (e.g., 4-24 hours).
-
Lyse the cells and measure the activities of both firefly and Renilla luciferases sequentially using a dual-luciferase assay system and a luminometer.[22]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Conclusion
This compound is a valuable pharmacological probe with a unique dual mechanism of action, activating both the GPR119 and TRPA1 signaling pathways. The GPR119-mediated pathway proceeds via Gαs and cAMP, influencing gene transcription and hormone secretion in a canonical manner. The novel, GPR119-independent activation of the TRPA1 channel provides a direct route for calcium influx and subsequent GLP-1 exocytosis. Understanding these distinct pathways and the experimental methodologies to dissect them is crucial for researchers in the fields of metabolic disease, endocrinology, and ion channel pharmacology. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound and the development of next-generation therapeutics targeting these important signaling cascades.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. STC-1 cells culture [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. STC-1 cell culture [protocols.io]
- 15. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 16. Measurements of GLP-1 release in STC-1 cells. [bio-protocol.org]
- 17. pure.au.dk [pure.au.dk]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. cAMP-Glo™ Assay Protocol [promega.jp]
- 20. researchgate.net [researchgate.net]
- 21. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Dual Activation of GPR119 and TRPA1 Signaling Pathways by AS1269574: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1269574 is a synthetic small molecule initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion. Subsequent research has revealed a novel, GPR119-independent mechanism of action for this compound involving the direct activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This dual agonism positions this compound as a unique pharmacological tool and a lead compound for developing therapeutics with multifaceted glucoregulatory effects. This technical guide provides an in-depth overview of the signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data.
Signaling Pathways Activated by this compound
This compound exerts its biological effects through two distinct signaling cascades: the canonical GPR119 pathway and a direct, GPR119-independent activation of the TRPA1 channel.
GPR119 Signaling Pathway
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2] Upon binding of an agonist like this compound, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, the rise in cAMP promotes the transcription of the proglucagon gene and the subsequent secretion of GLP-1.[1][3]
TRPA1 Signaling Pathway
Unexpectedly, this compound directly activates TRPA1, a non-selective cation channel, in a manner independent of GPR119.[2][3] This activation leads to an influx of calcium ions (Ca²⁺) into the cell, causing membrane depolarization and a rise in intracellular calcium concentration ([Ca²⁺]i).[3] In intestinal L-cells, this increase in [Ca²⁺]i is a primary trigger for the exocytosis and secretion of GLP-1.[3] This action is not replicated by other GPR119 agonists that are structurally different from this compound, such as AR231453.[1][3] The activation of TRPA1 by this compound can be blocked by known TRPA1 antagonists like A967079, HC030031, and AP-18.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds in various in vitro assays.
Table 1: Potency of this compound and Related Compounds
| Compound | Target | Assay | Cell Line | Potency (EC₅₀/IC₅₀) | Reference(s) |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 2.5 µM (EC₅₀) | [4][5][6][7] |
| AR231453 | GPR119 | cAMP Accumulation | - | 4.7 nM (EC₅₀) | [8] |
| AR231453 | GPR119 | Insulin Release | HIT-T15 | 3.5 nM (EC₅₀) | [8] |
| A967079 | Human TRPA1 | Antagonist Activity | - | 67 nM (IC₅₀) | [9][10][11][12] |
| A967079 | Rat TRPA1 | Antagonist Activity | - | 289 nM (IC₅₀) | [10][11][12] |
Table 2: Functional Effects of this compound
| Effect | Cell Line | This compound Concentration | Observation | Reference(s) |
| GLP-1 Release | STC-1 | 30 - 100 µM | Dose-dependent increase | |
| Increase in [Ca²⁺]i | STC-1 | 20 - 100 µM | Dose-dependent increase | [13] |
| TRPA1 Activation | HEK-293 (expressing rat TRPA1) | 100 µM | Activation of inward current | [2] |
Table 3: Inhibition of this compound-induced Effects
| Inhibitor | Target | Inhibitor Concentration | Effect on this compound (30-100 µM) | Cell Line | Reference(s) |
| A967079 | TRPA1 | 1 µM | Inhibition of GLP-1 release | STC-1 | |
| HC030031 | TRPA1 | 10 µM | Inhibition of GLP-1 release | STC-1 | |
| AP-18 | TRPA1 | 15 µM | Inhibition of GLP-1 release | STC-1 | |
| A967079 | TRPA1 | 30 - 300 nM | Dose-dependent block of [Ca²⁺]i increase | STC-1 | [2] |
| HC030031 | TRPA1 | 1 - 10 µM | Dose-dependent block of [Ca²⁺]i increase | STC-1 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
STC-1 Cells:
-
Source: American Type Culture Collection (ATCC-CRL-3254™).
-
Growth Medium: DMEM:F12 Ham with GlutaMax™ supplemented with 10% charcoal-stripped fetal bovine serum, 1 mM sodium pyruvate, 100 mM non-essential amino acids, 100 U/mL penicillin, and 100 mg/mL streptomycin.[14]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[14]
-
Subculturing: When cells reach 80-90% confluency, detach using Accutase™ and replate at a 1:10 dilution for maintenance.[14]
HEK-293 Cells for TRPA1 Expression:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Transient Transfection:
-
Seed HEK-293 cells in a T25 or T75 flask and grow to 70-80% confluency.
-
On the day of transfection, warm Opti-MEM to 37°C.
-
In separate tubes, dilute the plasmid DNA encoding TRPA1 and a transfection reagent (e.g., CANFAST™) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the DNA-reagent complex to the cells and gently swirl the flask.
-
Incubate for at least 6 hours at 37°C, then add complete growth medium.
-
Cells are typically ready for experiments 48 hours post-transfection.[15]
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM.
-
Reagents: Fura-2 AM, DMSO, HEPES-buffered saline (HBS), Pluronic F-127, Probenecid.
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the experiment.[3]
-
Wash cells once with HBS.
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%) in HBS.
-
Incubate cells with the loading buffer for 1 hour at room temperature in the dark.[3]
-
Wash the cells twice with HBS.
-
Add HBS containing probenecid (e.g., 2.5 mM) to prevent dye leakage and incubate for at least 20 minutes at room temperature to allow for de-esterification of Fura-2 AM.[3]
-
Measure fluorescence using a plate reader or microscope equipped for ratiometric imaging, with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Establish a baseline fluorescence reading before adding the test compounds.
-
Add this compound or control solutions and record the change in fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[5]
-
GLP-1 Secretion Assay
-
Cell Line: STC-1 cells.
-
Procedure:
-
Seed STC-1 cells in a 24-well plate and grow to ~70% confluency.[16]
-
On the day of the experiment, wash the cells three times with a buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-based buffer.[6][16]
-
Incubate the cells in the buffer for a "starvation" period (e.g., 30 minutes) at 37°C.[6]
-
Replace the buffer with fresh buffer containing this compound, antagonists, or vehicle controls.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.[16][17]
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Store the supernatant at -80°C until analysis.
-
Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[16]
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.[16]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane of a single cell.
-
Cell Line: HEK-293 cells transiently expressing TRPA1.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[18]
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, adjusted to pH 7.2 with KOH.[18]
-
-
Procedure:
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[18]
-
Place the coverslip with transfected cells in a recording chamber on a microscope stage and perfuse with external solution.
-
Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV or -70 mV) to record ionic currents.[18]
-
Apply this compound and/or antagonists via the perfusion system or a local application system.
-
Record the resulting changes in membrane current. To determine the current-voltage (I-V) relationship, apply voltage ramps or steps.
-
cAMP Accumulation Assay
-
Cell Line: HEK-293 cells stably or transiently expressing GPR119.
-
Procedure:
-
Seed cells in a 96-well or 384-well plate.
-
On the day of the assay, replace the culture medium with an assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Add this compound or other compounds at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay (e.g., cAMP-Glo™).[19][20]
-
Generate a dose-response curve and calculate the EC₅₀ value.
-
Luciferase Reporter Gene Assay for Proglucagon Promoter Activity
-
Principle: A plasmid containing the firefly luciferase gene under the control of the proglucagon gene promoter is transfected into cells. Activation of the promoter by a signaling pathway (e.g., GPR119-cAMP) leads to the expression of luciferase, which can be quantified by measuring light output after adding a substrate. A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected as an internal control for transfection efficiency and cell number.[21]
-
Cell Line: GLUTag or other intestinal L-cell models.
-
Procedure:
-
Co-transfect cells with the proglucagon promoter-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase).
-
After transfection (typically 24-48 hours), treat the cells with this compound or other stimuli for a desired period (e.g., 4-24 hours).
-
Lyse the cells and measure the activities of both firefly and Renilla luciferases sequentially using a dual-luciferase assay system and a luminometer.[22]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Conclusion
This compound is a valuable pharmacological probe with a unique dual mechanism of action, activating both the GPR119 and TRPA1 signaling pathways. The GPR119-mediated pathway proceeds via Gαs and cAMP, influencing gene transcription and hormone secretion in a canonical manner. The novel, GPR119-independent activation of the TRPA1 channel provides a direct route for calcium influx and subsequent GLP-1 exocytosis. Understanding these distinct pathways and the experimental methodologies to dissect them is crucial for researchers in the fields of metabolic disease, endocrinology, and ion channel pharmacology. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound and the development of next-generation therapeutics targeting these important signaling cascades.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. STC-1 cells culture [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. STC-1 cell culture [protocols.io]
- 15. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 16. Measurements of GLP-1 release in STC-1 cells. [bio-protocol.org]
- 17. pure.au.dk [pure.au.dk]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. cAMP-Glo™ Assay Protocol [promega.jp]
- 20. researchgate.net [researchgate.net]
- 21. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Methodological & Application
Application Notes and Protocols for AS1269574 in STC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a potent G protein-coupled receptor 119 (GPR119) agonist.[1][2] However, in the context of the murine intestinal enteroendocrine cell line, STC-1, this compound demonstrates a distinct, GPR119-independent mechanism of action. It directly activates Transient Receptor Potential Ankryin 1 (TRPA1) cation channels, leading to an influx of calcium ions (Ca2+) and subsequent secretion of glucagon-like peptide-1 (GLP-1).[2][3][4] This makes the this compound and STC-1 cell model valuable for studying TRPA1-mediated secretagogue pathways and for the discovery of novel compounds targeting GLP-1 release.
STC-1 cells are a well-established in vitro model for investigating the physiology of intestinal L-cells and the secretion of various gut hormones, including GLP-1 and cholecystokinin (CCK).[5] Their responsiveness to a variety of stimuli, including amino acids and pharmacological agents, makes them a suitable system for mechanistic studies and compound screening.[6][7]
These application notes provide a detailed protocol for treating STC-1 cells with this compound to study its effects on intracellular calcium mobilization and GLP-1 secretion.
Data Presentation
Table 1: Summary of this compound Effects on STC-1 Cells
| Parameter | Effective Concentration Range | Key Findings | Reference |
| GLP-1 Release | 30 - 100 µM | Dose-dependent stimulation of GLP-1 secretion. | [3] |
| Intracellular Ca2+ ([Ca2+]i) Increase | 20 - 100 µM | Dose-dependent increase in intracellular calcium levels.[8] | [3] |
| Mechanism of Action | - | GPR119-independent; direct activation of TRPA1 cation channels. | [2][3] |
| Inhibition | - | Effects are blocked by TRPA1 channel inhibitors (e.g., AP-18, A967079, HC030031). | [3][9] |
Signaling Pathway
The primary signaling pathway activated by this compound in STC-1 cells is the direct activation of TRPA1 channels, leading to calcium influx and subsequent GLP-1 exocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] SUPPLEMENTAL MATERIAL GPR 119 agonist AS 1269574 activates TRPA 1 cation channels to stimulate GLP-1 secretion * | Semantic Scholar [semanticscholar.org]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Intestinal STC-1 cells respond to five basic taste stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid sensing by enteroendocrine STC-1 cells: role of the Na+-coupled neutral amino acid transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AS1269574 in STC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a potent G protein-coupled receptor 119 (GPR119) agonist.[1][2] However, in the context of the murine intestinal enteroendocrine cell line, STC-1, this compound demonstrates a distinct, GPR119-independent mechanism of action. It directly activates Transient Receptor Potential Ankryin 1 (TRPA1) cation channels, leading to an influx of calcium ions (Ca2+) and subsequent secretion of glucagon-like peptide-1 (GLP-1).[2][3][4] This makes the this compound and STC-1 cell model valuable for studying TRPA1-mediated secretagogue pathways and for the discovery of novel compounds targeting GLP-1 release.
STC-1 cells are a well-established in vitro model for investigating the physiology of intestinal L-cells and the secretion of various gut hormones, including GLP-1 and cholecystokinin (CCK).[5] Their responsiveness to a variety of stimuli, including amino acids and pharmacological agents, makes them a suitable system for mechanistic studies and compound screening.[6][7]
These application notes provide a detailed protocol for treating STC-1 cells with this compound to study its effects on intracellular calcium mobilization and GLP-1 secretion.
Data Presentation
Table 1: Summary of this compound Effects on STC-1 Cells
| Parameter | Effective Concentration Range | Key Findings | Reference |
| GLP-1 Release | 30 - 100 µM | Dose-dependent stimulation of GLP-1 secretion. | [3] |
| Intracellular Ca2+ ([Ca2+]i) Increase | 20 - 100 µM | Dose-dependent increase in intracellular calcium levels.[8] | [3] |
| Mechanism of Action | - | GPR119-independent; direct activation of TRPA1 cation channels. | [2][3] |
| Inhibition | - | Effects are blocked by TRPA1 channel inhibitors (e.g., AP-18, A967079, HC030031). | [3][9] |
Signaling Pathway
The primary signaling pathway activated by this compound in STC-1 cells is the direct activation of TRPA1 channels, leading to calcium influx and subsequent GLP-1 exocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] SUPPLEMENTAL MATERIAL GPR 119 agonist AS 1269574 activates TRPA 1 cation channels to stimulate GLP-1 secretion * | Semantic Scholar [semanticscholar.org]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Intestinal STC-1 cells respond to five basic taste stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid sensing by enteroendocrine STC-1 cells: role of the Na+-coupled neutral amino acid transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of AS1269574 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a potent, orally available agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1), both of which contribute to lowering blood glucose levels.[1][2] Further research has revealed a dual mechanism of action for this compound, which also activates Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, contributing to GLP-1 secretion. This document provides detailed protocols and summarized data from in vivo studies of this compound in mouse models, based on published research.
Mechanism of Action
This compound exerts its glucose-lowering effects through a dual mechanism involving two distinct molecular targets: GPR119 and TRPA1.
-
GPR119 Agonism: As a GPR119 agonist, this compound stimulates intracellular cyclic AMP (cAMP) production in pancreatic β-cells, which enhances glucose-dependent insulin secretion.[1] In intestinal L-cells, GPR119 activation promotes the release of the incretin hormone GLP-1.
-
TRPA1 Activation: this compound also directly activates TRPA1 cation channels, leading to Ca2+ influx and subsequent stimulation of GLP-1 release from intestinal L-cells. This action is independent of GPR119.
This dual agonism at both GPR119 and TRPA1 presents a novel approach to stimulating L-cell function and has implications for the development of new therapies for type 2 diabetes.
References
Application Notes and Protocols for In Vivo Studies of AS1269574 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a potent, orally available agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1), both of which contribute to lowering blood glucose levels.[1][2] Further research has revealed a dual mechanism of action for this compound, which also activates Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, contributing to GLP-1 secretion. This document provides detailed protocols and summarized data from in vivo studies of this compound in mouse models, based on published research.
Mechanism of Action
This compound exerts its glucose-lowering effects through a dual mechanism involving two distinct molecular targets: GPR119 and TRPA1.
-
GPR119 Agonism: As a GPR119 agonist, this compound stimulates intracellular cyclic AMP (cAMP) production in pancreatic β-cells, which enhances glucose-dependent insulin secretion.[1] In intestinal L-cells, GPR119 activation promotes the release of the incretin hormone GLP-1.
-
TRPA1 Activation: this compound also directly activates TRPA1 cation channels, leading to Ca2+ influx and subsequent stimulation of GLP-1 release from intestinal L-cells. This action is independent of GPR119.
This dual agonism at both GPR119 and TRPA1 presents a novel approach to stimulating L-cell function and has implications for the development of new therapies for type 2 diabetes.
References
Application Notes and Protocols for Oral Administration of AS1269574 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1269574 is a small molecule agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. It has been demonstrated to stimulate glucose-stimulated insulin secretion (GSIS). Uniquely, this compound also functions as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, leading to the secretion of glucagon-like peptide-1 (GLP-1). This dual agonism makes it a compound of significant interest for glucoregulatory studies. This document provides a detailed, generalized protocol for the oral administration of this compound to mice for in vivo studies, such as an oral glucose tolerance test (OGTT).
Disclaimer: The following protocols are representative examples based on common practices for oral administration of small molecules to mice and published data on GPR119 agonists. The specific oral administration protocol for this compound, including the exact dosage and vehicle used in the seminal study by Yoshida et al. (2010), is not publicly available in the accessed literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model.
Signaling Pathway of this compound
This compound exhibits a dual mechanism of action to enhance glucose homeostasis. It acts as an agonist for both GPR119 and TRPA1 channels, leading to increased insulin and GLP-1 secretion.
Application Notes and Protocols for Oral Administration of AS1269574 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1269574 is a small molecule agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. It has been demonstrated to stimulate glucose-stimulated insulin secretion (GSIS). Uniquely, this compound also functions as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, leading to the secretion of glucagon-like peptide-1 (GLP-1). This dual agonism makes it a compound of significant interest for glucoregulatory studies. This document provides a detailed, generalized protocol for the oral administration of this compound to mice for in vivo studies, such as an oral glucose tolerance test (OGTT).
Disclaimer: The following protocols are representative examples based on common practices for oral administration of small molecules to mice and published data on GPR119 agonists. The specific oral administration protocol for this compound, including the exact dosage and vehicle used in the seminal study by Yoshida et al. (2010), is not publicly available in the accessed literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model.
Signaling Pathway of this compound
This compound exhibits a dual mechanism of action to enhance glucose homeostasis. It acts as an agonist for both GPR119 and TRPA1 channels, leading to increased insulin and GLP-1 secretion.
Application Notes and Protocols for GLP-1 Secretion Assay Using AS1269574
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from intestinal enteroendocrine L-cells, playing a crucial role in glucose homeostasis. Its therapeutic potential has led to the development of GLP-1 receptor agonists for the treatment of type 2 diabetes. The G protein-coupled receptor 119 (GPR119) has been identified as a promising target for stimulating endogenous GLP-1 secretion. AS1269574 is a small molecule GPR119 agonist that has been shown to stimulate GLP-1 secretion.[1][2][3] Interestingly, research has revealed a dual mechanism of action for this compound, involving both GPR119-dependent and independent pathways.[2][4] This document provides detailed application notes and protocols for utilizing this compound in GLP-1 secretion assays, intended for researchers and professionals in drug development.
Mechanism of Action of this compound
This compound is recognized as a potent, orally available agonist for the GPR119 receptor.[1][3] Activation of GPR119, a Gs protein-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP), which subsequently enhances GLP-1 secretion from L-cells.[5] However, studies have revealed that this compound can also stimulate GLP-1 release through a GPR119-independent mechanism by directly activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels.[2][4] This activation of TRPA1 channels promotes calcium influx, a key trigger for the exocytosis of GLP-1-containing granules.[2][4] This dual agonism at both GPR119 and TRPA1 presents a unique pharmacological profile for stimulating GLP-1 secretion.[2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in in vitro assays.
Table 1: Potency of this compound on Human GPR119
| Cell Line | Receptor | Parameter | Value | Reference |
| HEK293 | Human GPR119 | EC50 | 2.5 µM | [1][3][6][7] |
Table 2: Effect of this compound on GLP-1 Secretion in STC-1 Cells
| Compound | Concentration (µM) | Effect on GLP-1 Release | Reference |
| This compound | 30 | Dose-dependent stimulation | [2] |
| This compound | 100 | Dose-dependent stimulation | [2] |
Signaling Pathways of this compound in Enteroendocrine L-Cells
The following diagram illustrates the dual signaling pathways activated by this compound to stimulate GLP-1 secretion.
Caption: this compound signaling pathways for GLP-1 secretion.
Experimental Protocols
This section provides a detailed protocol for an in vitro GLP-1 secretion assay using this compound with the murine enteroendocrine STC-1 cell line. The GLUTag cell line is another suitable model.[2][8]
Materials and Reagents
-
STC-1 (or GLUTag) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5.6 mM glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Serum Albumin (BSA)
-
This compound (Tocris, MedChemExpress, etc.)
-
Dimethyl sulfoxide (DMSO)
-
DPP-IV inhibitor (e.g., sitagliptin, vildagliptin)
-
GLP-1 ELISA kit (e.g., Millipore, Alpco)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Bradford assay reagent for protein quantification
Cell Culture and Seeding
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed STC-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.[9]
-
Allow the cells to adhere and grow for 24-48 hours until they reach approximately 80-90% confluency.
GLP-1 Secretion Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.1%) to avoid cellular toxicity.[2]
-
Prepare the assay buffer: DMEM containing 5.6 mM glucose and 0.1% BSA.[2] Warm to 37°C before use.
-
Add a DPP-IV inhibitor to the assay buffer to prevent the degradation of secreted GLP-1.
-
-
Cell Treatment:
-
Gently wash the cells twice with sterile PBS.
-
Pre-incubate the cells with 100 µL of assay buffer for 30-60 minutes at 37°C to establish basal secretion.
-
Remove the pre-incubation buffer.
-
Add 100 µL of the assay buffer containing different concentrations of this compound (e.g., 0, 1, 10, 30, 100 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified period, typically 30 minutes to 2 hours.[2]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the collected supernatant at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new plate or tubes for GLP-1 measurement.
-
Quantify the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells remaining in the wells.
-
Determine the total protein content in each well using a Bradford assay or a similar method.
-
Normalize the measured GLP-1 concentration to the total protein content of the corresponding well to account for variations in cell number.
-
Experimental Workflow
The following diagram outlines the key steps of the GLP-1 secretion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. AS 1269574 | CAS 330981-72-1 | this compound | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLP-1 Secretion Assay Using AS1269574
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from intestinal enteroendocrine L-cells, playing a crucial role in glucose homeostasis. Its therapeutic potential has led to the development of GLP-1 receptor agonists for the treatment of type 2 diabetes. The G protein-coupled receptor 119 (GPR119) has been identified as a promising target for stimulating endogenous GLP-1 secretion. AS1269574 is a small molecule GPR119 agonist that has been shown to stimulate GLP-1 secretion.[1][2][3] Interestingly, research has revealed a dual mechanism of action for this compound, involving both GPR119-dependent and independent pathways.[2][4] This document provides detailed application notes and protocols for utilizing this compound in GLP-1 secretion assays, intended for researchers and professionals in drug development.
Mechanism of Action of this compound
This compound is recognized as a potent, orally available agonist for the GPR119 receptor.[1][3] Activation of GPR119, a Gs protein-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP), which subsequently enhances GLP-1 secretion from L-cells.[5] However, studies have revealed that this compound can also stimulate GLP-1 release through a GPR119-independent mechanism by directly activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels.[2][4] This activation of TRPA1 channels promotes calcium influx, a key trigger for the exocytosis of GLP-1-containing granules.[2][4] This dual agonism at both GPR119 and TRPA1 presents a unique pharmacological profile for stimulating GLP-1 secretion.[2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in in vitro assays.
Table 1: Potency of this compound on Human GPR119
| Cell Line | Receptor | Parameter | Value | Reference |
| HEK293 | Human GPR119 | EC50 | 2.5 µM | [1][3][6][7] |
Table 2: Effect of this compound on GLP-1 Secretion in STC-1 Cells
| Compound | Concentration (µM) | Effect on GLP-1 Release | Reference |
| This compound | 30 | Dose-dependent stimulation | [2] |
| This compound | 100 | Dose-dependent stimulation | [2] |
Signaling Pathways of this compound in Enteroendocrine L-Cells
The following diagram illustrates the dual signaling pathways activated by this compound to stimulate GLP-1 secretion.
Caption: this compound signaling pathways for GLP-1 secretion.
Experimental Protocols
This section provides a detailed protocol for an in vitro GLP-1 secretion assay using this compound with the murine enteroendocrine STC-1 cell line. The GLUTag cell line is another suitable model.[2][8]
Materials and Reagents
-
STC-1 (or GLUTag) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5.6 mM glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Serum Albumin (BSA)
-
This compound (Tocris, MedChemExpress, etc.)
-
Dimethyl sulfoxide (DMSO)
-
DPP-IV inhibitor (e.g., sitagliptin, vildagliptin)
-
GLP-1 ELISA kit (e.g., Millipore, Alpco)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Bradford assay reagent for protein quantification
Cell Culture and Seeding
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed STC-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.[9]
-
Allow the cells to adhere and grow for 24-48 hours until they reach approximately 80-90% confluency.
GLP-1 Secretion Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.1%) to avoid cellular toxicity.[2]
-
Prepare the assay buffer: DMEM containing 5.6 mM glucose and 0.1% BSA.[2] Warm to 37°C before use.
-
Add a DPP-IV inhibitor to the assay buffer to prevent the degradation of secreted GLP-1.
-
-
Cell Treatment:
-
Gently wash the cells twice with sterile PBS.
-
Pre-incubate the cells with 100 µL of assay buffer for 30-60 minutes at 37°C to establish basal secretion.
-
Remove the pre-incubation buffer.
-
Add 100 µL of the assay buffer containing different concentrations of this compound (e.g., 0, 1, 10, 30, 100 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified period, typically 30 minutes to 2 hours.[2]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the collected supernatant at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new plate or tubes for GLP-1 measurement.
-
Quantify the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells remaining in the wells.
-
Determine the total protein content in each well using a Bradford assay or a similar method.
-
Normalize the measured GLP-1 concentration to the total protein content of the corresponding well to account for variations in cell number.
-
Experimental Workflow
The following diagram outlines the key steps of the GLP-1 secretion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. AS 1269574 | CAS 330981-72-1 | this compound | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Insulin Secretion with AS1269574 in MIN-6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 has been identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1] Activation of GPR119 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS) through the elevation of intracellular cyclic AMP (cAMP) levels.[1] The mouse insulinoma 6 (MIN-6) cell line is a well-established in vitro model for studying pancreatic β-cell function as it retains the characteristics of GSIS.[2] These application notes provide detailed protocols for utilizing this compound to measure insulin secretion in MIN-6 cells, offering a valuable tool for diabetes research and the discovery of novel therapeutic agents.
Mechanism of Action
This compound acts as a GPR119 agonist. Upon binding to GPR119 on the surface of pancreatic β-cells, it stimulates a signaling cascade that leads to an increase in intracellular cAMP concentration. This elevation of cAMP potentiates the effects of high glucose concentrations, leading to a significant increase in insulin secretion.[1] Notably, this compound enhances insulin secretion primarily under high-glucose conditions, highlighting its glucose-dependent activity.[1]
Caption: Signaling pathway of this compound in pancreatic β-cells.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound-induced insulin secretion in MIN-6 cells, based on typical results from similar compounds. This serves as a template for presenting experimental findings.
| Treatment Group | This compound Conc. (µM) | Glucose Conc. (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose Control |
| Low Glucose Control | 0 | 2.8 | 2.1 ± 0.3 | 1.0 |
| High Glucose Control | 0 | 16.7 | 9.5 ± 1.1 | 4.5 |
| This compound | 1 | 16.7 | 14.2 ± 1.5 | 6.8 |
| This compound | 10 | 16.7 | 20.8 ± 2.2 | 9.9 |
| This compound | 25 | 16.7 | 25.3 ± 2.8 | 12.0 |
Data are presented as mean ± standard deviation (n=3). The data are representative and may vary based on experimental conditions.
Experimental Protocols
MIN-6 Cell Culture
A crucial aspect of obtaining reliable and reproducible results is the proper maintenance of MIN-6 cells.
Materials:
-
MIN-6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
2-Mercaptoethanol
-
T-75 cell culture flasks
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 15% (v/v) heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 55 µM 2-mercaptoethanol.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MIN-6 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
This compound Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with high glucose (16.7 mM)
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solution in KRBH with high glucose to the desired final concentrations (e.g., 1, 10, 25 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., ≤0.1%).
Insulin Secretion Assay
This protocol details the steps to measure insulin secretion from MIN-6 cells in response to this compound.
Caption: Workflow for the insulin secretion assay in MIN-6 cells.
Materials:
-
MIN-6 cells cultured in 24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
This compound working solutions
-
Sterile microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed MIN-6 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in 1 mL of KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Treatment: Carefully aspirate the pre-incubation buffer. Add 1 mL of the respective treatment solutions to each well:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose and vehicle (DMSO).
-
This compound Treatment: KRBH with 16.7 mM glucose and varying concentrations of this compound.
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Following incubation, collect the supernatant from each well into separate microcentrifuge tubes.
-
Sample Processing: Centrifuge the tubes at 200 x g for 5 minutes to pellet any detached cells. Transfer the clarified supernatants to new tubes and store them at -20°C or -80°C until insulin measurement.
Insulin Quantification by ELISA
The concentration of insulin in the collected supernatants is quantified using a commercially available insulin Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
General Principle: An insulin-specific antibody is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the insulin present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for insulin is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of insulin bound. The color development is stopped, and the intensity of the color is measured. A standard curve is generated, and the insulin concentration in the samples is determined by interpolating from this curve.[2]
Key Steps:
-
Prepare insulin standards and samples as per the kit protocol.
-
Add standards and samples to the appropriate wells of the ELISA plate.
-
Incubate as directed.
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the insulin concentrations based on the standard curve.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound to study insulin secretion in MIN-6 cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of GPR119 agonists in the context of type 2 diabetes. The provided templates for data presentation and visualization of the signaling pathway and experimental workflow will aid in the clear and effective communication of research findings.
References
Application Notes and Protocols for Measuring Insulin Secretion with AS1269574 in MIN-6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 has been identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1] Activation of GPR119 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS) through the elevation of intracellular cyclic AMP (cAMP) levels.[1] The mouse insulinoma 6 (MIN-6) cell line is a well-established in vitro model for studying pancreatic β-cell function as it retains the characteristics of GSIS.[2] These application notes provide detailed protocols for utilizing this compound to measure insulin secretion in MIN-6 cells, offering a valuable tool for diabetes research and the discovery of novel therapeutic agents.
Mechanism of Action
This compound acts as a GPR119 agonist. Upon binding to GPR119 on the surface of pancreatic β-cells, it stimulates a signaling cascade that leads to an increase in intracellular cAMP concentration. This elevation of cAMP potentiates the effects of high glucose concentrations, leading to a significant increase in insulin secretion.[1] Notably, this compound enhances insulin secretion primarily under high-glucose conditions, highlighting its glucose-dependent activity.[1]
Caption: Signaling pathway of this compound in pancreatic β-cells.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound-induced insulin secretion in MIN-6 cells, based on typical results from similar compounds. This serves as a template for presenting experimental findings.
| Treatment Group | This compound Conc. (µM) | Glucose Conc. (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose Control |
| Low Glucose Control | 0 | 2.8 | 2.1 ± 0.3 | 1.0 |
| High Glucose Control | 0 | 16.7 | 9.5 ± 1.1 | 4.5 |
| This compound | 1 | 16.7 | 14.2 ± 1.5 | 6.8 |
| This compound | 10 | 16.7 | 20.8 ± 2.2 | 9.9 |
| This compound | 25 | 16.7 | 25.3 ± 2.8 | 12.0 |
Data are presented as mean ± standard deviation (n=3). The data are representative and may vary based on experimental conditions.
Experimental Protocols
MIN-6 Cell Culture
A crucial aspect of obtaining reliable and reproducible results is the proper maintenance of MIN-6 cells.
Materials:
-
MIN-6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
2-Mercaptoethanol
-
T-75 cell culture flasks
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 15% (v/v) heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 55 µM 2-mercaptoethanol.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MIN-6 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
This compound Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with high glucose (16.7 mM)
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solution in KRBH with high glucose to the desired final concentrations (e.g., 1, 10, 25 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and low (e.g., ≤0.1%).
Insulin Secretion Assay
This protocol details the steps to measure insulin secretion from MIN-6 cells in response to this compound.
Caption: Workflow for the insulin secretion assay in MIN-6 cells.
Materials:
-
MIN-6 cells cultured in 24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
This compound working solutions
-
Sterile microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed MIN-6 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in 1 mL of KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Treatment: Carefully aspirate the pre-incubation buffer. Add 1 mL of the respective treatment solutions to each well:
-
Low Glucose Control: KRBH with 2.8 mM glucose.
-
High Glucose Control: KRBH with 16.7 mM glucose and vehicle (DMSO).
-
This compound Treatment: KRBH with 16.7 mM glucose and varying concentrations of this compound.
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Following incubation, collect the supernatant from each well into separate microcentrifuge tubes.
-
Sample Processing: Centrifuge the tubes at 200 x g for 5 minutes to pellet any detached cells. Transfer the clarified supernatants to new tubes and store them at -20°C or -80°C until insulin measurement.
Insulin Quantification by ELISA
The concentration of insulin in the collected supernatants is quantified using a commercially available insulin Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
General Principle: An insulin-specific antibody is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the insulin present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for insulin is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of insulin bound. The color development is stopped, and the intensity of the color is measured. A standard curve is generated, and the insulin concentration in the samples is determined by interpolating from this curve.[2]
Key Steps:
-
Prepare insulin standards and samples as per the kit protocol.
-
Add standards and samples to the appropriate wells of the ELISA plate.
-
Incubate as directed.
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the insulin concentrations based on the standard curve.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound to study insulin secretion in MIN-6 cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of GPR119 agonists in the context of type 2 diabetes. The provided templates for data presentation and visualization of the signaling pathway and experimental workflow will aid in the clear and effective communication of research findings.
References
Application Note: Calcium Imaging Assay for Characterizing AS1269574-Induced TRPA1 Activation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][2] Activation of TRPA1 leads to an influx of cations, most notably calcium, which triggers downstream signaling cascades associated with pain, neurogenic inflammation, and other physiological responses.[3][4] Consequently, TRPA1 has emerged as a significant target for the development of novel analgesics and anti-inflammatory agents.
AS1269574 is recognized as a GPR119 agonist; however, recent studies have revealed its capacity to directly activate TRPA1 channels, independent of its action on GPR119.[5][6] This dual agonism highlights the importance of thorough pharmacological characterization of compounds in drug discovery. This application note provides a detailed protocol for a cell-based calcium imaging assay to quantify the activation of TRPA1 channels by this compound. The assay utilizes the calcium-sensitive fluorescent indicator Fluo-4 AM to monitor intracellular calcium dynamics in response to compound administration.
Signaling Pathway of TRPA1 Activation
TRPA1 can be activated through multiple mechanisms. Electrophilic agonists typically induce channel opening via covalent modification of cysteine residues within the N-terminal ankyrin repeat domain.[1][2] Non-electrophilic agonists and other modulators, including intracellular calcium, are thought to induce conformational changes that lead to channel gating.[1][7] Upon activation, TRPA1 facilitates the influx of extracellular calcium. This initial calcium entry can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum and lysosomes, leading to a robust increase in cytosolic calcium concentration.[3][8][9] This elevated intracellular calcium is a key signaling event that mediates the physiological responses to TRPA1 activation.[3]
Experimental Workflow
The experimental procedure involves several key steps, beginning with cell culture and plating. The cells are then loaded with the Fluo-4 AM calcium indicator. A baseline fluorescence reading is taken before the addition of test compounds (this compound, antagonists, and controls). The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time using a fluorescence plate reader or microscope. The resulting data is then analyzed to determine dose-response relationships and the effects of antagonists.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (HEK293-hTRPA1) are recommended. Untransfected HEK293 cells should be used as a negative control.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed the HEK293-hTRPA1 cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
Calcium Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10][11]
-
Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer. To aid in dye solubilization, first dissolve the Fluo-4 AM stock (typically 1 mM in DMSO) in the buffer containing 0.02% Pluronic F-127.[10][12] An equal volume of pluronic acid can be mixed with the dye before adding to the buffer.[12] Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.[10][13]
-
Compound Preparation: Prepare stock solutions of this compound, a known TRPA1 agonist (e.g., AITC, cinnamaldehyde), and a TRPA1 antagonist (e.g., A967079, HC-030031) in DMSO.[5][6] Serially dilute these stocks in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Dye Loading:
-
Cell Washing:
-
Remove the Fluo-4 AM Loading Solution.
-
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Calcium Flux Measurement:
-
Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) or an automated fluorescence microscope.
-
Set the instrument to record fluorescence with excitation at ~490 nm and emission at ~515 nm.[11]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For antagonist studies, add the antagonist solution and incubate for 10-20 minutes prior to adding the agonist.
-
Add the agonist solution (this compound or positive control) to the wells.
-
Continuously record the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent signal decay.
-
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀ or (F_max - F_baseline) / F_baseline.
-
Plot the ΔF/F₀ values against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) for this compound.
-
For antagonist experiments, calculate the percent inhibition at each antagonist concentration and fit the data to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Dose-Dependent Activation of TRPA1 by this compound
The following table summarizes representative data for the dose-dependent activation of hTRPA1 by this compound.
| This compound Conc. (µM) | Mean Fluorescence Change (ΔF/F₀) ± SEM |
| 0 | 0.05 ± 0.01 |
| 1 | 0.15 ± 0.03 |
| 3 | 0.45 ± 0.05 |
| 10 | 1.20 ± 0.10 |
| 30 | 2.50 ± 0.18 |
| 100 | 3.10 ± 0.22 |
| EC₅₀ (µM) | ~25 |
Note: These are example data and actual results may vary depending on the cell line and experimental conditions. This compound has been shown to increase intracellular calcium in a dose-dependent manner over a concentration range of 20-100 µM.[5]
Inhibition of this compound-Induced TRPA1 Activation
The following table shows the inhibitory effect of a selective TRPA1 antagonist, A967079, on this compound-induced calcium influx.
| A967079 Conc. (µM) | This compound (30 µM) Response (% Inhibition) ± SEM |
| 0 | 0 ± 2.5 |
| 0.01 | 15.5 ± 3.1 |
| 0.03 | 48.2 ± 4.5 |
| 0.1 | 85.1 ± 3.8 |
| 0.3 | 98.6 ± 1.9 |
| 1 | 99.5 ± 1.2 |
| IC₅₀ (µM) | ~0.03 |
Note: These are example data. The actions of this compound are inhibited by TRPA1 channel blockers such as A967079 and HC030031.[5][6]
Conclusion
The calcium imaging assay described provides a robust and reliable method for characterizing the activation of TRPA1 channels by this compound. This protocol allows for the determination of the compound's potency (EC₅₀) and can be adapted to screen for and characterize TRPA1 antagonists (IC₅₀). The findings confirm that this compound acts as a direct agonist of TRPA1, a crucial consideration for its pharmacological profiling and the interpretation of its physiological effects.[5][6][14] This assay is a valuable tool for researchers in pharmacology, neuroscience, and drug development investigating the complex interactions of compounds with ion channels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. academic.oup.com [academic.oup.com]
Application Note: Calcium Imaging Assay for Characterizing AS1269574-Induced TRPA1 Activation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][2] Activation of TRPA1 leads to an influx of cations, most notably calcium, which triggers downstream signaling cascades associated with pain, neurogenic inflammation, and other physiological responses.[3][4] Consequently, TRPA1 has emerged as a significant target for the development of novel analgesics and anti-inflammatory agents.
AS1269574 is recognized as a GPR119 agonist; however, recent studies have revealed its capacity to directly activate TRPA1 channels, independent of its action on GPR119.[5][6] This dual agonism highlights the importance of thorough pharmacological characterization of compounds in drug discovery. This application note provides a detailed protocol for a cell-based calcium imaging assay to quantify the activation of TRPA1 channels by this compound. The assay utilizes the calcium-sensitive fluorescent indicator Fluo-4 AM to monitor intracellular calcium dynamics in response to compound administration.
Signaling Pathway of TRPA1 Activation
TRPA1 can be activated through multiple mechanisms. Electrophilic agonists typically induce channel opening via covalent modification of cysteine residues within the N-terminal ankyrin repeat domain.[1][2] Non-electrophilic agonists and other modulators, including intracellular calcium, are thought to induce conformational changes that lead to channel gating.[1][7] Upon activation, TRPA1 facilitates the influx of extracellular calcium. This initial calcium entry can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum and lysosomes, leading to a robust increase in cytosolic calcium concentration.[3][8][9] This elevated intracellular calcium is a key signaling event that mediates the physiological responses to TRPA1 activation.[3]
Experimental Workflow
The experimental procedure involves several key steps, beginning with cell culture and plating. The cells are then loaded with the Fluo-4 AM calcium indicator. A baseline fluorescence reading is taken before the addition of test compounds (this compound, antagonists, and controls). The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time using a fluorescence plate reader or microscope. The resulting data is then analyzed to determine dose-response relationships and the effects of antagonists.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (HEK293-hTRPA1) are recommended. Untransfected HEK293 cells should be used as a negative control.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed the HEK293-hTRPA1 cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
Calcium Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10][11]
-
Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer. To aid in dye solubilization, first dissolve the Fluo-4 AM stock (typically 1 mM in DMSO) in the buffer containing 0.02% Pluronic F-127.[10][12] An equal volume of pluronic acid can be mixed with the dye before adding to the buffer.[12] Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.[10][13]
-
Compound Preparation: Prepare stock solutions of this compound, a known TRPA1 agonist (e.g., AITC, cinnamaldehyde), and a TRPA1 antagonist (e.g., A967079, HC-030031) in DMSO.[5][6] Serially dilute these stocks in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Dye Loading:
-
Cell Washing:
-
Remove the Fluo-4 AM Loading Solution.
-
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Calcium Flux Measurement:
-
Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) or an automated fluorescence microscope.
-
Set the instrument to record fluorescence with excitation at ~490 nm and emission at ~515 nm.[11]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For antagonist studies, add the antagonist solution and incubate for 10-20 minutes prior to adding the agonist.
-
Add the agonist solution (this compound or positive control) to the wells.
-
Continuously record the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent signal decay.
-
Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀ or (F_max - F_baseline) / F_baseline.
-
Plot the ΔF/F₀ values against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) for this compound.
-
For antagonist experiments, calculate the percent inhibition at each antagonist concentration and fit the data to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Dose-Dependent Activation of TRPA1 by this compound
The following table summarizes representative data for the dose-dependent activation of hTRPA1 by this compound.
| This compound Conc. (µM) | Mean Fluorescence Change (ΔF/F₀) ± SEM |
| 0 | 0.05 ± 0.01 |
| 1 | 0.15 ± 0.03 |
| 3 | 0.45 ± 0.05 |
| 10 | 1.20 ± 0.10 |
| 30 | 2.50 ± 0.18 |
| 100 | 3.10 ± 0.22 |
| EC₅₀ (µM) | ~25 |
Note: These are example data and actual results may vary depending on the cell line and experimental conditions. This compound has been shown to increase intracellular calcium in a dose-dependent manner over a concentration range of 20-100 µM.[5]
Inhibition of this compound-Induced TRPA1 Activation
The following table shows the inhibitory effect of a selective TRPA1 antagonist, A967079, on this compound-induced calcium influx.
| A967079 Conc. (µM) | This compound (30 µM) Response (% Inhibition) ± SEM |
| 0 | 0 ± 2.5 |
| 0.01 | 15.5 ± 3.1 |
| 0.03 | 48.2 ± 4.5 |
| 0.1 | 85.1 ± 3.8 |
| 0.3 | 98.6 ± 1.9 |
| 1 | 99.5 ± 1.2 |
| IC₅₀ (µM) | ~0.03 |
Note: These are example data. The actions of this compound are inhibited by TRPA1 channel blockers such as A967079 and HC030031.[5][6]
Conclusion
The calcium imaging assay described provides a robust and reliable method for characterizing the activation of TRPA1 channels by this compound. This protocol allows for the determination of the compound's potency (EC₅₀) and can be adapted to screen for and characterize TRPA1 antagonists (IC₅₀). The findings confirm that this compound acts as a direct agonist of TRPA1, a crucial consideration for its pharmacological profiling and the interpretation of its physiological effects.[5][6][14] This assay is a valuable tool for researchers in pharmacology, neuroscience, and drug development investigating the complex interactions of compounds with ion channels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Patch-Clamp Analysis of AS1269574 on TRPA1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a synthetic small molecule initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a target of interest for the treatment of type 2 diabetes due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion. Subsequent research has revealed an unexpected, GPR119-independent mechanism of action for this compound: the direct activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2] This dual agonism at two distinct molecular targets involved in metabolic control presents both opportunities and challenges for drug development.
TRPA1 is a non-selective cation channel primarily known as a sensor for noxious environmental stimuli and endogenous inflammatory mediators.[3] Its activation typically leads to calcium influx and cellular depolarization. The finding that this compound directly gates TRPA1 channels provides a crucial understanding of its full biological activity, including the stimulation of GLP-1 release from intestinal L-cells through a calcium-dependent mechanism.[1][4]
These application notes provide a detailed overview of the patch-clamp analysis of this compound's effects on TRPA1 channels. Included are summaries of quantitative data, detailed experimental protocols for whole-cell patch-clamp recording, and visualizations of the signaling pathway and experimental workflow. This information is intended to guide researchers in the electrophysiological characterization of this compound and similar compounds that may exhibit off-target effects on ion channels.
Data Presentation
The following tables summarize the quantitative data from patch-clamp and related studies on the effects of this compound on TRPA1 and GPR119 channels.
Table 1: Electrophysiological Effects of this compound on TRPA1 Channels
| Parameter | Cell Type | Value | Conditions | Reference |
| Induced Current | STC-1 | Transient Inward Current | 100 µM this compound, Whole-cell voltage clamp, -60 mV holding potential | [4] |
| Induced Current | HEK-293 (expressing rat TRPA1) | Transient Inward Current | 100 µM this compound, Whole-cell voltage clamp | [4] |
| Current-Voltage (I-V) Relationship | STC-1, HEK-293 (expressing rat TRPA1) | Outwardly Rectifying | Voltage ramps | [1][4] |
| EC50 for TRPA1 Activation | Not explicitly reported in search results | - | It is recommended to determine the EC50 via a dose-response study. | - |
Table 2: Comparative Agonist Activity of this compound
| Target | Parameter | Cell Type | Value | Reference |
| GPR119 | EC50 | HEK293 (expressing human GPR119) | 2.5 µM | Not explicitly cited |
Experimental Protocols
This section details the protocol for characterizing the effects of this compound on TRPA1 channels using the whole-cell patch-clamp technique. The protocol is based on methodologies reported for studies on STC-1 cells and HEK-293 cells heterologously expressing TRPA1.
Cell Culture and Preparation
-
Cell Lines:
-
HEK-293 cells stably or transiently expressing rat or human TRPA1. Cells can be co-transfected with a fluorescent protein (e.g., YFP) to aid in the identification of successfully transfected cells.
-
STC-1 cells , an enteroendocrine cell line endogenously expressing TRPA1.
-
-
Culture Conditions:
-
Maintain HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture STC-1 cells in DMEM supplemented with 10% FBS, 10% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm. Note: Cs+ is used to block potassium channels and isolate TRPA1 currents.
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
TRPA1 Agonist (Positive Control): Allyl isothiocyanate (AITC) or Cinnamaldehyde (CA).
-
TRPA1 Antagonist (for validation): HC-030031 or A-967079.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place a coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
-
Establishing a Giga-seal and Whole-Cell Configuration:
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Record baseline currents until stable.
-
Apply this compound at various concentrations using a perfusion system.
-
To determine the current-voltage (I-V) relationship, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) before and during the application of this compound.
-
Record data using an appropriate amplifier and data acquisition software. Digitize the data at 10 kHz and filter at 2-5 kHz.
-
Data Analysis
-
Measure the peak inward current amplitude in response to this compound application.
-
Subtract the baseline current from the this compound-evoked current to obtain the net current.
-
Construct a dose-response curve by plotting the normalized current amplitude against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50.
-
Generate I-V curves by plotting the current amplitude as a function of the command voltage.
-
Analyze channel kinetics, such as activation and deactivation time constants, by fitting the current traces with exponential functions.
Mandatory Visualization
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unsaturated aldehydes induce CCK secretion via TRPA1 in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch-Clamp Analysis of AS1269574 on TRPA1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a synthetic small molecule initially identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a target of interest for the treatment of type 2 diabetes due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion. Subsequent research has revealed an unexpected, GPR119-independent mechanism of action for this compound: the direct activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2] This dual agonism at two distinct molecular targets involved in metabolic control presents both opportunities and challenges for drug development.
TRPA1 is a non-selective cation channel primarily known as a sensor for noxious environmental stimuli and endogenous inflammatory mediators.[3] Its activation typically leads to calcium influx and cellular depolarization. The finding that this compound directly gates TRPA1 channels provides a crucial understanding of its full biological activity, including the stimulation of GLP-1 release from intestinal L-cells through a calcium-dependent mechanism.[1][4]
These application notes provide a detailed overview of the patch-clamp analysis of this compound's effects on TRPA1 channels. Included are summaries of quantitative data, detailed experimental protocols for whole-cell patch-clamp recording, and visualizations of the signaling pathway and experimental workflow. This information is intended to guide researchers in the electrophysiological characterization of this compound and similar compounds that may exhibit off-target effects on ion channels.
Data Presentation
The following tables summarize the quantitative data from patch-clamp and related studies on the effects of this compound on TRPA1 and GPR119 channels.
Table 1: Electrophysiological Effects of this compound on TRPA1 Channels
| Parameter | Cell Type | Value | Conditions | Reference |
| Induced Current | STC-1 | Transient Inward Current | 100 µM this compound, Whole-cell voltage clamp, -60 mV holding potential | [4] |
| Induced Current | HEK-293 (expressing rat TRPA1) | Transient Inward Current | 100 µM this compound, Whole-cell voltage clamp | [4] |
| Current-Voltage (I-V) Relationship | STC-1, HEK-293 (expressing rat TRPA1) | Outwardly Rectifying | Voltage ramps | [1][4] |
| EC50 for TRPA1 Activation | Not explicitly reported in search results | - | It is recommended to determine the EC50 via a dose-response study. | - |
Table 2: Comparative Agonist Activity of this compound
| Target | Parameter | Cell Type | Value | Reference |
| GPR119 | EC50 | HEK293 (expressing human GPR119) | 2.5 µM | Not explicitly cited |
Experimental Protocols
This section details the protocol for characterizing the effects of this compound on TRPA1 channels using the whole-cell patch-clamp technique. The protocol is based on methodologies reported for studies on STC-1 cells and HEK-293 cells heterologously expressing TRPA1.
Cell Culture and Preparation
-
Cell Lines:
-
HEK-293 cells stably or transiently expressing rat or human TRPA1. Cells can be co-transfected with a fluorescent protein (e.g., YFP) to aid in the identification of successfully transfected cells.
-
STC-1 cells , an enteroendocrine cell line endogenously expressing TRPA1.
-
-
Culture Conditions:
-
Maintain HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture STC-1 cells in DMEM supplemented with 10% FBS, 10% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm. Note: Cs+ is used to block potassium channels and isolate TRPA1 currents.
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
TRPA1 Agonist (Positive Control): Allyl isothiocyanate (AITC) or Cinnamaldehyde (CA).
-
TRPA1 Antagonist (for validation): HC-030031 or A-967079.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place a coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
-
Establishing a Giga-seal and Whole-Cell Configuration:
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Record baseline currents until stable.
-
Apply this compound at various concentrations using a perfusion system.
-
To determine the current-voltage (I-V) relationship, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) before and during the application of this compound.
-
Record data using an appropriate amplifier and data acquisition software. Digitize the data at 10 kHz and filter at 2-5 kHz.
-
Data Analysis
-
Measure the peak inward current amplitude in response to this compound application.
-
Subtract the baseline current from the this compound-evoked current to obtain the net current.
-
Construct a dose-response curve by plotting the normalized current amplitude against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50.
-
Generate I-V curves by plotting the current amplitude as a function of the command voltage.
-
Analyze channel kinetics, such as activation and deactivation time constants, by fitting the current traces with exponential functions.
Mandatory Visualization
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unsaturated aldehydes induce CCK secretion via TRPA1 in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS1269574 in the Study of Enteroendocrine L-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a small molecule originally identified as a G protein-coupled receptor 119 (GPR119) agonist. Subsequent research has revealed its dual functionality, also acting as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] This dual agonism makes this compound a valuable pharmacological tool for investigating the distinct and synergistic roles of GPR119 and TRPA1 in regulating the function of enteroendocrine L-cells, which are critical producers of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2][4] These application notes provide detailed protocols for utilizing this compound to study L-cell biology, focusing on GLP-1 secretion, intracellular signaling, and gene expression.
Mechanism of Action
In enteroendocrine L-cells, this compound elicits its effects through two primary signaling pathways:
-
GPR119-Mediated Pathway: As a GPR119 agonist, this compound stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA activation promotes the transcription of the proglucagon gene, the precursor to GLP-1, thereby increasing the biosynthetic capacity of the L-cell.[1]
-
TRPA1-Mediated Pathway: Independently of its action on GPR119, this compound directly activates TRPA1 channels on the L-cell membrane.[1][3] TRPA1 is a non-selective cation channel, and its activation by this compound leads to an influx of calcium ions (Ca²⁺) into the cell. The resulting increase in intracellular Ca²⁺ concentration is a primary trigger for the exocytosis of GLP-1-containing granules, leading to acute hormone secretion.[1][4]
The GPR119-independent action of this compound on TRPA1 channels has been demonstrated by the fact that other structurally unrelated GPR119 agonists do not replicate its effect on intracellular calcium, and that the effect is blocked by specific TRPA1 antagonists.[1]
Data Presentation
In Vitro Efficacy of this compound on L-Cell Models
| Cell Line | Parameter Measured | This compound Concentration | Observation | Reference |
| STC-1 | GLP-1 Release | 30 µM | Dose-dependent increase | [1][4] |
| STC-1 | GLP-1 Release | 100 µM | Dose-dependent increase | [1][4] |
| STC-1 | Intracellular Ca²⁺ ([Ca²⁺]i) | 20-100 µM | Dose-dependent increase | [1][4] |
| GLUTag | Proglucagon Gene Promoter Activity | Not Specified | Stimulation observed | [1] |
Inhibition of this compound-Induced GLP-1 Release by TRPA1 Antagonists in STC-1 Cells
| TRPA1 Antagonist | Concentration | Effect on this compound (30 µM)-induced GLP-1 Release | Effect on this compound (100 µM)-induced GLP-1 Release | Reference |
| A967079 | 1 µM | Strong suppression | Strong suppression | [1] |
| HC030031 | 10 µM | Strong suppression | Strong suppression | [1] |
| AP-18 | 15 µM | Strong suppression | Strong suppression | [1] |
Experimental Protocols
Cell Culture
a. STC-1 Cell Culture
The STC-1 cell line, derived from a murine intestinal endocrine tumor, is a widely used model for studying GLP-1 secretion.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency.
b. GLUTag Cell Culture
The GLUTag cell line is a murine colonic endocrine L-cell model that is particularly useful for studying proglucagon gene expression.
-
Culture Medium: DMEM with low glucose (1 g/L) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at approximately 80-85% confluency.
GLP-1 Secretion Assay (STC-1 Cells)
This protocol outlines the steps to measure GLP-1 secretion from STC-1 cells in response to this compound.
-
Cell Seeding: Seed STC-1 cells in a 24-well plate at a density that allows them to reach approximately 70% confluency on the day of the experiment.
-
Cell Washing: On the day of the assay, gently wash the cells three times with Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Stimulation: Add 1 mL of HBSS containing the desired concentration of this compound (e.g., 30 µM or 100 µM) to each well. For control wells, add HBSS with the vehicle (e.g., DMSO) at the same final concentration. To investigate the role of TRPA1, pre-incubate cells with a TRPA1 antagonist (e.g., 1 µM A967079) for 15-30 minutes before adding this compound.
-
Incubation: Incubate the plate at 37°C for 30 minutes to 2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the collected supernatant to pellet any detached cells. Transfer the clear supernatant to a new tube. It is recommended to add a DPP-4 inhibitor to prevent GLP-1 degradation. Samples can be stored at -80°C until analysis.
-
GLP-1 Measurement: Quantify the concentration of GLP-1 in the samples using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Normalization: To account for variations in cell number, lyse the cells remaining in the wells and measure the total protein content using a BCA protein assay. Normalize the GLP-1 concentration to the total protein content for each well.
Intracellular Calcium Imaging (STC-1 Cells)
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Seeding: Seed STC-1 cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in a physiological buffer (e.g., HBSS). The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Wash the cells once with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye. Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the dish or plate on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (340/380) for a few minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio to observe the change in [Ca²⁺]i.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Proglucagon Gene Expression Analysis (GLUTag Cells)
This protocol details the measurement of proglucagon mRNA levels using quantitative real-time PCR (qPCR).
-
Cell Treatment: Seed GLUTag cells in 6-well plates. Once they reach the desired confluency, treat the cells with this compound at various concentrations for a specified period (e.g., 4-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the proglucagon gene, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Use primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in proglucagon gene expression in treated cells compared to control cells.
Mandatory Visualizations
Caption: Signaling pathways of this compound in enteroendocrine L-cells.
Caption: Workflow for GLP-1 secretion assay using this compound.
Caption: Dual agonistic action of this compound on L-cell function.
References
Application Notes and Protocols for AS1269574 in the Study of Enteroendocrine L-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1269574 is a small molecule originally identified as a G protein-coupled receptor 119 (GPR119) agonist. Subsequent research has revealed its dual functionality, also acting as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] This dual agonism makes this compound a valuable pharmacological tool for investigating the distinct and synergistic roles of GPR119 and TRPA1 in regulating the function of enteroendocrine L-cells, which are critical producers of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2][4] These application notes provide detailed protocols for utilizing this compound to study L-cell biology, focusing on GLP-1 secretion, intracellular signaling, and gene expression.
Mechanism of Action
In enteroendocrine L-cells, this compound elicits its effects through two primary signaling pathways:
-
GPR119-Mediated Pathway: As a GPR119 agonist, this compound stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA activation promotes the transcription of the proglucagon gene, the precursor to GLP-1, thereby increasing the biosynthetic capacity of the L-cell.[1]
-
TRPA1-Mediated Pathway: Independently of its action on GPR119, this compound directly activates TRPA1 channels on the L-cell membrane.[1][3] TRPA1 is a non-selective cation channel, and its activation by this compound leads to an influx of calcium ions (Ca²⁺) into the cell. The resulting increase in intracellular Ca²⁺ concentration is a primary trigger for the exocytosis of GLP-1-containing granules, leading to acute hormone secretion.[1][4]
The GPR119-independent action of this compound on TRPA1 channels has been demonstrated by the fact that other structurally unrelated GPR119 agonists do not replicate its effect on intracellular calcium, and that the effect is blocked by specific TRPA1 antagonists.[1]
Data Presentation
In Vitro Efficacy of this compound on L-Cell Models
| Cell Line | Parameter Measured | This compound Concentration | Observation | Reference |
| STC-1 | GLP-1 Release | 30 µM | Dose-dependent increase | [1][4] |
| STC-1 | GLP-1 Release | 100 µM | Dose-dependent increase | [1][4] |
| STC-1 | Intracellular Ca²⁺ ([Ca²⁺]i) | 20-100 µM | Dose-dependent increase | [1][4] |
| GLUTag | Proglucagon Gene Promoter Activity | Not Specified | Stimulation observed | [1] |
Inhibition of this compound-Induced GLP-1 Release by TRPA1 Antagonists in STC-1 Cells
| TRPA1 Antagonist | Concentration | Effect on this compound (30 µM)-induced GLP-1 Release | Effect on this compound (100 µM)-induced GLP-1 Release | Reference |
| A967079 | 1 µM | Strong suppression | Strong suppression | [1] |
| HC030031 | 10 µM | Strong suppression | Strong suppression | [1] |
| AP-18 | 15 µM | Strong suppression | Strong suppression | [1] |
Experimental Protocols
Cell Culture
a. STC-1 Cell Culture
The STC-1 cell line, derived from a murine intestinal endocrine tumor, is a widely used model for studying GLP-1 secretion.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency.
b. GLUTag Cell Culture
The GLUTag cell line is a murine colonic endocrine L-cell model that is particularly useful for studying proglucagon gene expression.
-
Culture Medium: DMEM with low glucose (1 g/L) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at approximately 80-85% confluency.
GLP-1 Secretion Assay (STC-1 Cells)
This protocol outlines the steps to measure GLP-1 secretion from STC-1 cells in response to this compound.
-
Cell Seeding: Seed STC-1 cells in a 24-well plate at a density that allows them to reach approximately 70% confluency on the day of the experiment.
-
Cell Washing: On the day of the assay, gently wash the cells three times with Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Stimulation: Add 1 mL of HBSS containing the desired concentration of this compound (e.g., 30 µM or 100 µM) to each well. For control wells, add HBSS with the vehicle (e.g., DMSO) at the same final concentration. To investigate the role of TRPA1, pre-incubate cells with a TRPA1 antagonist (e.g., 1 µM A967079) for 15-30 minutes before adding this compound.
-
Incubation: Incubate the plate at 37°C for 30 minutes to 2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the collected supernatant to pellet any detached cells. Transfer the clear supernatant to a new tube. It is recommended to add a DPP-4 inhibitor to prevent GLP-1 degradation. Samples can be stored at -80°C until analysis.
-
GLP-1 Measurement: Quantify the concentration of GLP-1 in the samples using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Normalization: To account for variations in cell number, lyse the cells remaining in the wells and measure the total protein content using a BCA protein assay. Normalize the GLP-1 concentration to the total protein content for each well.
Intracellular Calcium Imaging (STC-1 Cells)
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Seeding: Seed STC-1 cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in a physiological buffer (e.g., HBSS). The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Wash the cells once with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye. Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the dish or plate on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (340/380) for a few minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio to observe the change in [Ca²⁺]i.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Proglucagon Gene Expression Analysis (GLUTag Cells)
This protocol details the measurement of proglucagon mRNA levels using quantitative real-time PCR (qPCR).
-
Cell Treatment: Seed GLUTag cells in 6-well plates. Once they reach the desired confluency, treat the cells with this compound at various concentrations for a specified period (e.g., 4-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the proglucagon gene, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Use primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in proglucagon gene expression in treated cells compared to control cells.
Mandatory Visualizations
Caption: Signaling pathways of this compound in enteroendocrine L-cells.
Caption: Workflow for GLP-1 secretion assay using this compound.
Caption: Dual agonistic action of this compound on L-cell function.
References
Troubleshooting & Optimization
Technical Support Center: AS1269574 and TRPA1 Channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of AS1269574 on TRPA1 channels.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is recognized as a G protein-coupled receptor 119 (GPR119) agonist.[1][2] Its primary mechanism of action involves the activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells. This activation stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), leading to enhanced glucose-stimulated insulin secretion.[1][2]
Q2: What is the documented off-target effect of this compound on TRPA1 channels?
Unexpectedly, this compound has been shown to directly activate Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels.[1][2][3] This activation is independent of its agonistic activity on GPR119 and results in an influx of Ca²⁺ into the cell.[1][2]
Q3: How can the off-target activation of TRPA1 by this compound be confirmed in our experiments?
The involvement of TRPA1 in the observed cellular response to this compound can be confirmed by using specific TRPA1 channel blockers. Co-application of this compound with known TRPA1 antagonists, such as A967079 or HC-030031, should inhibit the response (e.g., Ca²⁺ influx).[1][2][3]
Q4: Are there other compounds that activate TRPA1 channels which can be used as positive controls?
Yes, several well-characterized TRPA1 agonists can be used as positive controls in your experiments. These include allyl isothiocyanate (AITC), the pungent compound in mustard oil, and cinnamaldehyde.[4]
Data Presentation
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GPR119 | cAMP accumulation | HEK293 | EC₅₀ | ~2.5 µM | [1] |
| This compound | TRPA1 | Intracellular Ca²⁺ influx | STC-1 | Effective Concentration | 30 µM | [3] |
| This compound | rat TRPA1 | Inward current activation | HEK-293 | Effective Concentration | 100 µM | [5] |
Troubleshooting Guides
Problem 1: Unexpected increase in intracellular calcium upon application of this compound in a GPR119-negative cell line.
-
Possible Cause: This is likely due to the off-target activation of endogenous TRPA1 channels in your cell line.
-
Troubleshooting Steps:
-
Confirm TRPA1 Expression: Verify the expression of TRPA1 channels in your cell line at the mRNA or protein level.
-
Use TRPA1 Antagonists: Pre-incubate the cells with a specific TRPA1 antagonist (e.g., A967079 or HC-030031) before applying this compound. A reduction or complete block of the calcium signal will confirm the involvement of TRPA1 channels.[1][2][3]
-
Positive Control: Use a known TRPA1 agonist, such as AITC, to confirm that the TRPA1 channels in your cells are functional.[4]
-
Negative Control: If available, use a structurally related analog of this compound that is known to be inactive at TRPA1 channels.
-
Problem 2: Inconsistent results in patch-clamp experiments investigating this compound's effect on TRPA1.
-
Possible Cause: Inconsistencies in patch-clamp recordings can arise from various factors, including seal quality, cell health, and rundown of the channel activity.
-
Troubleshooting Steps:
-
Optimize Seal Resistance: Ensure a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane to minimize leak currents.
-
Monitor Cell Health: Use healthy, viable cells for recordings. Poor cell health can lead to unstable recordings and altered channel properties.
-
Use Perforated Patch: To prevent the washout of essential intracellular signaling molecules that can affect TRPA1 activity, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin.
-
Control for Channel Rundown: TRPA1 channel activity can decrease over time in whole-cell patch-clamp configuration. Monitor the response to a positive control agonist at the beginning and end of the experiment to assess rundown.
-
Appropriate Voltage Protocol: Use a suitable voltage protocol to elicit and measure TRPA1 currents. A voltage ramp from -100 mV to +100 mV is often used to determine the current-voltage relationship.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing TRPA1 channels (e.g., HEK293 cells transfected with TRPA1, or a cell line with endogenous expression)
-
This compound
-
TRPA1 agonist (e.g., AITC) as a positive control
-
TRPA1 antagonist (e.g., A967079)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio to observe changes in [Ca²⁺]i.
-
For antagonist experiments, pre-incubate the cells with the TRPA1 antagonist for 10-15 minutes before adding this compound.
-
At the end of the experiment, add a saturating concentration of a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to calibrate the fluorescence signal.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording TRPA1 channel currents activated by this compound using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing TRPA1 channels
-
This compound
-
TRPA1 agonist (e.g., AITC)
-
TRPA1 antagonist (e.g., A967079)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2)
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration and record the evoked currents using the same voltage ramp protocol.
-
To confirm the current is mediated by TRPA1, co-apply a TRPA1 antagonist with this compound.
-
Use a known TRPA1 agonist as a positive control.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [nanion.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: AS1269574 and TRPA1 Channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of AS1269574 on TRPA1 channels.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is recognized as a G protein-coupled receptor 119 (GPR119) agonist.[1][2] Its primary mechanism of action involves the activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells. This activation stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), leading to enhanced glucose-stimulated insulin secretion.[1][2]
Q2: What is the documented off-target effect of this compound on TRPA1 channels?
Unexpectedly, this compound has been shown to directly activate Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels.[1][2][3] This activation is independent of its agonistic activity on GPR119 and results in an influx of Ca²⁺ into the cell.[1][2]
Q3: How can the off-target activation of TRPA1 by this compound be confirmed in our experiments?
The involvement of TRPA1 in the observed cellular response to this compound can be confirmed by using specific TRPA1 channel blockers. Co-application of this compound with known TRPA1 antagonists, such as A967079 or HC-030031, should inhibit the response (e.g., Ca²⁺ influx).[1][2][3]
Q4: Are there other compounds that activate TRPA1 channels which can be used as positive controls?
Yes, several well-characterized TRPA1 agonists can be used as positive controls in your experiments. These include allyl isothiocyanate (AITC), the pungent compound in mustard oil, and cinnamaldehyde.[4]
Data Presentation
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GPR119 | cAMP accumulation | HEK293 | EC₅₀ | ~2.5 µM | [1] |
| This compound | TRPA1 | Intracellular Ca²⁺ influx | STC-1 | Effective Concentration | 30 µM | [3] |
| This compound | rat TRPA1 | Inward current activation | HEK-293 | Effective Concentration | 100 µM | [5] |
Troubleshooting Guides
Problem 1: Unexpected increase in intracellular calcium upon application of this compound in a GPR119-negative cell line.
-
Possible Cause: This is likely due to the off-target activation of endogenous TRPA1 channels in your cell line.
-
Troubleshooting Steps:
-
Confirm TRPA1 Expression: Verify the expression of TRPA1 channels in your cell line at the mRNA or protein level.
-
Use TRPA1 Antagonists: Pre-incubate the cells with a specific TRPA1 antagonist (e.g., A967079 or HC-030031) before applying this compound. A reduction or complete block of the calcium signal will confirm the involvement of TRPA1 channels.[1][2][3]
-
Positive Control: Use a known TRPA1 agonist, such as AITC, to confirm that the TRPA1 channels in your cells are functional.[4]
-
Negative Control: If available, use a structurally related analog of this compound that is known to be inactive at TRPA1 channels.
-
Problem 2: Inconsistent results in patch-clamp experiments investigating this compound's effect on TRPA1.
-
Possible Cause: Inconsistencies in patch-clamp recordings can arise from various factors, including seal quality, cell health, and rundown of the channel activity.
-
Troubleshooting Steps:
-
Optimize Seal Resistance: Ensure a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane to minimize leak currents.
-
Monitor Cell Health: Use healthy, viable cells for recordings. Poor cell health can lead to unstable recordings and altered channel properties.
-
Use Perforated Patch: To prevent the washout of essential intracellular signaling molecules that can affect TRPA1 activity, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin.
-
Control for Channel Rundown: TRPA1 channel activity can decrease over time in whole-cell patch-clamp configuration. Monitor the response to a positive control agonist at the beginning and end of the experiment to assess rundown.
-
Appropriate Voltage Protocol: Use a suitable voltage protocol to elicit and measure TRPA1 currents. A voltage ramp from -100 mV to +100 mV is often used to determine the current-voltage relationship.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing TRPA1 channels (e.g., HEK293 cells transfected with TRPA1, or a cell line with endogenous expression)
-
This compound
-
TRPA1 agonist (e.g., AITC) as a positive control
-
TRPA1 antagonist (e.g., A967079)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio to observe changes in [Ca²⁺]i.
-
For antagonist experiments, pre-incubate the cells with the TRPA1 antagonist for 10-15 minutes before adding this compound.
-
At the end of the experiment, add a saturating concentration of a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to calibrate the fluorescence signal.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording TRPA1 channel currents activated by this compound using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing TRPA1 channels
-
This compound
-
TRPA1 agonist (e.g., AITC)
-
TRPA1 antagonist (e.g., A967079)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2)
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration and record the evoked currents using the same voltage ramp protocol.
-
To confirm the current is mediated by TRPA1, co-apply a TRPA1 antagonist with this compound.
-
Use a known TRPA1 agonist as a positive control.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [nanion.de]
- 5. researchgate.net [researchgate.net]
AS1269574 solubility issues and sonication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AS1269574. Below you will find detailed information on addressing solubility issues, recommended experimental protocols, and an overview of the compound's signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?
A1: this compound can exhibit solubility challenges. The recommended first step is to use an appropriate solvent such as DMSO for stock solutions. If you observe particulate matter or cloudiness, sonication is recommended to aid dissolution. Gentle warming (e.g., 37°C) can also be employed. For aqueous buffers, it is crucial to ensure the final concentration of any organic co-solvent (like DMSO) is low (typically <0.5%) to prevent precipitation.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, add the DMSO stock solution to the aqueous buffer drop-wise while vortexing the buffer. This gradual introduction into a larger volume of the aqueous phase helps to prevent localized high concentrations that lead to precipitation. Ensure the final DMSO concentration in your assay is not toxic to your cells and is within a range that maintains compound solubility.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For preparing a stock solution, high-purity, anhydrous DMSO is the recommended solvent. Weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve your target concentration. To ensure complete dissolution, vortex the solution and use a bath sonicator as needed. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Q4: Can I sonicate my this compound solution? Will this affect the compound's integrity?
A4: Yes, sonication is a recommended method to facilitate the dissolution of this compound, particularly at higher concentrations.[1][2] Using a bath sonicator for short periods is generally safe and should not impact the chemical integrity of the compound. However, prolonged or high-energy sonication should be avoided as it can generate heat, which might degrade the compound.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and resolve precipitation of this compound when diluting from a concentrated organic stock solution into an aqueous buffer for in vitro assays.
Troubleshooting Workflow
Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be batch-dependent.
| Solvent/Vehicle | Concentration | Remarks |
| Dimethyl sulfoxide (DMSO) | ≥62 mg/mL (≥201.18 mM) | Sonication and gentle warming can aid dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | A common vehicle for in vivo studies. Add solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 308.17 g/mol ), you will be preparing a volume of 324.5 µL for a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (if necessary): If any solid particles are still visible, place the vial in a bath sonicator and sonicate for 5-10 minute intervals until the solution is clear. Avoid prolonged sonication to prevent excessive heating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium or assay buffer. This helps to minimize the shock of a large solvent change.
-
Final Dilution:
-
Add the required volume of pre-warmed cell culture medium or assay buffer to a sterile tube.
-
While vortexing the medium/buffer, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise.
-
Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically below 0.5%).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (if tolerated by your cells).
Signaling Pathways
This compound is a dual-agonist, acting on both the GPR119 receptor and the TRPA1 channel.[4][5][6]
GPR119 Signaling Pathway
This compound acts as an agonist for the G-protein coupled receptor 119 (GPR119).[5] GPR119 is primarily coupled to the Gs alpha subunit (Gαs).[7][8][9] Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7][10][11] This elevation in cAMP can lead to various downstream effects, including the glucose-dependent secretion of insulin and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[7][11]
This compound activation of the GPR119 signaling pathway.
TRPA1 Channel Activation
Unexpectedly, this compound has been shown to directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, independent of GPR119.[4][6][12] Activation of the TRPA1 channel leads to an influx of cations, including calcium (Ca2+), into the cell.[4][6][12] This increase in intracellular calcium can also trigger cellular responses such as the secretion of GLP-1.[4][6]
This compound activation of the TRPA1 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
AS1269574 solubility issues and sonication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AS1269574. Below you will find detailed information on addressing solubility issues, recommended experimental protocols, and an overview of the compound's signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?
A1: this compound can exhibit solubility challenges. The recommended first step is to use an appropriate solvent such as DMSO for stock solutions. If you observe particulate matter or cloudiness, sonication is recommended to aid dissolution. Gentle warming (e.g., 37°C) can also be employed. For aqueous buffers, it is crucial to ensure the final concentration of any organic co-solvent (like DMSO) is low (typically <0.5%) to prevent precipitation.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, add the DMSO stock solution to the aqueous buffer drop-wise while vortexing the buffer. This gradual introduction into a larger volume of the aqueous phase helps to prevent localized high concentrations that lead to precipitation. Ensure the final DMSO concentration in your assay is not toxic to your cells and is within a range that maintains compound solubility.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For preparing a stock solution, high-purity, anhydrous DMSO is the recommended solvent. Weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve your target concentration. To ensure complete dissolution, vortex the solution and use a bath sonicator as needed. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Q4: Can I sonicate my this compound solution? Will this affect the compound's integrity?
A4: Yes, sonication is a recommended method to facilitate the dissolution of this compound, particularly at higher concentrations.[1][2] Using a bath sonicator for short periods is generally safe and should not impact the chemical integrity of the compound. However, prolonged or high-energy sonication should be avoided as it can generate heat, which might degrade the compound.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and resolve precipitation of this compound when diluting from a concentrated organic stock solution into an aqueous buffer for in vitro assays.
Troubleshooting Workflow
Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be batch-dependent.
| Solvent/Vehicle | Concentration | Remarks |
| Dimethyl sulfoxide (DMSO) | ≥62 mg/mL (≥201.18 mM) | Sonication and gentle warming can aid dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | A common vehicle for in vivo studies. Add solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 308.17 g/mol ), you will be preparing a volume of 324.5 µL for a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (if necessary): If any solid particles are still visible, place the vial in a bath sonicator and sonicate for 5-10 minute intervals until the solution is clear. Avoid prolonged sonication to prevent excessive heating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium or assay buffer. This helps to minimize the shock of a large solvent change.
-
Final Dilution:
-
Add the required volume of pre-warmed cell culture medium or assay buffer to a sterile tube.
-
While vortexing the medium/buffer, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise.
-
Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically below 0.5%).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (if tolerated by your cells).
Signaling Pathways
This compound is a dual-agonist, acting on both the GPR119 receptor and the TRPA1 channel.[4][5][6]
GPR119 Signaling Pathway
This compound acts as an agonist for the G-protein coupled receptor 119 (GPR119).[5] GPR119 is primarily coupled to the Gs alpha subunit (Gαs).[7][8][9] Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7][10][11] This elevation in cAMP can lead to various downstream effects, including the glucose-dependent secretion of insulin and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[7][11]
This compound activation of the GPR119 signaling pathway.
TRPA1 Channel Activation
Unexpectedly, this compound has been shown to directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, independent of GPR119.[4][6][12] Activation of the TRPA1 channel leads to an influx of cations, including calcium (Ca2+), into the cell.[4][6][12] This increase in intracellular calcium can also trigger cellular responses such as the secretion of GLP-1.[4][6]
This compound activation of the TRPA1 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Optimizing AS1269574 concentration for in vitro assays
Welcome to the technical support center for AS1269574. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, which enhances glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion, respectively.[3] Unexpectedly, research has shown that this compound also acts as a dual agonist by directly activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, promoting Ca2+ influx and stimulating GLP-1 release independently of GPR119 activation.[1][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in several common cell lines used for diabetes and metabolic research, including:
-
MIN-6 mouse pancreatic β-cells (for insulin secretion assays).[3]
-
STC-1 and GLUTag intestinal L-cells (for GLP-1 secretion assays).[1][4][6]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. An EC50 value of 2.5 μM has been reported in HEK293 cells expressing human GPR119.[2][3] In STC-1 cells, dose-dependent effects on GLP-1 release and intracellular Ca2+ levels were observed in the 20-100 μM range.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C to ensure stability.[2] When preparing your working solution, dilute the stock in your aqueous assay buffer. Be mindful of the final DMSO concentration, as high levels can be toxic to cells; it is advisable to keep it below 0.5%.[7]
Troubleshooting Guide
Problem 1: I am not observing any biological effect after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific cell line and assay.[3][4] |
| Compound Insolubility | The compound may have precipitated out of the aqueous assay buffer. Visually inspect the media for any precipitate. Try lowering the final concentration or optimizing the DMSO concentration in your final solution.[7] |
| Cell Line Issues | The target receptors (GPR119, TRPA1) may not be expressed at sufficient levels in your cell line. Confirm receptor expression using techniques like qPCR or Western blot. Ensure cells are healthy and within a low passage number. |
| Incorrect Assay Conditions | For GSIS assays, ensure you are testing under high-glucose conditions, as the effect of this compound on insulin secretion is glucose-dependent.[3] |
Problem 2: I am observing high levels of cell death or cytotoxicity in my assay.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of any small molecule can be toxic. Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT, LDH release, or WST-1 assay).[8] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high for your cell line. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a level tolerated by your cells (typically <0.5%).[7] |
| Compound Degradation | The compound may have degraded into a toxic byproduct. Ensure proper storage of stock solutions and prepare fresh working dilutions for each experiment. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Variations in cell passage number, confluency, or overall health can lead to variable results. Standardize your cell culture and plating procedures. |
| Precipitation of Compound | This compound may precipitate upon dilution into aqueous media. Prepare fresh dilutions immediately before use and consider pre-warming the media. |
| Dual Agonist Activity | The dual activation of GPR119 and TRPA1 could lead to complex biological responses.[1][4] To isolate GPR119-mediated effects, consider co-treatment with a specific TRPA1 antagonist.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Cell Line | Value | Reference |
| EC50 | HEK293 (hGPR119) | 2.5 µM | [2][3] |
| Effective Concentration (GLP-1 Release) | STC-1 | 30 - 100 µM | [4] |
| Effective Concentration (Ca2+ Influx) | STC-1 | 20 - 100 µM | [4] |
Experimental Protocols & Workflows
Protocol 1: Dose-Response Curve for this compound
This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Plating: Seed your cells of interest (e.g., GLUTag, MIN-6) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your assay buffer. Start from a high concentration (e.g., 200 µM) and perform 8-12 dilutions. Include a vehicle control (buffer with the same final DMSO concentration).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration based on your specific assay endpoint (e.g., 2 hours for GLP-1 release).
-
Assay Readout: Perform the assay to measure the biological response (e.g., measure GLP-1 in the supernatant via ELISA, or intracellular cAMP levels).
-
Data Analysis: Plot the response versus the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[9][10]
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) and a vehicle control for a relevant time period (e.g., 24-48 hours). Include a "no cells" control for background subtraction and a "cells with no treatment" control.
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability at each concentration.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] SUPPLEMENTAL MATERIAL GPR 119 agonist AS 1269574 activates TRPA 1 cation channels to stimulate GLP-1 secretion * | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AS1269574 concentration for in vitro assays
Welcome to the technical support center for AS1269574. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, which enhances glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion, respectively.[3] Unexpectedly, research has shown that this compound also acts as a dual agonist by directly activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, promoting Ca2+ influx and stimulating GLP-1 release independently of GPR119 activation.[1][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in several common cell lines used for diabetes and metabolic research, including:
-
MIN-6 mouse pancreatic β-cells (for insulin secretion assays).[3]
-
STC-1 and GLUTag intestinal L-cells (for GLP-1 secretion assays).[1][4][6]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. An EC50 value of 2.5 μM has been reported in HEK293 cells expressing human GPR119.[2][3] In STC-1 cells, dose-dependent effects on GLP-1 release and intracellular Ca2+ levels were observed in the 20-100 μM range.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C to ensure stability.[2] When preparing your working solution, dilute the stock in your aqueous assay buffer. Be mindful of the final DMSO concentration, as high levels can be toxic to cells; it is advisable to keep it below 0.5%.[7]
Troubleshooting Guide
Problem 1: I am not observing any biological effect after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific cell line and assay.[3][4] |
| Compound Insolubility | The compound may have precipitated out of the aqueous assay buffer. Visually inspect the media for any precipitate. Try lowering the final concentration or optimizing the DMSO concentration in your final solution.[7] |
| Cell Line Issues | The target receptors (GPR119, TRPA1) may not be expressed at sufficient levels in your cell line. Confirm receptor expression using techniques like qPCR or Western blot. Ensure cells are healthy and within a low passage number. |
| Incorrect Assay Conditions | For GSIS assays, ensure you are testing under high-glucose conditions, as the effect of this compound on insulin secretion is glucose-dependent.[3] |
Problem 2: I am observing high levels of cell death or cytotoxicity in my assay.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of any small molecule can be toxic. Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT, LDH release, or WST-1 assay).[8] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high for your cell line. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a level tolerated by your cells (typically <0.5%).[7] |
| Compound Degradation | The compound may have degraded into a toxic byproduct. Ensure proper storage of stock solutions and prepare fresh working dilutions for each experiment. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Variations in cell passage number, confluency, or overall health can lead to variable results. Standardize your cell culture and plating procedures. |
| Precipitation of Compound | This compound may precipitate upon dilution into aqueous media. Prepare fresh dilutions immediately before use and consider pre-warming the media. |
| Dual Agonist Activity | The dual activation of GPR119 and TRPA1 could lead to complex biological responses.[1][4] To isolate GPR119-mediated effects, consider co-treatment with a specific TRPA1 antagonist.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Cell Line | Value | Reference |
| EC50 | HEK293 (hGPR119) | 2.5 µM | [2][3] |
| Effective Concentration (GLP-1 Release) | STC-1 | 30 - 100 µM | [4] |
| Effective Concentration (Ca2+ Influx) | STC-1 | 20 - 100 µM | [4] |
Experimental Protocols & Workflows
Protocol 1: Dose-Response Curve for this compound
This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Plating: Seed your cells of interest (e.g., GLUTag, MIN-6) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your assay buffer. Start from a high concentration (e.g., 200 µM) and perform 8-12 dilutions. Include a vehicle control (buffer with the same final DMSO concentration).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration based on your specific assay endpoint (e.g., 2 hours for GLP-1 release).
-
Assay Readout: Perform the assay to measure the biological response (e.g., measure GLP-1 in the supernatant via ELISA, or intracellular cAMP levels).
-
Data Analysis: Plot the response versus the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[9][10]
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) and a vehicle control for a relevant time period (e.g., 24-48 hours). Include a "no cells" control for background subtraction and a "cells with no treatment" control.
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability at each concentration.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] SUPPLEMENTAL MATERIAL GPR 119 agonist AS 1269574 activates TRPA 1 cation channels to stimulate GLP-1 secretion * | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential limitations of AS1269574 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AS1269574 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent with other GPR119 agonists. What could be the reason?
A1: A primary reason for divergent results is the dual agonism of this compound. In addition to being a GPR119 agonist, it also activates the transient receptor potential ankyrin 1 (TRPA1) cation channel.[1][2][3] This can lead to GPR119-independent effects, such as GLP-1 secretion, through direct calcium influx.[1][2]
Q2: How can I be sure that the effects I am observing are specific to GPR119 activation?
A2: To dissect the GPR119-specific effects of this compound, it is crucial to incorporate proper controls. This includes using selective TRPA1 channel blockers to inhibit the off-target effects. Additionally, employing cell lines that do not express GPR119 but do express TRPA1 can help to isolate and characterize the TRPA1-mediated effects of this compound.[1][2]
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is the activation of TRPA1 cation channels.[1][2] This activation is GPR119-independent and can trigger downstream signaling events, most notably an increase in intracellular calcium concentration ([Ca2+]i), which in turn can stimulate glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[1][2][3]
Q4: Are there alternative GPR119 agonists that do not exhibit this dual agonism?
A4: Yes, other GPR119 agonists, such as AR231453 and oleoylethanolamide, do not appear to share the TRPA1-mediated effects of this compound.[1][2] These compounds can be used as comparative controls in your experiments to ensure that the observed effects are genuinely mediated by GPR119.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in intracellular calcium ([Ca2+]i) that is not blocked by GPR119 antagonists. | This compound is activating TRPA1 channels, leading to calcium influx.[1][2] | Pre-incubate cells with a selective TRPA1 channel blocker (e.g., A967079, AP-18, or HC-030031) before adding this compound.[1][2] |
| GLP-1 secretion is observed in a cell line with low or absent GPR119 expression. | The observed GLP-1 secretion is likely mediated by this compound's activation of TRPA1 channels.[1][2] | Confirm TRPA1 expression in your cell line. Use TRPA1 antagonists to block the effect. Consider using a different GPR119 agonist without TRPA1 activity for comparison. |
| Inconsistent dose-response curves for GLP-1 secretion compared to cAMP accumulation. | The dual signaling pathways (GPR119-cAMP and TRPA1-[Ca2+]i) can result in a complex dose-response relationship for downstream effects like GLP-1 secretion. | Perform separate dose-response curves for cAMP accumulation (GPR119-mediated) and intracellular calcium increase (TRPA1-mediated) to understand the contribution of each pathway at different concentrations of this compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (GPR119 activation) | HEK293 (expressing human GPR119) | 2.5 µM | [4] |
| GLP-1 Secretion Stimulation | STC-1 | Dose-dependent (tested at 30 and 100 µM) | [5][6] |
| Intracellular Ca2+ Increase | STC-1 | Dose-dependent (20-100 µM) | [5] |
Table 2: Pharmacological Tools for Investigating this compound's Dual Agonism
| Compound | Target | Recommended Concentration (in vitro) | Effect | Reference |
| A967079 | TRPA1 Antagonist | 1 µM | Inhibits this compound-induced Ca2+ influx and GLP-1 secretion. | [1] |
| AP-18 | TRPA1 Antagonist | 10 µM | Inhibits this compound-induced Ca2+ influx and GLP-1 secretion. | [1] |
| HC-030031 | TRPA1 Antagonist | 10 µM | Inhibits this compound-induced Ca2+ influx and GLP-1 secretion. | [1] |
| AR231453 | GPR119 Agonist | Varies by assay | Does not activate TRPA1; serves as a selective GPR119 control. | [1][2] |
| Oleoylethanolamide | GPR119 Agonist | Varies by assay | Does not activate TRPA1; serves as a selective GPR119 control. | [1][2] |
Experimental Protocols
Protocol 1: Dissecting GPR119- vs. TRPA1-Mediated GLP-1 Secretion
This protocol is designed to differentiate the contribution of GPR119 and TRPA1 activation by this compound to GLP-1 secretion in enteroendocrine cell lines (e.g., STC-1).
Materials:
-
STC-1 cells
-
This compound
-
TRPA1 antagonist (e.g., A967079)
-
Selective GPR119 agonist (e.g., AR231453)
-
GLP-1 ELISA kit
-
Cell culture reagents
Procedure:
-
Seed STC-1 cells in a 24-well plate and grow to confluency.
-
Wash cells with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate one set of wells with a TRPA1 antagonist (e.g., 1 µM A967079) for 15-30 minutes.
-
Treat cells with the following conditions (in triplicate):
-
Vehicle control
-
This compound (e.g., 30 µM)
-
This compound + TRPA1 antagonist
-
Selective GPR119 agonist (e.g., AR231453)
-
-
Incubate for the desired time (e.g., 2 hours).
-
Collect the supernatant.
-
Measure GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
Protocol 2: Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Cells of interest (e.g., STC-1 or HEK293 cells)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPA1 antagonist (e.g., A967079)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells on a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound and/or a TRPA1 antagonist to the wells.
-
Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Experimental workflow to dissect this compound's dual agonism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential limitations of AS1269574 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AS1269574 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent with other GPR119 agonists. What could be the reason?
A1: A primary reason for divergent results is the dual agonism of this compound. In addition to being a GPR119 agonist, it also activates the transient receptor potential ankyrin 1 (TRPA1) cation channel.[1][2][3] This can lead to GPR119-independent effects, such as GLP-1 secretion, through direct calcium influx.[1][2]
Q2: How can I be sure that the effects I am observing are specific to GPR119 activation?
A2: To dissect the GPR119-specific effects of this compound, it is crucial to incorporate proper controls. This includes using selective TRPA1 channel blockers to inhibit the off-target effects. Additionally, employing cell lines that do not express GPR119 but do express TRPA1 can help to isolate and characterize the TRPA1-mediated effects of this compound.[1][2]
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is the activation of TRPA1 cation channels.[1][2] This activation is GPR119-independent and can trigger downstream signaling events, most notably an increase in intracellular calcium concentration ([Ca2+]i), which in turn can stimulate glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[1][2][3]
Q4: Are there alternative GPR119 agonists that do not exhibit this dual agonism?
A4: Yes, other GPR119 agonists, such as AR231453 and oleoylethanolamide, do not appear to share the TRPA1-mediated effects of this compound.[1][2] These compounds can be used as comparative controls in your experiments to ensure that the observed effects are genuinely mediated by GPR119.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in intracellular calcium ([Ca2+]i) that is not blocked by GPR119 antagonists. | This compound is activating TRPA1 channels, leading to calcium influx.[1][2] | Pre-incubate cells with a selective TRPA1 channel blocker (e.g., A967079, AP-18, or HC-030031) before adding this compound.[1][2] |
| GLP-1 secretion is observed in a cell line with low or absent GPR119 expression. | The observed GLP-1 secretion is likely mediated by this compound's activation of TRPA1 channels.[1][2] | Confirm TRPA1 expression in your cell line. Use TRPA1 antagonists to block the effect. Consider using a different GPR119 agonist without TRPA1 activity for comparison. |
| Inconsistent dose-response curves for GLP-1 secretion compared to cAMP accumulation. | The dual signaling pathways (GPR119-cAMP and TRPA1-[Ca2+]i) can result in a complex dose-response relationship for downstream effects like GLP-1 secretion. | Perform separate dose-response curves for cAMP accumulation (GPR119-mediated) and intracellular calcium increase (TRPA1-mediated) to understand the contribution of each pathway at different concentrations of this compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (GPR119 activation) | HEK293 (expressing human GPR119) | 2.5 µM | [4] |
| GLP-1 Secretion Stimulation | STC-1 | Dose-dependent (tested at 30 and 100 µM) | [5][6] |
| Intracellular Ca2+ Increase | STC-1 | Dose-dependent (20-100 µM) | [5] |
Table 2: Pharmacological Tools for Investigating this compound's Dual Agonism
| Compound | Target | Recommended Concentration (in vitro) | Effect | Reference |
| A967079 | TRPA1 Antagonist | 1 µM | Inhibits this compound-induced Ca2+ influx and GLP-1 secretion. | [1] |
| AP-18 | TRPA1 Antagonist | 10 µM | Inhibits this compound-induced Ca2+ influx and GLP-1 secretion. | [1] |
| HC-030031 | TRPA1 Antagonist | 10 µM | Inhibits this compound-induced Ca2+ influx and GLP-1 secretion. | [1] |
| AR231453 | GPR119 Agonist | Varies by assay | Does not activate TRPA1; serves as a selective GPR119 control. | [1][2] |
| Oleoylethanolamide | GPR119 Agonist | Varies by assay | Does not activate TRPA1; serves as a selective GPR119 control. | [1][2] |
Experimental Protocols
Protocol 1: Dissecting GPR119- vs. TRPA1-Mediated GLP-1 Secretion
This protocol is designed to differentiate the contribution of GPR119 and TRPA1 activation by this compound to GLP-1 secretion in enteroendocrine cell lines (e.g., STC-1).
Materials:
-
STC-1 cells
-
This compound
-
TRPA1 antagonist (e.g., A967079)
-
Selective GPR119 agonist (e.g., AR231453)
-
GLP-1 ELISA kit
-
Cell culture reagents
Procedure:
-
Seed STC-1 cells in a 24-well plate and grow to confluency.
-
Wash cells with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate one set of wells with a TRPA1 antagonist (e.g., 1 µM A967079) for 15-30 minutes.
-
Treat cells with the following conditions (in triplicate):
-
Vehicle control
-
This compound (e.g., 30 µM)
-
This compound + TRPA1 antagonist
-
Selective GPR119 agonist (e.g., AR231453)
-
-
Incubate for the desired time (e.g., 2 hours).
-
Collect the supernatant.
-
Measure GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
Protocol 2: Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Cells of interest (e.g., STC-1 or HEK293 cells)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPA1 antagonist (e.g., A967079)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells on a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound and/or a TRPA1 antagonist to the wells.
-
Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Experimental workflow to dissect this compound's dual agonism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AS1269574 Stability & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AS1269574 in DMSO and other solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 250 mg/mL (811.24 mM).[1][2] Sonication may be required to achieve complete dissolution.[1] It is important to use newly opened or anhydrous DMSO, as its hygroscopic nature can impact solubility.[2]
Q3: How should I store this compound powder?
A3: Unreconstituted this compound powder should be stored at -20°C for up to 3 years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q5: Can I store diluted, ready-to-use solutions of this compound?
A5: It is recommended to prepare working solutions for immediate use.[1] If a prepared solution is clear, it may be stored at 4°C for up to one week; however, prolonged storage can lead to a loss of efficacy.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Absorption of water by DMSO. | - Warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure storage at the recommended -80°C or -20°C.[2]- Use anhydrous DMSO and minimize exposure to air. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. While some studies show many compounds are stable after multiple freeze-thaw cycles, it is a best practice to minimize them.[3][4] |
| Compound appears insoluble in aqueous media | - this compound has low aqueous solubility. | - For in vivo or cell-based assays requiring aqueous buffers, consider using a formulation with co-solvents such as PEG300, Tween 80, or SBE-β-CD.[2] A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] |
Stability and Solubility Data
Table 1: Solubility and Recommended Storage of this compound
| Solvent/Formulation | Solubility | Recommended Storage (Powder) | Recommended Storage (In Solvent) |
| DMSO | 250 mg/mL (811.24 mM)[1][2] | -20°C for 3 years[1] | -80°C for 6 months; -20°C for 1 month (protect from light)[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL (6.75 mM)[2] | N/A | Prepare and use immediately[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.75 mM)[2] | N/A | Prepare and use immediately |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.75 mM)[2] | N/A | Prepare and use immediately |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 324.5 µL of DMSO to 1 mg of this compound).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C or -20°C.[2]
-
Protocol 2: General Workflow for Assessing Compound Stability
A general approach to assess the stability of a compound like this compound involves incubating the compound in the solvent of interest under various conditions and analyzing its concentration over time using a suitable analytical method.
-
Solution Preparation: Prepare a solution of this compound in the test solvent (e.g., DMSO, DMSO/water mixture, cell culture medium) at a known concentration.
-
Incubation: Aliquot the solution and incubate at different temperatures (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, analyze the concentration of the remaining this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable technique for this purpose.[5]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
References
- 1. This compound | TRP/TRPV Channel | GPR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
AS1269574 Stability & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AS1269574 in DMSO and other solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 250 mg/mL (811.24 mM).[1][2] Sonication may be required to achieve complete dissolution.[1] It is important to use newly opened or anhydrous DMSO, as its hygroscopic nature can impact solubility.[2]
Q3: How should I store this compound powder?
A3: Unreconstituted this compound powder should be stored at -20°C for up to 3 years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q5: Can I store diluted, ready-to-use solutions of this compound?
A5: It is recommended to prepare working solutions for immediate use.[1] If a prepared solution is clear, it may be stored at 4°C for up to one week; however, prolonged storage can lead to a loss of efficacy.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Absorption of water by DMSO. | - Warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure storage at the recommended -80°C or -20°C.[2]- Use anhydrous DMSO and minimize exposure to air. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. While some studies show many compounds are stable after multiple freeze-thaw cycles, it is a best practice to minimize them.[3][4] |
| Compound appears insoluble in aqueous media | - this compound has low aqueous solubility. | - For in vivo or cell-based assays requiring aqueous buffers, consider using a formulation with co-solvents such as PEG300, Tween 80, or SBE-β-CD.[2] A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] |
Stability and Solubility Data
Table 1: Solubility and Recommended Storage of this compound
| Solvent/Formulation | Solubility | Recommended Storage (Powder) | Recommended Storage (In Solvent) |
| DMSO | 250 mg/mL (811.24 mM)[1][2] | -20°C for 3 years[1] | -80°C for 6 months; -20°C for 1 month (protect from light)[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL (6.75 mM)[2] | N/A | Prepare and use immediately[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.75 mM)[2] | N/A | Prepare and use immediately |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.75 mM)[2] | N/A | Prepare and use immediately |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 324.5 µL of DMSO to 1 mg of this compound).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C or -20°C.[2]
-
Protocol 2: General Workflow for Assessing Compound Stability
A general approach to assess the stability of a compound like this compound involves incubating the compound in the solvent of interest under various conditions and analyzing its concentration over time using a suitable analytical method.
-
Solution Preparation: Prepare a solution of this compound in the test solvent (e.g., DMSO, DMSO/water mixture, cell culture medium) at a known concentration.
-
Incubation: Aliquot the solution and incubate at different temperatures (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, analyze the concentration of the remaining this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable technique for this purpose.[5]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
References
- 1. This compound | TRP/TRPV Channel | GPR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Avoiding AS1269574 precipitation in cell culture media
Welcome to the technical support center for AS1269574. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin secretion (GSIS).[1]
Interestingly, this compound has a dual mechanism of action. It has been shown to stimulate glucagon-like peptide-1 (GLP-1) release from intestinal cell lines by directly promoting Ca2+ influx through transient receptor potential ankyrin 1 (TRPA1) cation channels.[2][3] This action is independent of its GPR119 agonism.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound, a 2,4,6-tri-substituted pyrimidine derivative, in aqueous cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited solubility in aqueous solutions like cell culture media.
-
Solvent Shock: this compound is typically dissolved in a non-polar solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
-
High Final Concentration: The final working concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, proteins (like those in Fetal Bovine Serum - FBS). Components like calcium and phosphate ions can sometimes interact with small molecules to form insoluble salts.[4][5]
-
Temperature and pH: The solubility of compounds can be influenced by temperature and pH. Adding a concentrated stock solution to cold media can decrease solubility.
Q3: What does this compound precipitation look like in cell culture media?
Precipitation can manifest in several ways. You might observe a general cloudiness or haziness in the media, or you may see fine, discrete particles floating in the solution. In some instances, larger crystals can form and settle at the bottom of the culture vessel. It is important to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in media pH (indicated by a color change of the phenol red indicator) and the presence of visible microorganisms under a microscope.
Q4: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common and effective choice. For example, a 10 mM or 20 mM stock solution in DMSO can be prepared.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to crash out of solution. | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. While gently vortexing or swirling the media, add the this compound stock solution dropwise to ensure rapid and even dispersion.[6] 2. Use Serial Dilutions: Create an intermediate dilution of the stock solution in a small volume of pre-warmed media first. Then, add this intermediate dilution to the final volume of media. |
| Concentration Exceeds Solubility | The final working concentration of this compound is too high for the media to support. | 1. Reduce Final Concentration: Lower the target concentration of this compound. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. 2. Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your desired concentration in a small volume of your complete cell culture medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
Issue: Precipitation of this compound Appears After a Few Hours or Days of Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or metabolize over time in the aqueous environment of the cell culture, leading to the formation of less soluble byproducts. | 1. Refresh Media: For longer-term experiments, consider changing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in the culture medium, forming insoluble complexes. | 1. Consider Serum-Free Media: If compatible with your cell line, test the experiment in a serum-free medium to see if serum proteins are contributing to the precipitation. 2. Filter Sterilize: After preparing the final working solution, you can filter it through a 0.22 µm syringe filter before adding it to your cells to remove any initial micro-precipitates. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | 1. Ensure Proper Humidification: Maintain proper humidity levels in your cell culture incubator. 2. Use Low-Evaporation Plates/Flasks: For long-term experiments, consider using culture vessels with low-evaporation lids or sealing plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media
This protocol helps you determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
Method:
-
Prepare a High-Concentration Stock Solution: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a serial dilution of the this compound stock solution in your complete cell culture medium. Aim for a range of final concentrations that you plan to use in your experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate: Incubate the tubes or plate at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation: After incubation, carefully inspect each tube or well for any signs of precipitation. Check for cloudiness, visible particles, or crystals. You can do this by eye and also by examining a small drop of the medium under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration of this compound under your experimental conditions.
Protocol 2: Cell-Based Assay for GLP-1 Secretion in STC-1 Cells
This protocol is adapted from a published study and can be used to measure the effect of this compound on GLP-1 secretion.[7]
Materials:
-
STC-1 cells
-
DMEM with 5.6 mM glucose and 0.1% BSA
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Method:
-
Cell Seeding: Seed STC-1 cells in a 96-well plate at an appropriate density and allow them to adhere and grow to a suitable confluency.
-
Preparation of Test Solutions: Prepare working solutions of this compound in DMEM (5.6 mM glucose, 0.1% BSA) at your desired final concentrations (e.g., 30 µM and 100 µM).[7] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with pre-warmed PBS.
-
Add the prepared test solutions (this compound or vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of secreted GLP-1 in the collected supernatants using a GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of GLP-1 secreted from this compound-treated cells to that from vehicle-treated cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| GPR119 Agonism | HEK293 (human GPR119) | EC50 | 2.5 µM | [1] |
| GLP-1 Secretion | STC-1 | Effective Concentration | 30 - 100 µM | [7] |
| Insulin Secretion | MIN-6 (mouse pancreatic β-cell) | - | Enhances secretion at 16.8 mM glucose | [1] |
Signaling Pathways and Experimental Workflows
Caption: GPR119 signaling pathway activated by this compound.
Caption: TRPA1-mediated GLP-1 secretion by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding AS1269574 precipitation in cell culture media
Welcome to the technical support center for AS1269574. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin secretion (GSIS).[1]
Interestingly, this compound has a dual mechanism of action. It has been shown to stimulate glucagon-like peptide-1 (GLP-1) release from intestinal cell lines by directly promoting Ca2+ influx through transient receptor potential ankyrin 1 (TRPA1) cation channels.[2][3] This action is independent of its GPR119 agonism.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound, a 2,4,6-tri-substituted pyrimidine derivative, in aqueous cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited solubility in aqueous solutions like cell culture media.
-
Solvent Shock: this compound is typically dissolved in a non-polar solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
-
High Final Concentration: The final working concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, proteins (like those in Fetal Bovine Serum - FBS). Components like calcium and phosphate ions can sometimes interact with small molecules to form insoluble salts.[4][5]
-
Temperature and pH: The solubility of compounds can be influenced by temperature and pH. Adding a concentrated stock solution to cold media can decrease solubility.
Q3: What does this compound precipitation look like in cell culture media?
Precipitation can manifest in several ways. You might observe a general cloudiness or haziness in the media, or you may see fine, discrete particles floating in the solution. In some instances, larger crystals can form and settle at the bottom of the culture vessel. It is important to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in media pH (indicated by a color change of the phenol red indicator) and the presence of visible microorganisms under a microscope.
Q4: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common and effective choice. For example, a 10 mM or 20 mM stock solution in DMSO can be prepared.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to crash out of solution. | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. While gently vortexing or swirling the media, add the this compound stock solution dropwise to ensure rapid and even dispersion.[6] 2. Use Serial Dilutions: Create an intermediate dilution of the stock solution in a small volume of pre-warmed media first. Then, add this intermediate dilution to the final volume of media. |
| Concentration Exceeds Solubility | The final working concentration of this compound is too high for the media to support. | 1. Reduce Final Concentration: Lower the target concentration of this compound. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. 2. Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your desired concentration in a small volume of your complete cell culture medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
Issue: Precipitation of this compound Appears After a Few Hours or Days of Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or metabolize over time in the aqueous environment of the cell culture, leading to the formation of less soluble byproducts. | 1. Refresh Media: For longer-term experiments, consider changing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in the culture medium, forming insoluble complexes. | 1. Consider Serum-Free Media: If compatible with your cell line, test the experiment in a serum-free medium to see if serum proteins are contributing to the precipitation. 2. Filter Sterilize: After preparing the final working solution, you can filter it through a 0.22 µm syringe filter before adding it to your cells to remove any initial micro-precipitates. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | 1. Ensure Proper Humidification: Maintain proper humidity levels in your cell culture incubator. 2. Use Low-Evaporation Plates/Flasks: For long-term experiments, consider using culture vessels with low-evaporation lids or sealing plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media
This protocol helps you determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
Method:
-
Prepare a High-Concentration Stock Solution: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a serial dilution of the this compound stock solution in your complete cell culture medium. Aim for a range of final concentrations that you plan to use in your experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate: Incubate the tubes or plate at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation: After incubation, carefully inspect each tube or well for any signs of precipitation. Check for cloudiness, visible particles, or crystals. You can do this by eye and also by examining a small drop of the medium under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration of this compound under your experimental conditions.
Protocol 2: Cell-Based Assay for GLP-1 Secretion in STC-1 Cells
This protocol is adapted from a published study and can be used to measure the effect of this compound on GLP-1 secretion.[7]
Materials:
-
STC-1 cells
-
DMEM with 5.6 mM glucose and 0.1% BSA
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Method:
-
Cell Seeding: Seed STC-1 cells in a 96-well plate at an appropriate density and allow them to adhere and grow to a suitable confluency.
-
Preparation of Test Solutions: Prepare working solutions of this compound in DMEM (5.6 mM glucose, 0.1% BSA) at your desired final concentrations (e.g., 30 µM and 100 µM).[7] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with pre-warmed PBS.
-
Add the prepared test solutions (this compound or vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of secreted GLP-1 in the collected supernatants using a GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of GLP-1 secreted from this compound-treated cells to that from vehicle-treated cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| GPR119 Agonism | HEK293 (human GPR119) | EC50 | 2.5 µM | [1] |
| GLP-1 Secretion | STC-1 | Effective Concentration | 30 - 100 µM | [7] |
| Insulin Secretion | MIN-6 (mouse pancreatic β-cell) | - | Enhances secretion at 16.8 mM glucose | [1] |
Signaling Pathways and Experimental Workflows
Caption: GPR119 signaling pathway activated by this compound.
Caption: TRPA1-mediated GLP-1 secretion by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
AS1269574 cytotoxicity assessment in cell lines
Important Note for Researchers: There is currently no publicly available scientific literature detailing the cytotoxicity of AS1269574 in cell lines. The primary focus of existing research has been on its agonistic activity at the G protein-coupled receptor 119 (GPR119) and its potential as a therapeutic agent for type 2 diabetes. This technical support center, therefore, addresses the assessment of its known biological activities.
This guide provides troubleshooting advice and frequently asked questions related to the experimental use of this compound, a known GPR119 agonist. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent GPR119 agonist.[1][2][3] GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 by an agonist like this compound leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][4]
Q2: What is the reported potency (EC50) of this compound?
A2: In HEK293 cells recombinantly expressing human GPR119, this compound has a reported half-maximal effective concentration (EC50) of 2.5 μM for stimulating cAMP production.[1][2][3][4]
Q3: Are there any known off-target effects of this compound?
A3: Yes. Research has shown that this compound can activate transient receptor potential ankyrin 1 (TRPA1) cation channels.[5][6] This action is independent of its GPR119 agonism and can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells by promoting calcium influx.[5][6]
Q4: In which cell lines has the activity of this compound been characterized?
A4: The activity of this compound has been primarily characterized in the following cell lines:
-
HEK293 cells expressing human GPR119 (for cAMP assays).[1][2][3][4]
-
MIN-6 cells (a mouse pancreatic β-cell line) for insulin secretion assays.[2][7]
-
STC-1 cells (a murine intestinal enteroendocrine cell line) for studying GLP-1 secretion and calcium influx.[5][6]
-
GLUTag cells (an enteroendocrine L-cell line) for proglucagon gene expression studies.[6]
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is soluble in DMSO.[7] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent EC50 values in cAMP assays | 1. Cell passage number too high, leading to altered receptor expression. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding and confluency at the time of the assay. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -80°C for up to 6 months.[1] |
| No enhancement of glucose-stimulated insulin secretion (GSIS) in MIN-6 cells | 1. Sub-optimal glucose concentration used for stimulation. 2. This compound concentration is too low. 3. Cells are not responsive to glucose. | 1. Ensure the use of a high-glucose condition (e.g., 16.8 mM) to stimulate insulin secretion, as the effect of this compound is glucose-dependent.[2][7] 2. Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Check the responsiveness of your MIN-6 cells to high glucose alone before testing the compound. |
| High background signal in GLP-1 secretion assays with STC-1 cells | 1. Cell stress due to handling or incubation conditions. 2. Lysis of cells leading to release of intracellular GLP-1. | 1. Handle cells gently and minimize the duration of experimental manipulations. 2. Ensure the viability of the cells after the experiment using a viability assay (e.g., Trypan Blue exclusion). |
| Unexpected increase in intracellular calcium in a GPR119-negative cell line | 1. Off-target effect on TRPA1 channels. | 1. Test for the presence of TRPA1 channels in your cell line. 2. Use a TRPA1 channel blocker (e.g., AP-18, A967079) to confirm that the calcium influx is mediated by TRPA1.[5][6] |
Quantitative Data Summary
| Parameter | Cell Line | Value |
| EC50 (cAMP stimulation) | HEK293 (expressing hGPR119) | 2.5 μM[1][2][3][4] |
| Insulin Secretion | MIN-6 | Enhanced only under high-glucose (16.8 mM) conditions[2][7] |
| GLP-1 Secretion | STC-1 | Stimulated at 30 and 100 μM[5] |
Experimental Protocols
1. In Vitro cAMP Assay
-
Cell Line: HEK293 cells stably or transiently expressing human GPR119.
-
Methodology:
-
Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add varying concentrations of this compound or control vehicle (DMSO).
-
Incubate for the desired time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Line: MIN-6 cells.
-
Methodology:
-
Seed MIN-6 cells in a 24-well plate and culture to desired confluency.
-
Wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).
-
Pre-incubate the cells in KRBH with low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Replace the buffer with KRBH containing low glucose (2.8 mM) or high glucose (16.8 mM) with or without different concentrations of this compound.
-
Incubate for 1-2 hours.
-
Collect the supernatant and measure the concentration of secreted insulin using an insulin ELISA kit.
-
Normalize the insulin concentration to the total protein content of the cell lysate.
-
3. Intracellular Calcium Influx Assay
-
Cell Line: STC-1 cells.
-
Methodology:
-
Seed STC-1 cells on a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add this compound at the desired concentration.
-
Immediately begin kinetic reading of the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Visualizations
Caption: GPR119 signaling pathway of this compound in pancreatic β-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AS 1269574 | CAS 330981-72-1 | this compound | Tocris Bioscience [tocris.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TRP/TRPV Channel | GPR | TargetMol [targetmol.com]
AS1269574 cytotoxicity assessment in cell lines
Important Note for Researchers: There is currently no publicly available scientific literature detailing the cytotoxicity of AS1269574 in cell lines. The primary focus of existing research has been on its agonistic activity at the G protein-coupled receptor 119 (GPR119) and its potential as a therapeutic agent for type 2 diabetes. This technical support center, therefore, addresses the assessment of its known biological activities.
This guide provides troubleshooting advice and frequently asked questions related to the experimental use of this compound, a known GPR119 agonist. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent GPR119 agonist.[1][2][3] GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 by an agonist like this compound leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][4]
Q2: What is the reported potency (EC50) of this compound?
A2: In HEK293 cells recombinantly expressing human GPR119, this compound has a reported half-maximal effective concentration (EC50) of 2.5 μM for stimulating cAMP production.[1][2][3][4]
Q3: Are there any known off-target effects of this compound?
A3: Yes. Research has shown that this compound can activate transient receptor potential ankyrin 1 (TRPA1) cation channels.[5][6] This action is independent of its GPR119 agonism and can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells by promoting calcium influx.[5][6]
Q4: In which cell lines has the activity of this compound been characterized?
A4: The activity of this compound has been primarily characterized in the following cell lines:
-
HEK293 cells expressing human GPR119 (for cAMP assays).[1][2][3][4]
-
MIN-6 cells (a mouse pancreatic β-cell line) for insulin secretion assays.[2][7]
-
STC-1 cells (a murine intestinal enteroendocrine cell line) for studying GLP-1 secretion and calcium influx.[5][6]
-
GLUTag cells (an enteroendocrine L-cell line) for proglucagon gene expression studies.[6]
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is soluble in DMSO.[7] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent EC50 values in cAMP assays | 1. Cell passage number too high, leading to altered receptor expression. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding and confluency at the time of the assay. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -80°C for up to 6 months.[1] |
| No enhancement of glucose-stimulated insulin secretion (GSIS) in MIN-6 cells | 1. Sub-optimal glucose concentration used for stimulation. 2. This compound concentration is too low. 3. Cells are not responsive to glucose. | 1. Ensure the use of a high-glucose condition (e.g., 16.8 mM) to stimulate insulin secretion, as the effect of this compound is glucose-dependent.[2][7] 2. Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Check the responsiveness of your MIN-6 cells to high glucose alone before testing the compound. |
| High background signal in GLP-1 secretion assays with STC-1 cells | 1. Cell stress due to handling or incubation conditions. 2. Lysis of cells leading to release of intracellular GLP-1. | 1. Handle cells gently and minimize the duration of experimental manipulations. 2. Ensure the viability of the cells after the experiment using a viability assay (e.g., Trypan Blue exclusion). |
| Unexpected increase in intracellular calcium in a GPR119-negative cell line | 1. Off-target effect on TRPA1 channels. | 1. Test for the presence of TRPA1 channels in your cell line. 2. Use a TRPA1 channel blocker (e.g., AP-18, A967079) to confirm that the calcium influx is mediated by TRPA1.[5][6] |
Quantitative Data Summary
| Parameter | Cell Line | Value |
| EC50 (cAMP stimulation) | HEK293 (expressing hGPR119) | 2.5 μM[1][2][3][4] |
| Insulin Secretion | MIN-6 | Enhanced only under high-glucose (16.8 mM) conditions[2][7] |
| GLP-1 Secretion | STC-1 | Stimulated at 30 and 100 μM[5] |
Experimental Protocols
1. In Vitro cAMP Assay
-
Cell Line: HEK293 cells stably or transiently expressing human GPR119.
-
Methodology:
-
Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add varying concentrations of this compound or control vehicle (DMSO).
-
Incubate for the desired time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Line: MIN-6 cells.
-
Methodology:
-
Seed MIN-6 cells in a 24-well plate and culture to desired confluency.
-
Wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).
-
Pre-incubate the cells in KRBH with low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Replace the buffer with KRBH containing low glucose (2.8 mM) or high glucose (16.8 mM) with or without different concentrations of this compound.
-
Incubate for 1-2 hours.
-
Collect the supernatant and measure the concentration of secreted insulin using an insulin ELISA kit.
-
Normalize the insulin concentration to the total protein content of the cell lysate.
-
3. Intracellular Calcium Influx Assay
-
Cell Line: STC-1 cells.
-
Methodology:
-
Seed STC-1 cells on a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add this compound at the desired concentration.
-
Immediately begin kinetic reading of the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Visualizations
Caption: GPR119 signaling pathway of this compound in pancreatic β-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AS 1269574 | CAS 330981-72-1 | this compound | Tocris Bioscience [tocris.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TRP/TRPV Channel | GPR | TargetMol [targetmol.com]
Validation & Comparative
Validating the Dual Agonist Activity of AS1269574: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AS1269574's performance against other relevant compounds, supported by experimental data, to validate its dual agonist activity at the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.
Executive Summary
This compound is a small molecule initially identified as a potent agonist for GPR119, a receptor involved in glucose-stimulated insulin secretion.[1][2] Subsequent research has revealed a novel, GPR119-independent mechanism of action: the activation of TRPA1 cation channels.[1][3] This dual agonism results in a unique pharmacological profile, particularly concerning the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This guide presents a comparative analysis of this compound with selective GPR119 agonists and a canonical TRPA1 agonist to elucidate its distinct activities.
Data Presentation
The following tables summarize the quantitative data gathered from in vitro studies, comparing the activity of this compound with the selective GPR119 agonists AR231453 and oleoylethanolamide (OEA), and the TRPA1 agonist allyl isothiocyanate (AITC).
Table 1: Comparison of Agonist Potency at GPR119 and TRPA1
| Compound | GPR119 Agonism (EC50) | TRPA1 Agonism (EC50) | Primary Signaling Pathway |
| This compound | 2.5 µM (in HEK293 cells expressing human GPR119)[3] | Not explicitly quantified, but demonstrates dose-dependent activation[4] | Gαs-cAMP (GPR119) and Ca2+ influx (TRPA1)[1][3] |
| AR231453 | Potent agonist (EC50 in nM range) | No reported activity[3] | Gαs-cAMP[5] |
| Oleoylethanolamide (OEA) | Endogenous agonist | No reported activity[3] | Gαs-cAMP[6] |
| Allyl isothiocyanate (AITC) | No reported activity | ~2.7 µM (in HEK cells expressing human TRPA1)[7] | Cation (including Ca2+) influx[7] |
Table 2: Comparative Effects on Intracellular Calcium ([Ca2+]i) and GLP-1 Secretion in STC-1 Cells
| Compound | Effect on Intracellular Calcium ([Ca2+]i) | Effect on GLP-1 Secretion |
| This compound | Dose-dependent increase[6] | Dose-dependent increase[1] |
| AR231453 | No significant increase[6] | GPR119-dependent increase[5] |
| Oleoylethanolamide (OEA) | No significant increase[6] | GPR119-dependent increase |
| Allyl isothiocyanate (AITC) | Dose-dependent increase[4] | TRPA1-dependent increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium ([Ca2+]i) Measurement using Fura-2 AM
This protocol is adapted for use with enteroendocrine cell lines such as STC-1 or HEK293 cells expressing the target receptor.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound, AR231453, OEA, AITC)
-
Cells cultured on glass coverslips or in black-walled, clear-bottom microplates
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Cell Loading: Wash the cells with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 20-30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases, trapping the Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage or place the microplate in the reader. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Compound Addition: Add the test compounds at various concentrations and record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
GLP-1 Secretion Assay in STC-1 Cells
This protocol outlines the measurement of GLP-1 release from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements
-
Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer bicarbonate buffer (KRBH)
-
Test compounds (this compound and comparators)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Plate STC-1 cells in 24- or 48-well plates and culture until they reach a high confluency.
-
Pre-incubation: On the day of the experiment, wash the cells with HBSS or KRBH. Pre-incubate the cells in the same buffer for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and replace it with fresh buffer containing the test compounds at desired concentrations and a DPP-IV inhibitor. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.
Whole-Cell Patch-Clamp Electrophysiology for TRPA1 Activation
This protocol is designed for recording ion channel activity in HEK293 cells heterologously expressing TRPA1.
Materials:
-
HEK293 cells transfected with a TRPA1 expression vector
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2)
-
Test compounds (this compound, AITC)
Procedure:
-
Cell Preparation: Use transfected HEK293 cells expressing TRPA1, identifiable by a co-transfected fluorescent marker if applicable.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship.
-
-
Compound Application: Perfuse the external solution containing the test compounds onto the cell and record the induced currents.
-
Data Analysis: Measure the amplitude of the inward and outward currents elicited by the agonists. The I-V relationship can be plotted to characterize the properties of the activated channels.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical GPR119 signaling pathway activated by this compound and other agonists.
Caption: TRPA1-mediated signaling of this compound, contrasted with other GPR119 agonists.
Caption: Logical workflow of experiments to validate the dual agonism of this compound.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanion.de [nanion.de]
Validating the Dual Agonist Activity of AS1269574: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AS1269574's performance against other relevant compounds, supported by experimental data, to validate its dual agonist activity at the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.
Executive Summary
This compound is a small molecule initially identified as a potent agonist for GPR119, a receptor involved in glucose-stimulated insulin secretion.[1][2] Subsequent research has revealed a novel, GPR119-independent mechanism of action: the activation of TRPA1 cation channels.[1][3] This dual agonism results in a unique pharmacological profile, particularly concerning the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This guide presents a comparative analysis of this compound with selective GPR119 agonists and a canonical TRPA1 agonist to elucidate its distinct activities.
Data Presentation
The following tables summarize the quantitative data gathered from in vitro studies, comparing the activity of this compound with the selective GPR119 agonists AR231453 and oleoylethanolamide (OEA), and the TRPA1 agonist allyl isothiocyanate (AITC).
Table 1: Comparison of Agonist Potency at GPR119 and TRPA1
| Compound | GPR119 Agonism (EC50) | TRPA1 Agonism (EC50) | Primary Signaling Pathway |
| This compound | 2.5 µM (in HEK293 cells expressing human GPR119)[3] | Not explicitly quantified, but demonstrates dose-dependent activation[4] | Gαs-cAMP (GPR119) and Ca2+ influx (TRPA1)[1][3] |
| AR231453 | Potent agonist (EC50 in nM range) | No reported activity[3] | Gαs-cAMP[5] |
| Oleoylethanolamide (OEA) | Endogenous agonist | No reported activity[3] | Gαs-cAMP[6] |
| Allyl isothiocyanate (AITC) | No reported activity | ~2.7 µM (in HEK cells expressing human TRPA1)[7] | Cation (including Ca2+) influx[7] |
Table 2: Comparative Effects on Intracellular Calcium ([Ca2+]i) and GLP-1 Secretion in STC-1 Cells
| Compound | Effect on Intracellular Calcium ([Ca2+]i) | Effect on GLP-1 Secretion |
| This compound | Dose-dependent increase[6] | Dose-dependent increase[1] |
| AR231453 | No significant increase[6] | GPR119-dependent increase[5] |
| Oleoylethanolamide (OEA) | No significant increase[6] | GPR119-dependent increase |
| Allyl isothiocyanate (AITC) | Dose-dependent increase[4] | TRPA1-dependent increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium ([Ca2+]i) Measurement using Fura-2 AM
This protocol is adapted for use with enteroendocrine cell lines such as STC-1 or HEK293 cells expressing the target receptor.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound, AR231453, OEA, AITC)
-
Cells cultured on glass coverslips or in black-walled, clear-bottom microplates
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Cell Loading: Wash the cells with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 20-30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases, trapping the Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage or place the microplate in the reader. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Compound Addition: Add the test compounds at various concentrations and record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
GLP-1 Secretion Assay in STC-1 Cells
This protocol outlines the measurement of GLP-1 release from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements
-
Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer bicarbonate buffer (KRBH)
-
Test compounds (this compound and comparators)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Plate STC-1 cells in 24- or 48-well plates and culture until they reach a high confluency.
-
Pre-incubation: On the day of the experiment, wash the cells with HBSS or KRBH. Pre-incubate the cells in the same buffer for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and replace it with fresh buffer containing the test compounds at desired concentrations and a DPP-IV inhibitor. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.
Whole-Cell Patch-Clamp Electrophysiology for TRPA1 Activation
This protocol is designed for recording ion channel activity in HEK293 cells heterologously expressing TRPA1.
Materials:
-
HEK293 cells transfected with a TRPA1 expression vector
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2)
-
Test compounds (this compound, AITC)
Procedure:
-
Cell Preparation: Use transfected HEK293 cells expressing TRPA1, identifiable by a co-transfected fluorescent marker if applicable.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship.
-
-
Compound Application: Perfuse the external solution containing the test compounds onto the cell and record the induced currents.
-
Data Analysis: Measure the amplitude of the inward and outward currents elicited by the agonists. The I-V relationship can be plotted to characterize the properties of the activated channels.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical GPR119 signaling pathway activated by this compound and other agonists.
Caption: TRPA1-mediated signaling of this compound, contrasted with other GPR119 agonists.
Caption: Logical workflow of experiments to validate the dual agonism of this compound.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanion.de [nanion.de]
A Comparative Guide to GPR119 Agonists: AS1269574 and its Unique Profile in GLP-1 Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AS1269574 with other G protein-coupled receptor 119 (GPR119) agonists, focusing on their efficacy and mechanisms in stimulating glucagon-like peptide-1 (GLP-1) secretion. The information presented herein is compiled from experimental data to assist in the evaluation and selection of these compounds for research and development in the context of type 2 diabetes and other metabolic disorders.
Introduction to GPR119 and GLP-1 Secretion
GPR119, a Gs protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, is a key target for enhancing GLP-1 secretion.[1] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[1] Activation of GPR119 by synthetic agonists has been a promising strategy for the development of novel therapeutics for type 2 diabetes. This compound is one such orally available GPR119 agonist.[2]
This compound: A Dual Agonist with a Distinct Mechanism
This compound stands out among GPR119 agonists due to its dual mechanism of action.[3] While it functions as a conventional GPR119 agonist, it also uniquely activates Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels.[3][4][5] This activation leads to an influx of calcium ions (Ca2+), a critical step in the exocytosis of GLP-1 containing granules from L-cells.[3][5] This TRPA1-mediated action is a distinguishing feature not observed with other GPR119 agonists like AR231453 and oleoylethanolamide (OEA).[3]
Quantitative Comparison of GPR119 Agonists on GLP-1 Release
The following table summarizes the available quantitative data on the performance of this compound and other GPR119 agonists in stimulating GLP-1 release. It is important to note that the experimental conditions, such as the cell lines and agonist concentrations, may vary between studies, impacting direct comparability.
| Agonist | Cell Line | Concentration | Effect on GLP-1 Release | EC50 | Reference |
| This compound | STC-1 | 30 µM & 100 µM | Dose-dependent increase | - | [3] |
| HEK293 (human GPR119) | - | - | 2.5 µM | [2] | |
| AR231453 | GLUTag | Up to 3 µM | Dose-dependent increase | 56 nM (in the presence of 15 mM glucose) | [6] |
| Oleoylethanolamide (OEA) | mGLUTag | 10 µM | 2.1-fold increase over basal | - |
Signaling Pathways
The signaling pathways for GLP-1 release initiated by conventional GPR119 agonists and the unique dual-action agonist this compound are depicted below.
Caption: Canonical GPR119 signaling pathway for GLP-1 release.
Caption: Dual signaling pathway of this compound for GLP-1 release.
Experimental Protocols
The following section outlines a representative methodology for an in vitro GLP-1 release assay using an enteroendocrine cell line, such as STC-1 or GLUTag.
1. Cell Culture and Seeding:
-
STC-1 or GLUTag cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 24- or 48-well plates and grown to a confluent monolayer.
2. GLP-1 Secretion Assay:
-
Prior to the assay, cells are washed with a serum-free medium and pre-incubated for a defined period (e.g., 1-2 hours).
-
The pre-incubation medium is then replaced with fresh medium containing the test compounds (e.g., this compound, AR231453, OEA) at various concentrations or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified time (e.g., 2 hours) at 37°C.
3. Sample Collection and Analysis:
-
After incubation, the supernatant is collected and centrifuged to remove any cellular debris.
-
The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
GLP-1 concentrations are normalized to the protein content of the cells in each well or expressed as a fold change relative to the vehicle control.
-
Dose-response curves and EC50 values are calculated using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for in vitro GLP-1 secretion assay.
Conclusion
This compound presents a unique profile among GPR119 agonists due to its dual activation of both GPR119 and TRPA1 channels to stimulate GLP-1 release. While direct quantitative comparisons of its GLP-1 secretion efficacy against other agonists under identical conditions are limited, its distinct mechanism of action suggests it may offer different therapeutic potential. The provided experimental protocols and pathway diagrams serve as a guide for researchers to further investigate and compare the activities of these compounds in the pursuit of novel treatments for metabolic diseases.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR119 Agonists: AS1269574 and its Unique Profile in GLP-1 Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AS1269574 with other G protein-coupled receptor 119 (GPR119) agonists, focusing on their efficacy and mechanisms in stimulating glucagon-like peptide-1 (GLP-1) secretion. The information presented herein is compiled from experimental data to assist in the evaluation and selection of these compounds for research and development in the context of type 2 diabetes and other metabolic disorders.
Introduction to GPR119 and GLP-1 Secretion
GPR119, a Gs protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, is a key target for enhancing GLP-1 secretion.[1] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[1] Activation of GPR119 by synthetic agonists has been a promising strategy for the development of novel therapeutics for type 2 diabetes. This compound is one such orally available GPR119 agonist.[2]
This compound: A Dual Agonist with a Distinct Mechanism
This compound stands out among GPR119 agonists due to its dual mechanism of action.[3] While it functions as a conventional GPR119 agonist, it also uniquely activates Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels.[3][4][5] This activation leads to an influx of calcium ions (Ca2+), a critical step in the exocytosis of GLP-1 containing granules from L-cells.[3][5] This TRPA1-mediated action is a distinguishing feature not observed with other GPR119 agonists like AR231453 and oleoylethanolamide (OEA).[3]
Quantitative Comparison of GPR119 Agonists on GLP-1 Release
The following table summarizes the available quantitative data on the performance of this compound and other GPR119 agonists in stimulating GLP-1 release. It is important to note that the experimental conditions, such as the cell lines and agonist concentrations, may vary between studies, impacting direct comparability.
| Agonist | Cell Line | Concentration | Effect on GLP-1 Release | EC50 | Reference |
| This compound | STC-1 | 30 µM & 100 µM | Dose-dependent increase | - | [3] |
| HEK293 (human GPR119) | - | - | 2.5 µM | [2] | |
| AR231453 | GLUTag | Up to 3 µM | Dose-dependent increase | 56 nM (in the presence of 15 mM glucose) | [6] |
| Oleoylethanolamide (OEA) | mGLUTag | 10 µM | 2.1-fold increase over basal | - |
Signaling Pathways
The signaling pathways for GLP-1 release initiated by conventional GPR119 agonists and the unique dual-action agonist this compound are depicted below.
Caption: Canonical GPR119 signaling pathway for GLP-1 release.
Caption: Dual signaling pathway of this compound for GLP-1 release.
Experimental Protocols
The following section outlines a representative methodology for an in vitro GLP-1 release assay using an enteroendocrine cell line, such as STC-1 or GLUTag.
1. Cell Culture and Seeding:
-
STC-1 or GLUTag cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 24- or 48-well plates and grown to a confluent monolayer.
2. GLP-1 Secretion Assay:
-
Prior to the assay, cells are washed with a serum-free medium and pre-incubated for a defined period (e.g., 1-2 hours).
-
The pre-incubation medium is then replaced with fresh medium containing the test compounds (e.g., this compound, AR231453, OEA) at various concentrations or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified time (e.g., 2 hours) at 37°C.
3. Sample Collection and Analysis:
-
After incubation, the supernatant is collected and centrifuged to remove any cellular debris.
-
The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
GLP-1 concentrations are normalized to the protein content of the cells in each well or expressed as a fold change relative to the vehicle control.
-
Dose-response curves and EC50 values are calculated using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for in vitro GLP-1 secretion assay.
Conclusion
This compound presents a unique profile among GPR119 agonists due to its dual activation of both GPR119 and TRPA1 channels to stimulate GLP-1 release. While direct quantitative comparisons of its GLP-1 secretion efficacy against other agonists under identical conditions are limited, its distinct mechanism of action suggests it may offer different therapeutic potential. The provided experimental protocols and pathway diagrams serve as a guide for researchers to further investigate and compare the activities of these compounds in the pursuit of novel treatments for metabolic diseases.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Dual Agonist: A Guide to Confirming AS1269574's Mechanism via TRPA1 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to elucidate the mechanism of action of AS1269574, a compound initially identified as a GPR119 agonist. Emerging evidence reveals a surprising dual role for this compound, demonstrating its ability to directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, a pathway independent of its GPR119 activity. The use of selective TRPA1 channel blockers is pivotal in dissecting these two distinct signaling pathways. This guide will detail the experimental evidence, present comparative data on the effects of TRPA1 antagonists, and provide the necessary protocols to independently verify these findings.
Comparative Analysis of this compound Activity in the Presence of TRPA1 Channel Blockers
The following table summarizes the quantitative data from key experiments demonstrating the inhibition of this compound-induced effects by various TRPA1 channel blockers. These experiments were primarily conducted in the mouse intestinal STC-1 cell line, an established model for studying glucagon-like peptide-1 (GLP-1) secretion.
| Experimental Endpoint | Compound | Concentration | Inhibitor | Inhibitor Concentration | Observed Effect | Reference |
| GLP-1 Secretion | This compound | 30 µM | A-967079 | 1 µM | Significant inhibition of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 100 µM | A-967079 | 1 µM | Strong suppression of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 30 µM | HC-030031 | 10 µM | Significant inhibition of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 100 µM | HC-030031 | 10 µM | Strong suppression of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 30 µM | AP-18 | 15 µM | Significant inhibition of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 100 µM | AP-18 | 15 µM | Strong suppression of this compound-stimulated GLP-1 release. | |
| Intracellular Ca2+ Influx | This compound | 20-100 µM | TRPA1 Channel Blockers | - | This compound causes a dose-dependent increase in intracellular Ca2+. This effect is inhibited by TRPA1 channel blockers. | |
| Membrane Current | This compound | 100 µM | - | - | Activates an outwardly rectifying membrane current characteristic of TRPA1 channels in patch-clamp studies. |
Potency of TRPA1 Channel Blockers
The selection of an appropriate TRPA1 antagonist is critical for these validation studies. The following table provides the half-maximal inhibitory concentration (IC50) values for the blockers discussed, highlighting their potency against the TRPA1 channel.
| TRPA1 Blocker | IC50 (Human TRPA1) | IC50 (Rat TRPA1) | Reference |
| A-967079 | 67 nM | 289 nM | |
| HC-030031 | ~5-7 µM | ~6-8 µM | |
| AP-18 | 3.1 µM | - |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for two key experiments are provided below.
In Vitro GLP-1 Release Assay Using STC-1 Cells
This protocol is adapted from established methods for measuring GLP-1 secretion from the STC-1 cell line.
Materials:
-
STC-1 cells
-
DMEM with 10% FBS
-
6-well tissue culture plates
-
HEPES buffer
-
This compound
-
TRPA1 channel blockers (A-967079, HC-030031, or AP-18)
-
Protease inhibitor cocktail (e.g., Phenylmethylsulfonyl fluoride - PMSF)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Seed STC-1 cells in 6-well plates and culture in DMEM with 10% FBS until they reach approximately 80% confluency.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with HEPES buffer.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the TRPA1 channel blocker (or vehicle control) in HEPES buffer for 15-30 minutes at 37°C.
-
Stimulation: Add this compound to the wells at the desired final concentration and incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Protease Inhibition: Immediately add a protease inhibitor (e.g., 100 µM PMSF) to the collected supernatant to prevent GLP-1 degradation.
-
Sample Preparation: Centrifuge the samples to remove any cellular debris.
-
GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well. Compare the GLP-1 secretion in response to this compound in the presence and absence of the TRPA1 channel blocker.
Intracellular Calcium Imaging Assay
This protocol describes a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
Materials:
-
STC-1 cells or HEK-293 cells expressing TRPA1
-
Glass-bottom culture dishes or 96-well black-walled plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
This compound
-
TRPA1 channel blockers
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes or in 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow for the de-esterification of the AM ester for approximately 30 minutes at room temperature.
-
Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.
-
Inhibitor Addition: Add the TRPA1 channel blocker (or vehicle) and incubate for the desired period (e.g., 10-20 minutes).
-
Stimulation and Measurement: Add this compound and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm. For Fluo-4, use an excitation wavelength of ~494 nm and measure emission at ~516 nm.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium concentration. Compare the calcium response to this compound in the presence and absence of the TRPA1 blocker.
Visualizing the Molecular Pathways and Experimental Design
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and the experimental workflow for confirming its mechanism of action.
Caption: Dual signaling pathways of this compound leading to GLP-1 secretion.
Caption: Workflow for confirming the TRPA1-mediated mechanism of this compound.
Unmasking the Dual Agonist: A Guide to Confirming AS1269574's Mechanism via TRPA1 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to elucidate the mechanism of action of AS1269574, a compound initially identified as a GPR119 agonist. Emerging evidence reveals a surprising dual role for this compound, demonstrating its ability to directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, a pathway independent of its GPR119 activity. The use of selective TRPA1 channel blockers is pivotal in dissecting these two distinct signaling pathways. This guide will detail the experimental evidence, present comparative data on the effects of TRPA1 antagonists, and provide the necessary protocols to independently verify these findings.
Comparative Analysis of this compound Activity in the Presence of TRPA1 Channel Blockers
The following table summarizes the quantitative data from key experiments demonstrating the inhibition of this compound-induced effects by various TRPA1 channel blockers. These experiments were primarily conducted in the mouse intestinal STC-1 cell line, an established model for studying glucagon-like peptide-1 (GLP-1) secretion.
| Experimental Endpoint | Compound | Concentration | Inhibitor | Inhibitor Concentration | Observed Effect | Reference |
| GLP-1 Secretion | This compound | 30 µM | A-967079 | 1 µM | Significant inhibition of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 100 µM | A-967079 | 1 µM | Strong suppression of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 30 µM | HC-030031 | 10 µM | Significant inhibition of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 100 µM | HC-030031 | 10 µM | Strong suppression of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 30 µM | AP-18 | 15 µM | Significant inhibition of this compound-stimulated GLP-1 release. | |
| GLP-1 Secretion | This compound | 100 µM | AP-18 | 15 µM | Strong suppression of this compound-stimulated GLP-1 release. | |
| Intracellular Ca2+ Influx | This compound | 20-100 µM | TRPA1 Channel Blockers | - | This compound causes a dose-dependent increase in intracellular Ca2+. This effect is inhibited by TRPA1 channel blockers. | |
| Membrane Current | This compound | 100 µM | - | - | Activates an outwardly rectifying membrane current characteristic of TRPA1 channels in patch-clamp studies. |
Potency of TRPA1 Channel Blockers
The selection of an appropriate TRPA1 antagonist is critical for these validation studies. The following table provides the half-maximal inhibitory concentration (IC50) values for the blockers discussed, highlighting their potency against the TRPA1 channel.
| TRPA1 Blocker | IC50 (Human TRPA1) | IC50 (Rat TRPA1) | Reference |
| A-967079 | 67 nM | 289 nM | |
| HC-030031 | ~5-7 µM | ~6-8 µM | |
| AP-18 | 3.1 µM | - |
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for two key experiments are provided below.
In Vitro GLP-1 Release Assay Using STC-1 Cells
This protocol is adapted from established methods for measuring GLP-1 secretion from the STC-1 cell line.
Materials:
-
STC-1 cells
-
DMEM with 10% FBS
-
6-well tissue culture plates
-
HEPES buffer
-
This compound
-
TRPA1 channel blockers (A-967079, HC-030031, or AP-18)
-
Protease inhibitor cocktail (e.g., Phenylmethylsulfonyl fluoride - PMSF)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Seed STC-1 cells in 6-well plates and culture in DMEM with 10% FBS until they reach approximately 80% confluency.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with HEPES buffer.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the TRPA1 channel blocker (or vehicle control) in HEPES buffer for 15-30 minutes at 37°C.
-
Stimulation: Add this compound to the wells at the desired final concentration and incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Protease Inhibition: Immediately add a protease inhibitor (e.g., 100 µM PMSF) to the collected supernatant to prevent GLP-1 degradation.
-
Sample Preparation: Centrifuge the samples to remove any cellular debris.
-
GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well. Compare the GLP-1 secretion in response to this compound in the presence and absence of the TRPA1 channel blocker.
Intracellular Calcium Imaging Assay
This protocol describes a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
Materials:
-
STC-1 cells or HEK-293 cells expressing TRPA1
-
Glass-bottom culture dishes or 96-well black-walled plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
This compound
-
TRPA1 channel blockers
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes or in 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow for the de-esterification of the AM ester for approximately 30 minutes at room temperature.
-
Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.
-
Inhibitor Addition: Add the TRPA1 channel blocker (or vehicle) and incubate for the desired period (e.g., 10-20 minutes).
-
Stimulation and Measurement: Add this compound and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm. For Fluo-4, use an excitation wavelength of ~494 nm and measure emission at ~516 nm.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium concentration. Compare the calcium response to this compound in the presence and absence of the TRPA1 blocker.
Visualizing the Molecular Pathways and Experimental Design
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and the experimental workflow for confirming its mechanism of action.
Caption: Dual signaling pathways of this compound leading to GLP-1 secretion.
Caption: Workflow for confirming the TRPA1-mediated mechanism of this compound.
A Comparative Guide to GPR119 Activation: AS1269574 vs. Oleoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic agonist AS1269574 and the endogenous ligand oleoylethanolamide (OEA) in their activation of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. This analysis is supported by experimental data on their potency, efficacy, and signaling mechanisms.
Executive Summary
This compound is a potent, orally available synthetic agonist of GPR119, while oleoylethanolamide (OEA) is a naturally occurring bioactive lipid that acts as an endogenous ligand for the receptor.[1][2] Both compounds stimulate the GPR119 receptor, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leading to the glucose-dependent secretion of insulin and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] A key differentiator is the dual agonism of this compound, which, unlike OEA, can also activate Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, providing an alternative pathway for GLP-1 secretion.[4]
Quantitative Comparison of GPR119 Activation
The following table summarizes the in vitro potency of this compound and OEA on human GPR119. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 2.5 µM | [1][5] |
| Oleoylethanolamide (OEA) | cAMP Accumulation | HEK293 (human GPR119) | EC50 | ~5.6-7.9 µM | [6] |
Note: A direct head-to-head comparison in the same study under identical conditions would provide a more definitive assessment of relative potency.
Signaling Pathways and Mechanisms of Action
GPR119-Dependent Signaling (this compound and OEA)
The canonical signaling pathway for both this compound and OEA upon binding to GPR119 involves the coupling to the Gαs subunit of the heterotrimeric G protein.[3][7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][7] Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion, while in intestinal L-cells, it triggers the release of GLP-1.[3]
GPR119-Independent Signaling (this compound only)
A significant finding is that this compound can also stimulate GLP-1 secretion through a GPR119-independent mechanism by activating TRPA1 cation channels.[8][4] This activation leads to an influx of calcium ions (Ca2+), which directly triggers the exocytosis of GLP-1 from intestinal L-cells.[8][4] This dual agonism is not observed with OEA.[4]
Experimental Protocols
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to GPR119 activation.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119.
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin until 80-90% confluency.
-
Cell Seeding: Seed the cells into 384-well microplates.
-
Compound Preparation: Prepare serial dilutions of this compound or OEA in assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX)). Include a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration. Calculate the EC50 value using a nonlinear regression model.[9][10]
GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells.
Cell Line: Murine enteroendocrine STC-1 or GLUTag cells.[11][12]
Protocol:
-
Cell Culture and Seeding: Culture and seed STC-1 or GLUTag cells in appropriate multi-well plates.
-
Wash and Pre-incubation: Wash the cells with an extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, and 10 mM HEPES, pH 7.4). Pre-incubate in ECB for a designated time.
-
Compound Stimulation: Replace the pre-incubation buffer with ECB containing various concentrations of this compound or OEA. Include appropriate controls.
-
Incubation: Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the GLP-1 concentration in the supernatant using a commercial GLP-1 ELISA kit.[13]
-
Data Analysis: Plot the secreted GLP-1 concentration against the compound concentration to determine the dose-response relationship.
Conclusion
Both this compound and oleoylethanolamide are effective activators of the GPR119 receptor, operating through the canonical Gαs-cAMP signaling pathway to stimulate insulin and GLP-1 secretion. This compound appears to be a more potent agonist based on available EC50 data. The most significant distinction lies in the dual agonism of this compound at the TRPA1 channel, providing a GPR119-independent mechanism for stimulating GLP-1 release. This unique characteristic of this compound may offer therapeutic advantages but also warrants further investigation into potential off-target effects. For researchers studying GPR119, OEA serves as a valuable tool to investigate the endogenous signaling of the receptor, while this compound can be utilized to explore both GPR119-dependent and -independent pathways of GLP-1 secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AS-1269574 - Biochemicals - CAT N°: 10626 [bertin-bioreagent.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR119 Activation: AS1269574 vs. Oleoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic agonist AS1269574 and the endogenous ligand oleoylethanolamide (OEA) in their activation of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. This analysis is supported by experimental data on their potency, efficacy, and signaling mechanisms.
Executive Summary
This compound is a potent, orally available synthetic agonist of GPR119, while oleoylethanolamide (OEA) is a naturally occurring bioactive lipid that acts as an endogenous ligand for the receptor.[1][2] Both compounds stimulate the GPR119 receptor, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leading to the glucose-dependent secretion of insulin and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] A key differentiator is the dual agonism of this compound, which, unlike OEA, can also activate Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, providing an alternative pathway for GLP-1 secretion.[4]
Quantitative Comparison of GPR119 Activation
The following table summarizes the in vitro potency of this compound and OEA on human GPR119. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 2.5 µM | [1][5] |
| Oleoylethanolamide (OEA) | cAMP Accumulation | HEK293 (human GPR119) | EC50 | ~5.6-7.9 µM | [6] |
Note: A direct head-to-head comparison in the same study under identical conditions would provide a more definitive assessment of relative potency.
Signaling Pathways and Mechanisms of Action
GPR119-Dependent Signaling (this compound and OEA)
The canonical signaling pathway for both this compound and OEA upon binding to GPR119 involves the coupling to the Gαs subunit of the heterotrimeric G protein.[3][7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][7] Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion, while in intestinal L-cells, it triggers the release of GLP-1.[3]
GPR119-Independent Signaling (this compound only)
A significant finding is that this compound can also stimulate GLP-1 secretion through a GPR119-independent mechanism by activating TRPA1 cation channels.[8][4] This activation leads to an influx of calcium ions (Ca2+), which directly triggers the exocytosis of GLP-1 from intestinal L-cells.[8][4] This dual agonism is not observed with OEA.[4]
Experimental Protocols
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to GPR119 activation.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119.
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin until 80-90% confluency.
-
Cell Seeding: Seed the cells into 384-well microplates.
-
Compound Preparation: Prepare serial dilutions of this compound or OEA in assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX)). Include a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration. Calculate the EC50 value using a nonlinear regression model.[9][10]
GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells.
Cell Line: Murine enteroendocrine STC-1 or GLUTag cells.[11][12]
Protocol:
-
Cell Culture and Seeding: Culture and seed STC-1 or GLUTag cells in appropriate multi-well plates.
-
Wash and Pre-incubation: Wash the cells with an extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, and 10 mM HEPES, pH 7.4). Pre-incubate in ECB for a designated time.
-
Compound Stimulation: Replace the pre-incubation buffer with ECB containing various concentrations of this compound or OEA. Include appropriate controls.
-
Incubation: Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the GLP-1 concentration in the supernatant using a commercial GLP-1 ELISA kit.[13]
-
Data Analysis: Plot the secreted GLP-1 concentration against the compound concentration to determine the dose-response relationship.
Conclusion
Both this compound and oleoylethanolamide are effective activators of the GPR119 receptor, operating through the canonical Gαs-cAMP signaling pathway to stimulate insulin and GLP-1 secretion. This compound appears to be a more potent agonist based on available EC50 data. The most significant distinction lies in the dual agonism of this compound at the TRPA1 channel, providing a GPR119-independent mechanism for stimulating GLP-1 release. This unique characteristic of this compound may offer therapeutic advantages but also warrants further investigation into potential off-target effects. For researchers studying GPR119, OEA serves as a valuable tool to investigate the endogenous signaling of the receptor, while this compound can be utilized to explore both GPR119-dependent and -independent pathways of GLP-1 secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AS-1269574 - Biochemicals - CAT N°: 10626 [bertin-bioreagent.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
AS1269574 Cross-Reactivity with TRP Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of AS1269574 with Transient Receptor Potential (TRP) channels. This compound is primarily recognized as a potent and orally available agonist for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes treatment. However, emerging evidence has revealed its off-target effects, specifically its ability to directly activate the TRPA1 cation channel. Understanding this cross-reactivity is crucial for the precise interpretation of experimental data and for the development of more selective therapeutic agents.
Executive Summary
This compound exhibits significant cross-reactivity with the TRPA1 channel , acting as a direct agonist. This interaction is independent of its activity on GPR119. To date, there is a lack of publicly available data on the cross-reactivity of this compound with other TRP channels, such as TRPV1, TRPM8, or TRPC subfamilies. This guide summarizes the known interactions, provides detailed experimental protocols for assessing such cross-reactivity, and presents the signaling pathways of relevant TRP channels to offer a comprehensive comparative framework.
Comparative Selectivity of this compound
The following table summarizes the known activity of this compound on TRPA1 and highlights the lack of data for other major TRP channels.
| TRP Channel Subfamily | Target | Effect of this compound | Potency (EC50/IC50) | Supporting Evidence |
| TRPA | TRPA1 | Agonist | Dose-dependent activation observed at 30-100 µM[1] | Patch-clamp electrophysiology, Calcium imaging[1] |
| TRPV | TRPV1 | Data Not Available | - | - |
| TRPM | TRPM8 | Data Not Available | - | - |
| TRPC | TRPC Subfamily | Data Not Available | - | - |
Experimental Protocols for Assessing TRP Channel Cross-Reactivity
The following are detailed methodologies for key experiments used to determine the cross-reactivity of compounds like this compound with TRP channels.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for assessing selectivity.
Objective: To determine the direct effect of this compound on the activity of specific TRP channels expressed in a heterologous system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which have low endogenous ion channel expression, are cultured. Cells are then transiently or stably transfected with the cDNA encoding the specific human or rodent TRP channel subunit of interest (e.g., TRPA1, TRPV1, TRPM8).
-
Whole-Cell Patch-Clamp:
-
An individual transfected cell is identified (e.g., via a fluorescent protein marker co-expressed with the channel).
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV)[1].
-
Voltage ramps or steps are applied to elicit channel currents.
-
-
Compound Application: this compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition and Analysis:
-
The resulting ion currents are recorded and measured.
-
Dose-response curves are generated by plotting the current amplitude against the concentration of this compound.
-
The EC50 or IC50 value is calculated from the dose-response curve to quantify the compound's potency.
-
Experimental workflow for patch-clamp electrophysiology.
Intracellular Calcium Imaging
This fluorescence-based assay provides a high-throughput method to screen for compound activity on calcium-permeable TRP channels.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application in cells expressing a specific TRP channel.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing the TRP channel of interest are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorescence microscope.
-
Compound Application: this compound is added to the wells at various concentrations.
-
Signal Detection: The fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying channel activation.
-
Data Analysis: The change in fluorescence intensity is quantified. Dose-response curves are generated to determine the EC50 value.
Workflow for intracellular calcium imaging assays.
Signaling Pathways of Key TRP Channels
Understanding the signaling pathways of different TRP channels is essential for contextualizing the potential off-target effects of compounds like this compound.
TRPA1 Signaling
TRPA1 is a non-selective cation channel known for its role in sensing environmental irritants and inflammatory agents.
This compound directly activates the TRPA1 channel.
TRPV1 Signaling
TRPV1, the capsaicin receptor, is a key player in pain and heat sensation. Its activation is modulated by various inflammatory mediators.
Simplified signaling pathway of the TRPV1 channel.
TRPM8 Signaling
TRPM8 is the primary sensor for cold temperatures and cooling agents like menthol.
Simplified signaling pathway of the TRPM8 channel.
Conclusion and Future Directions
The available evidence clearly demonstrates that this compound, in addition to its role as a GPR119 agonist, is a direct activator of the TRPA1 channel. This cross-reactivity has significant implications for the interpretation of in vitro and in vivo studies using this compound. For researchers investigating GPR119, the potential for confounding effects due to TRPA1 activation must be considered, and appropriate controls, such as the use of TRPA1 antagonists, should be employed.
A significant gap in the current knowledge is the lack of a comprehensive selectivity profile of this compound against a broader range of TRP channels. Future studies should aim to screen this compound against a panel of TRP channels, including members of the TRPV, TRPM, and TRPC subfamilies, using the experimental protocols outlined in this guide. This will provide a more complete understanding of its off-target effects and aid in the development of more selective GPR119 agonists for the treatment of metabolic diseases.
References
AS1269574 Cross-Reactivity with TRP Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of AS1269574 with Transient Receptor Potential (TRP) channels. This compound is primarily recognized as a potent and orally available agonist for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes treatment. However, emerging evidence has revealed its off-target effects, specifically its ability to directly activate the TRPA1 cation channel. Understanding this cross-reactivity is crucial for the precise interpretation of experimental data and for the development of more selective therapeutic agents.
Executive Summary
This compound exhibits significant cross-reactivity with the TRPA1 channel , acting as a direct agonist. This interaction is independent of its activity on GPR119. To date, there is a lack of publicly available data on the cross-reactivity of this compound with other TRP channels, such as TRPV1, TRPM8, or TRPC subfamilies. This guide summarizes the known interactions, provides detailed experimental protocols for assessing such cross-reactivity, and presents the signaling pathways of relevant TRP channels to offer a comprehensive comparative framework.
Comparative Selectivity of this compound
The following table summarizes the known activity of this compound on TRPA1 and highlights the lack of data for other major TRP channels.
| TRP Channel Subfamily | Target | Effect of this compound | Potency (EC50/IC50) | Supporting Evidence |
| TRPA | TRPA1 | Agonist | Dose-dependent activation observed at 30-100 µM[1] | Patch-clamp electrophysiology, Calcium imaging[1] |
| TRPV | TRPV1 | Data Not Available | - | - |
| TRPM | TRPM8 | Data Not Available | - | - |
| TRPC | TRPC Subfamily | Data Not Available | - | - |
Experimental Protocols for Assessing TRP Channel Cross-Reactivity
The following are detailed methodologies for key experiments used to determine the cross-reactivity of compounds like this compound with TRP channels.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for assessing selectivity.
Objective: To determine the direct effect of this compound on the activity of specific TRP channels expressed in a heterologous system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which have low endogenous ion channel expression, are cultured. Cells are then transiently or stably transfected with the cDNA encoding the specific human or rodent TRP channel subunit of interest (e.g., TRPA1, TRPV1, TRPM8).
-
Whole-Cell Patch-Clamp:
-
An individual transfected cell is identified (e.g., via a fluorescent protein marker co-expressed with the channel).
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV)[1].
-
Voltage ramps or steps are applied to elicit channel currents.
-
-
Compound Application: this compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition and Analysis:
-
The resulting ion currents are recorded and measured.
-
Dose-response curves are generated by plotting the current amplitude against the concentration of this compound.
-
The EC50 or IC50 value is calculated from the dose-response curve to quantify the compound's potency.
-
Experimental workflow for patch-clamp electrophysiology.
Intracellular Calcium Imaging
This fluorescence-based assay provides a high-throughput method to screen for compound activity on calcium-permeable TRP channels.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application in cells expressing a specific TRP channel.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing the TRP channel of interest are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorescence microscope.
-
Compound Application: this compound is added to the wells at various concentrations.
-
Signal Detection: The fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying channel activation.
-
Data Analysis: The change in fluorescence intensity is quantified. Dose-response curves are generated to determine the EC50 value.
Workflow for intracellular calcium imaging assays.
Signaling Pathways of Key TRP Channels
Understanding the signaling pathways of different TRP channels is essential for contextualizing the potential off-target effects of compounds like this compound.
TRPA1 Signaling
TRPA1 is a non-selective cation channel known for its role in sensing environmental irritants and inflammatory agents.
This compound directly activates the TRPA1 channel.
TRPV1 Signaling
TRPV1, the capsaicin receptor, is a key player in pain and heat sensation. Its activation is modulated by various inflammatory mediators.
Simplified signaling pathway of the TRPV1 channel.
TRPM8 Signaling
TRPM8 is the primary sensor for cold temperatures and cooling agents like menthol.
Simplified signaling pathway of the TRPM8 channel.
Conclusion and Future Directions
The available evidence clearly demonstrates that this compound, in addition to its role as a GPR119 agonist, is a direct activator of the TRPA1 channel. This cross-reactivity has significant implications for the interpretation of in vitro and in vivo studies using this compound. For researchers investigating GPR119, the potential for confounding effects due to TRPA1 activation must be considered, and appropriate controls, such as the use of TRPA1 antagonists, should be employed.
A significant gap in the current knowledge is the lack of a comprehensive selectivity profile of this compound against a broader range of TRP channels. Future studies should aim to screen this compound against a panel of TRP channels, including members of the TRPV, TRPM, and TRPC subfamilies, using the experimental protocols outlined in this guide. This will provide a more complete understanding of its off-target effects and aid in the development of more selective GPR119 agonists for the treatment of metabolic diseases.
References
A Head-to-Head Comparison of AS1269574 and Other GLP-1 Secretagogues: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the glucagon-like peptide-1 (GLP-1) secretagogue AS1269574 with other GPR119 agonists. This document synthesizes experimental data to highlight differences in their mechanisms of action and performance, offering insights for the development of novel therapeutics for type 2 diabetes.
Abstract
This compound is a G protein-coupled receptor 119 (GPR119) agonist that has demonstrated a unique, dual mechanism of action in stimulating GLP-1 secretion from enteroendocrine L-cells. Unlike other GPR119 agonists, such as AR231453 and the endogenous ligand oleoylethanolamide (OEA), which primarily signal through the canonical Gs-adenylyl cyclase-cAMP pathway, this compound also activates the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel. This dual agonism results in a distinct intracellular signaling profile and presents a novel approach to stimulating GLP-1 release. This guide provides a head-to-head comparison of these compounds, presenting available quantitative data, detailing experimental protocols, and visualizing the distinct signaling pathways.
Data Presentation: Quantitative Comparison of GLP-1 Secretagogues
The following table summarizes the available quantitative data on the performance of this compound and other selected GLP-1 secretagogues. It is important to note that the experimental conditions, including the cell lines used, vary between studies, which may influence the observed potency and efficacy.
| Compound | Target(s) | Potency (EC50) | Efficacy (GLP-1 Secretion) | Cell Line | Reference |
| This compound | GPR119, TRPA1 | 2.5 µM (for hGPR119 activation) | Dose-dependent increase at 30 µM and 100 µM | HEK293 (potency), STC-1 (secretion) | [1] |
| AR231453 | GPR119 | 56 nM | Not explicitly stated in direct comparison | GLUTag | [2] |
| Oleoylethanolamide (OEA) | GPR119 | Not specified | 2.1-fold increase at 10 µM | mGLUTag | [3] |
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and other GPR119 agonists lies in their intracellular signaling cascades.
-
Canonical GPR119 Signaling (AR231453 & OEA): These agonists bind to GPR119, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then promote the exocytosis of GLP-1-containing granules.[1][2]
-
Dual Signaling of this compound: this compound also activates the canonical GPR119/cAMP pathway. However, it possesses a unique ability to directly activate TRPA1 cation channels.[1] This activation leads to an influx of extracellular calcium (Ca2+), which is a potent trigger for GLP-1 exocytosis.[1] This GPR119-independent mechanism provides a secondary and complementary pathway for stimulating GLP-1 secretion.[1] Studies have shown that other GPR119 agonists like AR231453 and OEA do not induce this Ca2+ influx.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of conventional GPR119 agonists and the dual-action agonist this compound in enteroendocrine L-cells.
Experimental Protocols
The following is a generalized protocol for an in vitro GLP-1 secretion assay using the STC-1 murine enteroendocrine cell line, based on methodologies cited in the literature.[1]
1. Cell Culture and Seeding:
-
STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
For secretion assays, cells are seeded into 24-well plates and grown to a confluent monolayer.
2. Pre-incubation and Washing:
-
The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution or DMEM) to remove any residual stimulants.
-
Cells are then pre-incubated in the assay buffer for a defined period (e.g., 30-60 minutes) to establish a basal secretion rate.
3. Stimulation:
-
The pre-incubation buffer is replaced with the assay buffer containing the test compounds (this compound, AR231453, OEA, or vehicle control) at various concentrations.
-
The cells are incubated for a specified time (e.g., 30-120 minutes) at 37°C.
4. Sample Collection and Processing:
-
Following incubation, the supernatant containing the secreted GLP-1 is collected.
-
To prevent degradation of active GLP-1, a dipeptidyl peptidase-IV (DPP-IV) inhibitor is often added to the collected samples.
-
The samples are then centrifuged to remove any cellular debris and stored at -80°C until analysis.
5. GLP-1 Quantification:
-
The concentration of GLP-1 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for active GLP-1.
-
The results are typically normalized to the total protein content of the cells in each well to account for variations in cell number.
Experimental Workflow Diagram
Conclusion
This compound represents a distinct class of GLP-1 secretagogues due to its dual activation of both GPR119 and TRPA1 channels. This unique mechanism, which leads to both cAMP- and Ca2+-mediated signaling, differentiates it from other GPR119 agonists like AR231453 and OEA. While direct quantitative comparisons of GLP-1 secretion efficacy under identical conditions are limited, the available data suggests that this compound effectively stimulates GLP-1 release. The dual signaling pathway of this compound may offer a more robust or synergistic approach to enhancing GLP-1 secretion, a concept that warrants further investigation in the development of novel therapies for metabolic disorders. Researchers are encouraged to conduct direct head-to-head comparative studies to fully elucidate the relative potencies and efficacies of these compounds.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AS1269574 and Other GLP-1 Secretagogues: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the glucagon-like peptide-1 (GLP-1) secretagogue AS1269574 with other GPR119 agonists. This document synthesizes experimental data to highlight differences in their mechanisms of action and performance, offering insights for the development of novel therapeutics for type 2 diabetes.
Abstract
This compound is a G protein-coupled receptor 119 (GPR119) agonist that has demonstrated a unique, dual mechanism of action in stimulating GLP-1 secretion from enteroendocrine L-cells. Unlike other GPR119 agonists, such as AR231453 and the endogenous ligand oleoylethanolamide (OEA), which primarily signal through the canonical Gs-adenylyl cyclase-cAMP pathway, this compound also activates the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel. This dual agonism results in a distinct intracellular signaling profile and presents a novel approach to stimulating GLP-1 release. This guide provides a head-to-head comparison of these compounds, presenting available quantitative data, detailing experimental protocols, and visualizing the distinct signaling pathways.
Data Presentation: Quantitative Comparison of GLP-1 Secretagogues
The following table summarizes the available quantitative data on the performance of this compound and other selected GLP-1 secretagogues. It is important to note that the experimental conditions, including the cell lines used, vary between studies, which may influence the observed potency and efficacy.
| Compound | Target(s) | Potency (EC50) | Efficacy (GLP-1 Secretion) | Cell Line | Reference |
| This compound | GPR119, TRPA1 | 2.5 µM (for hGPR119 activation) | Dose-dependent increase at 30 µM and 100 µM | HEK293 (potency), STC-1 (secretion) | [1] |
| AR231453 | GPR119 | 56 nM | Not explicitly stated in direct comparison | GLUTag | [2] |
| Oleoylethanolamide (OEA) | GPR119 | Not specified | 2.1-fold increase at 10 µM | mGLUTag | [3] |
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and other GPR119 agonists lies in their intracellular signaling cascades.
-
Canonical GPR119 Signaling (AR231453 & OEA): These agonists bind to GPR119, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then promote the exocytosis of GLP-1-containing granules.[1][2]
-
Dual Signaling of this compound: this compound also activates the canonical GPR119/cAMP pathway. However, it possesses a unique ability to directly activate TRPA1 cation channels.[1] This activation leads to an influx of extracellular calcium (Ca2+), which is a potent trigger for GLP-1 exocytosis.[1] This GPR119-independent mechanism provides a secondary and complementary pathway for stimulating GLP-1 secretion.[1] Studies have shown that other GPR119 agonists like AR231453 and OEA do not induce this Ca2+ influx.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of conventional GPR119 agonists and the dual-action agonist this compound in enteroendocrine L-cells.
Experimental Protocols
The following is a generalized protocol for an in vitro GLP-1 secretion assay using the STC-1 murine enteroendocrine cell line, based on methodologies cited in the literature.[1]
1. Cell Culture and Seeding:
-
STC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
For secretion assays, cells are seeded into 24-well plates and grown to a confluent monolayer.
2. Pre-incubation and Washing:
-
The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution or DMEM) to remove any residual stimulants.
-
Cells are then pre-incubated in the assay buffer for a defined period (e.g., 30-60 minutes) to establish a basal secretion rate.
3. Stimulation:
-
The pre-incubation buffer is replaced with the assay buffer containing the test compounds (this compound, AR231453, OEA, or vehicle control) at various concentrations.
-
The cells are incubated for a specified time (e.g., 30-120 minutes) at 37°C.
4. Sample Collection and Processing:
-
Following incubation, the supernatant containing the secreted GLP-1 is collected.
-
To prevent degradation of active GLP-1, a dipeptidyl peptidase-IV (DPP-IV) inhibitor is often added to the collected samples.
-
The samples are then centrifuged to remove any cellular debris and stored at -80°C until analysis.
5. GLP-1 Quantification:
-
The concentration of GLP-1 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for active GLP-1.
-
The results are typically normalized to the total protein content of the cells in each well to account for variations in cell number.
Experimental Workflow Diagram
Conclusion
This compound represents a distinct class of GLP-1 secretagogues due to its dual activation of both GPR119 and TRPA1 channels. This unique mechanism, which leads to both cAMP- and Ca2+-mediated signaling, differentiates it from other GPR119 agonists like AR231453 and OEA. While direct quantitative comparisons of GLP-1 secretion efficacy under identical conditions are limited, the available data suggests that this compound effectively stimulates GLP-1 release. The dual signaling pathway of this compound may offer a more robust or synergistic approach to enhancing GLP-1 secretion, a concept that warrants further investigation in the development of novel therapies for metabolic disorders. Researchers are encouraged to conduct direct head-to-head comparative studies to fully elucidate the relative potencies and efficacies of these compounds.
References
- 1. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of AS1269574: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
AS1269574 has emerged as a promising small molecule for the potential treatment of type 2 diabetes. Its unique dual-agonist activity, targeting both the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, presents a multifaceted approach to improving glucose homeostasis. This guide provides a framework for validating the in vivo effects of this compound by comparing its performance with alternative compounds and outlining the critical role of knockout (KO) models in dissecting its mechanism of action.
Unraveling the Dual Mechanism of this compound
This compound is recognized as a potent GPR119 agonist, which is known to stimulate glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] However, further research has revealed its capacity to also activate TRPA1 cation channels, which are also implicated in insulin and GLP-1 secretion.[2] This dual agonism suggests that the overall glucoregulatory effects of this compound are a composite of these two pathways. To rigorously validate these on-target effects and understand their relative contributions, the use of GPR119 and TRPA1 knockout mouse models is indispensable.
Comparative In Vivo Efficacy
This section compares the in vivo glucoregulatory effects of this compound with a selective GPR119 agonist (AR231453) and a TRPA1 agonist (cinnamaldehyde). The data presented is a synthesis of findings from studies on wild-type (WT) mice and the anticipated outcomes in knockout models based on existing literature.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay to assess how an organism handles a glucose load. The following table summarizes the expected effects of this compound and its comparators on blood glucose levels during an OGTT in various mouse models.
| Compound | Mouse Model | Expected Outcome on Glucose Tolerance | Rationale |
| This compound | Wild-Type | Improved | Acts on both GPR119 and TRPA1 to enhance insulin and incretin secretion, leading to lower blood glucose levels after a glucose challenge.[1] |
| GPR119 KO | Partially Attenuated Improvement | The GPR119-mediated component of its action is absent. Any remaining improvement would be attributed to its effect on TRPA1. | |
| TRPA1 KO | Partially Attenuated Improvement | The TRPA1-mediated component of its action is absent. The remaining improvement would be due to GPR119 agonism. | |
| AR231453 (Selective GPR119 Agonist) | Wild-Type | Improved | Potently stimulates GPR119, leading to enhanced GSIS and GLP-1 release.[3][4] |
| GPR119 KO | No Improvement | The compound's target is absent, thus no significant effect on glucose tolerance is expected.[3] | |
| TRPA1 KO | Improved | The compound does not act on TRPA1, so its efficacy through GPR119 should be preserved. | |
| Cinnamaldehyde (TRPA1 Agonist) | Wild-Type | Improved | Activates TRPA1, which can stimulate insulin and GLP-1 secretion, thereby improving glucose disposal.[5][6][7] |
| GPR119 KO | Improved | The compound does not target GPR119, so its effects via TRPA1 should be maintained. | |
| TRPA1 KO | No Improvement | The compound's target is absent, leading to a loss of its glucoregulatory effects. |
In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
This assay directly measures the ability of the pancreas to secrete insulin in response to a glucose challenge. The table below outlines the expected impact of the compounds on GSIS.
| Compound | Mouse Model | Expected Outcome on Insulin Secretion | Rationale |
| This compound | Wild-Type | Enhanced | The dual agonism of GPR119 and TRPA1 synergistically potentiates glucose-stimulated insulin release.[1] |
| GPR119 KO | Partially Attenuated Enhancement | The direct GPR119-mediated insulinotropic effect is lost. The remaining effect is through TRPA1 activation. | |
| TRPA1 KO | Partially Attenuated Enhancement | The TRPA1 contribution to insulin secretion is absent. The remaining effect is mediated by GPR119. | |
| AR231453 | Wild-Type | Enhanced | A potent GPR119 agonist that robustly increases GSIS.[3][8] |
| GPR119 KO | No Enhancement | The target receptor is absent.[3] | |
| TRPA1 KO | Enhanced | The compound's mechanism is independent of TRPA1. | |
| Cinnamaldehyde | Wild-Type | Enhanced | Activates TRPA1 channels on pancreatic β-cells, leading to increased insulin secretion.[7][9] |
| GPR119 KO | Enhanced | The compound's action is independent of GPR119. | |
| TRPA1 KO | No Enhancement | The target channel is absent. |
Experimental Protocols
Rigorous and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: Fast mice for 6 hours prior to the experiment, with free access to water.[10]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer this compound, AR231453, cinnamaldehyde, or vehicle orally via gavage.
-
Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg body weight bolus of D-glucose orally.[10]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[11][12]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Animal Preparation and Fasting: Follow the same initial steps as for the OGTT.
-
Baseline Samples: At time 0, collect a baseline blood sample for both glucose and insulin measurements.
-
Compound Administration: Administer the test compound or vehicle orally.
-
Glucose Injection: 30 minutes after compound administration, administer an intraperitoneal (IP) injection of D-glucose (2 g/kg body weight).
-
Blood Sampling for Insulin: Collect blood samples at 2, 5, 15, and 30 minutes post-glucose injection into tubes containing an anticoagulant (e.g., EDTA).[13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Insulin Measurement: Measure plasma insulin concentrations using a commercially available ELISA kit.
-
Data Analysis: Plot plasma insulin concentrations over time to assess the insulin secretion profile.
Generation of Knockout Mouse Models
GPR119 Knockout (KO) Mice:
-
Targeting Vector Construction: Design a targeting vector to delete a critical exon or the entire coding sequence of the Gpr119 gene. The vector should contain a selectable marker (e.g., neomycin resistance gene) flanked by homology arms corresponding to the genomic regions upstream and downstream of the target sequence.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into embryonic stem (ES) cells and select for cells that have undergone homologous recombination using the appropriate antibiotic.
-
Verification of Targeting: Screen the selected ES cell clones by PCR and Southern blotting to confirm correct integration of the targeting vector.
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted allele from the chimera's germline will be heterozygous for the knockout allele.
-
Generation of Homozygous KO Mice: Intercross the heterozygous mice to produce homozygous GPR119 knockout mice.[3][4][14]
TRPA1 Knockout (KO) Mice:
-
Targeting Strategy: A common strategy is to flank the exons encoding the pore-forming region of the TRPA1 channel with loxP sites.[15]
-
Generation of Floxed Mice: Generate mice carrying this "floxed" Trpa1 allele using standard gene-targeting techniques in ES cells, as described above.
-
Cre-Mediated Deletion: Breed the floxed mice with a mouse line that expresses Cre recombinase ubiquitously or in a tissue-specific manner to excise the floxed DNA segment and generate the knockout. For whole-body knockout, a general Cre deleter strain can be used.[16]
-
Genotyping and Validation: Confirm the deletion of the targeted exons and the absence of TRPA1 protein expression in the knockout mice using PCR, Western blotting, or immunohistochemistry.[16][17][18]
Visualizing the Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways and workflows.
Caption: GPR119 Signaling Pathway
Caption: TRPA1 Signaling Pathway
Caption: Experimental Workflow for In Vivo Validation
By employing a combination of selective agonists and knockout mouse models, researchers can effectively dissect the dual-acting mechanism of this compound. This comparative approach not only validates its on-target effects but also provides crucial insights into the relative contributions of the GPR119 and TRPA1 pathways to its overall therapeutic potential. The data generated from these studies will be instrumental in guiding the further development of this compound and other dual-agonist compounds for the treatment of metabolic diseases.
References
- 1. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cinnamaldehyde on Glucose Metabolism and Vessel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamaldehyde Improves Metabolic Functions in Streptozotocin-Induced Diabetic Mice by Regulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. otd.harvard.edu [otd.harvard.edu]
- 16. 006401 - Trpa1 KO Strain Details [jax.org]
- 17. otd.harvard.edu [otd.harvard.edu]
- 18. Knockout of transient receptor potential ankyrin 1 (TRPA1) modulates the glial phenotype and alleviates perihematomal neuroinflammation after intracerebral hemorrhage in mice via MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of AS1269574: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
AS1269574 has emerged as a promising small molecule for the potential treatment of type 2 diabetes. Its unique dual-agonist activity, targeting both the G protein-coupled receptor 119 (GPR119) and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, presents a multifaceted approach to improving glucose homeostasis. This guide provides a framework for validating the in vivo effects of this compound by comparing its performance with alternative compounds and outlining the critical role of knockout (KO) models in dissecting its mechanism of action.
Unraveling the Dual Mechanism of this compound
This compound is recognized as a potent GPR119 agonist, which is known to stimulate glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] However, further research has revealed its capacity to also activate TRPA1 cation channels, which are also implicated in insulin and GLP-1 secretion.[2] This dual agonism suggests that the overall glucoregulatory effects of this compound are a composite of these two pathways. To rigorously validate these on-target effects and understand their relative contributions, the use of GPR119 and TRPA1 knockout mouse models is indispensable.
Comparative In Vivo Efficacy
This section compares the in vivo glucoregulatory effects of this compound with a selective GPR119 agonist (AR231453) and a TRPA1 agonist (cinnamaldehyde). The data presented is a synthesis of findings from studies on wild-type (WT) mice and the anticipated outcomes in knockout models based on existing literature.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay to assess how an organism handles a glucose load. The following table summarizes the expected effects of this compound and its comparators on blood glucose levels during an OGTT in various mouse models.
| Compound | Mouse Model | Expected Outcome on Glucose Tolerance | Rationale |
| This compound | Wild-Type | Improved | Acts on both GPR119 and TRPA1 to enhance insulin and incretin secretion, leading to lower blood glucose levels after a glucose challenge.[1] |
| GPR119 KO | Partially Attenuated Improvement | The GPR119-mediated component of its action is absent. Any remaining improvement would be attributed to its effect on TRPA1. | |
| TRPA1 KO | Partially Attenuated Improvement | The TRPA1-mediated component of its action is absent. The remaining improvement would be due to GPR119 agonism. | |
| AR231453 (Selective GPR119 Agonist) | Wild-Type | Improved | Potently stimulates GPR119, leading to enhanced GSIS and GLP-1 release.[3][4] |
| GPR119 KO | No Improvement | The compound's target is absent, thus no significant effect on glucose tolerance is expected.[3] | |
| TRPA1 KO | Improved | The compound does not act on TRPA1, so its efficacy through GPR119 should be preserved. | |
| Cinnamaldehyde (TRPA1 Agonist) | Wild-Type | Improved | Activates TRPA1, which can stimulate insulin and GLP-1 secretion, thereby improving glucose disposal.[5][6][7] |
| GPR119 KO | Improved | The compound does not target GPR119, so its effects via TRPA1 should be maintained. | |
| TRPA1 KO | No Improvement | The compound's target is absent, leading to a loss of its glucoregulatory effects. |
In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
This assay directly measures the ability of the pancreas to secrete insulin in response to a glucose challenge. The table below outlines the expected impact of the compounds on GSIS.
| Compound | Mouse Model | Expected Outcome on Insulin Secretion | Rationale |
| This compound | Wild-Type | Enhanced | The dual agonism of GPR119 and TRPA1 synergistically potentiates glucose-stimulated insulin release.[1] |
| GPR119 KO | Partially Attenuated Enhancement | The direct GPR119-mediated insulinotropic effect is lost. The remaining effect is through TRPA1 activation. | |
| TRPA1 KO | Partially Attenuated Enhancement | The TRPA1 contribution to insulin secretion is absent. The remaining effect is mediated by GPR119. | |
| AR231453 | Wild-Type | Enhanced | A potent GPR119 agonist that robustly increases GSIS.[3][8] |
| GPR119 KO | No Enhancement | The target receptor is absent.[3] | |
| TRPA1 KO | Enhanced | The compound's mechanism is independent of TRPA1. | |
| Cinnamaldehyde | Wild-Type | Enhanced | Activates TRPA1 channels on pancreatic β-cells, leading to increased insulin secretion.[7][9] |
| GPR119 KO | Enhanced | The compound's action is independent of GPR119. | |
| TRPA1 KO | No Enhancement | The target channel is absent. |
Experimental Protocols
Rigorous and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: Fast mice for 6 hours prior to the experiment, with free access to water.[10]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer this compound, AR231453, cinnamaldehyde, or vehicle orally via gavage.
-
Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg body weight bolus of D-glucose orally.[10]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[11][12]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Animal Preparation and Fasting: Follow the same initial steps as for the OGTT.
-
Baseline Samples: At time 0, collect a baseline blood sample for both glucose and insulin measurements.
-
Compound Administration: Administer the test compound or vehicle orally.
-
Glucose Injection: 30 minutes after compound administration, administer an intraperitoneal (IP) injection of D-glucose (2 g/kg body weight).
-
Blood Sampling for Insulin: Collect blood samples at 2, 5, 15, and 30 minutes post-glucose injection into tubes containing an anticoagulant (e.g., EDTA).[13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Insulin Measurement: Measure plasma insulin concentrations using a commercially available ELISA kit.
-
Data Analysis: Plot plasma insulin concentrations over time to assess the insulin secretion profile.
Generation of Knockout Mouse Models
GPR119 Knockout (KO) Mice:
-
Targeting Vector Construction: Design a targeting vector to delete a critical exon or the entire coding sequence of the Gpr119 gene. The vector should contain a selectable marker (e.g., neomycin resistance gene) flanked by homology arms corresponding to the genomic regions upstream and downstream of the target sequence.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into embryonic stem (ES) cells and select for cells that have undergone homologous recombination using the appropriate antibiotic.
-
Verification of Targeting: Screen the selected ES cell clones by PCR and Southern blotting to confirm correct integration of the targeting vector.
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted allele from the chimera's germline will be heterozygous for the knockout allele.
-
Generation of Homozygous KO Mice: Intercross the heterozygous mice to produce homozygous GPR119 knockout mice.[3][4][14]
TRPA1 Knockout (KO) Mice:
-
Targeting Strategy: A common strategy is to flank the exons encoding the pore-forming region of the TRPA1 channel with loxP sites.[15]
-
Generation of Floxed Mice: Generate mice carrying this "floxed" Trpa1 allele using standard gene-targeting techniques in ES cells, as described above.
-
Cre-Mediated Deletion: Breed the floxed mice with a mouse line that expresses Cre recombinase ubiquitously or in a tissue-specific manner to excise the floxed DNA segment and generate the knockout. For whole-body knockout, a general Cre deleter strain can be used.[16]
-
Genotyping and Validation: Confirm the deletion of the targeted exons and the absence of TRPA1 protein expression in the knockout mice using PCR, Western blotting, or immunohistochemistry.[16][17][18]
Visualizing the Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways and workflows.
Caption: GPR119 Signaling Pathway
Caption: TRPA1 Signaling Pathway
Caption: Experimental Workflow for In Vivo Validation
By employing a combination of selective agonists and knockout mouse models, researchers can effectively dissect the dual-acting mechanism of this compound. This comparative approach not only validates its on-target effects but also provides crucial insights into the relative contributions of the GPR119 and TRPA1 pathways to its overall therapeutic potential. The data generated from these studies will be instrumental in guiding the further development of this compound and other dual-agonist compounds for the treatment of metabolic diseases.
References
- 1. Identification of a novel GPR119 agonist, this compound, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cinnamaldehyde on Glucose Metabolism and Vessel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamaldehyde Improves Metabolic Functions in Streptozotocin-Induced Diabetic Mice by Regulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. otd.harvard.edu [otd.harvard.edu]
- 16. 006401 - Trpa1 KO Strain Details [jax.org]
- 17. otd.harvard.edu [otd.harvard.edu]
- 18. Knockout of transient receptor potential ankyrin 1 (TRPA1) modulates the glial phenotype and alleviates perihematomal neuroinflammation after intracerebral hemorrhage in mice via MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AS1269574: A Dual GPR119 and TRPA1 Agonist
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the potency and efficacy of AS1269574, a small molecule initially identified as a GPR119 agonist. Subsequent research has revealed a novel, dual-agonist activity, with this compound also directly activating the TRPA1 cation channel. This unique pharmacological profile distinguishes it from other GPR119 agonists and offers new avenues for therapeutic intervention, particularly in the context of type 2 diabetes and metabolic disorders. This document synthesizes experimental data to objectively compare this compound's performance against other relevant compounds, providing detailed experimental methodologies and visual representations of its mechanisms of action.
Quantitative Comparison of Potency and Efficacy
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their effects on GPR119 and TRPA1 pathways.
Table 1: Potency of this compound and Comparative GPR119 Agonists
| Compound | Target | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 2.5 µM | [1] |
| AR231453 | Human GPR119 | cAMP Accumulation | HIT-T15 | 4.7 nM | |
| AR231453 | Human GPR119 | Insulin Release | HIT-T15 | 3.5 nM | |
| Oleoylethanolamide (OEA) | GPR119 | Not Specified | Not Specified | Low micromolar | [2] |
Table 2: Efficacy of this compound on TRPA1-Mediated Cellular Responses in STC-1 Cells
| Compound | Endpoint | Concentration Range | Maximal Efficacy (Emax) | Reference |
| This compound | GLP-1 Release | 30 - 100 µM | Dose-dependent increase | [3][4] |
| This compound | Intracellular Ca2+ Increase | 20 - 100 µM | Dose-dependent increase | [3][4] |
Table 3: Potency of a Comparative TRPA1 Antagonist
| Compound | Target | Assay | Potency (IC50) | Reference |
| A-967079 | Human TRPA1 | Not Specified | 67 nM | |
| A-967079 | Rat TRPA1 | Not Specified | 289 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Dual signaling pathways of this compound.
Caption: Workflow for key in vitro experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published studies evaluating this compound and related compounds.[3][5]
Intracellular Calcium ([Ca²⁺]i) Measurement using Fura-2 AM
This protocol is designed to measure changes in intracellular calcium concentration in response to compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Culture:
-
STC-1 cells are seeded in 96-well black-walled, clear-bottom plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a HEPES-buffered saline solution (HBS).
-
Cells are then incubated with a loading buffer containing Fura-2 AM (typically 2-5 µM) and a mild detergent like Pluronic F-127 (around 0.02%) in HBS for 30-60 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
After incubation, the loading solution is removed, and cells are washed again with HBS to remove extracellular dye.
-
200 µL of HBS is added to each well, and the plate is placed in a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Baseline fluorescence is recorded for a few cycles.
-
This compound, comparators, or vehicle control are added to the wells.
-
Fluorescence intensity is measured at an emission wavelength of 510 nm, with excitation alternating between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
-
GLP-1 Secretion Assay
This assay quantifies the amount of Glucagon-Like Peptide-1 (GLP-1) secreted from STC-1 cells following treatment with test compounds.
-
Cell Culture and Starvation:
-
STC-1 cells are seeded in 6-well or 12-well plates and cultured to ~80% confluency.
-
On the day of the experiment, the culture medium is aspirated, and cells are washed twice with a HEPES buffer.
-
Cells are then incubated in the same buffer for a "starvation" period of 30 minutes to establish a baseline secretion level.
-
-
Compound Incubation:
-
The starvation buffer is removed, and cells are incubated with fresh buffer containing this compound, comparators, or vehicle control for a specified period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
After incubation, the supernatant from each well is collected into microcentrifuge tubes.
-
A protease inhibitor cocktail (including a DPP-4 inhibitor) is added to prevent GLP-1 degradation.
-
The tubes are centrifuged to pellet any detached cells.
-
The clarified supernatant is then analyzed for GLP-1 concentration using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
cAMP Reporter Assay
This assay is used to measure the activation of the Gs-coupled GPR119 receptor by quantifying the downstream production of cyclic AMP (cAMP) using a luciferase reporter system.
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in 96-well white, clear-bottom plates.
-
The following day, cells are transfected with a cAMP Response Element (CRE) coupled to a luciferase reporter gene (CRE-luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Approximately 24 hours after transfection, the medium is replaced with a serum-free medium containing this compound, a known adenylyl cyclase activator like forskolin (positive control), or vehicle.
-
Cells are incubated for a period of 4-6 hours.
-
-
Luminescence Measurement:
-
After incubation, the medium is removed, and cells are lysed using a passive lysis buffer.
-
A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.
-
The luminescence, which is proportional to the amount of luciferase produced and thus the cAMP activity, is measured using a luminometer.
-
Conclusion
This compound presents a unique, dual-agonist profile, acting on both the GPR119 receptor and the TRPA1 cation channel. While its potency at the GPR119 receptor is in the low micromolar range, its ability to induce GLP-1 secretion in intestinal L-cells appears to be primarily mediated through a GPR119-independent activation of TRPA1, leading to an increase in intracellular calcium. This distinguishes it from other GPR119 agonists like AR231453 and the endogenous ligand oleoylethanolamide, which do not exhibit this off-target activity. This dual mechanism of action may offer therapeutic advantages but also necessitates careful consideration of potential on- and off-target effects in drug development programs. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of this compound and other modulators of these important metabolic signaling pathways.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AS1269574: A Dual GPR119 and TRPA1 Agonist
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the potency and efficacy of AS1269574, a small molecule initially identified as a GPR119 agonist. Subsequent research has revealed a novel, dual-agonist activity, with this compound also directly activating the TRPA1 cation channel. This unique pharmacological profile distinguishes it from other GPR119 agonists and offers new avenues for therapeutic intervention, particularly in the context of type 2 diabetes and metabolic disorders. This document synthesizes experimental data to objectively compare this compound's performance against other relevant compounds, providing detailed experimental methodologies and visual representations of its mechanisms of action.
Quantitative Comparison of Potency and Efficacy
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their effects on GPR119 and TRPA1 pathways.
Table 1: Potency of this compound and Comparative GPR119 Agonists
| Compound | Target | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | Human GPR119 | cAMP Accumulation | HEK293 | 2.5 µM | [1] |
| AR231453 | Human GPR119 | cAMP Accumulation | HIT-T15 | 4.7 nM | |
| AR231453 | Human GPR119 | Insulin Release | HIT-T15 | 3.5 nM | |
| Oleoylethanolamide (OEA) | GPR119 | Not Specified | Not Specified | Low micromolar | [2] |
Table 2: Efficacy of this compound on TRPA1-Mediated Cellular Responses in STC-1 Cells
| Compound | Endpoint | Concentration Range | Maximal Efficacy (Emax) | Reference |
| This compound | GLP-1 Release | 30 - 100 µM | Dose-dependent increase | [3][4] |
| This compound | Intracellular Ca2+ Increase | 20 - 100 µM | Dose-dependent increase | [3][4] |
Table 3: Potency of a Comparative TRPA1 Antagonist
| Compound | Target | Assay | Potency (IC50) | Reference |
| A-967079 | Human TRPA1 | Not Specified | 67 nM | |
| A-967079 | Rat TRPA1 | Not Specified | 289 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Dual signaling pathways of this compound.
Caption: Workflow for key in vitro experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published studies evaluating this compound and related compounds.[3][5]
Intracellular Calcium ([Ca²⁺]i) Measurement using Fura-2 AM
This protocol is designed to measure changes in intracellular calcium concentration in response to compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Culture:
-
STC-1 cells are seeded in 96-well black-walled, clear-bottom plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a HEPES-buffered saline solution (HBS).
-
Cells are then incubated with a loading buffer containing Fura-2 AM (typically 2-5 µM) and a mild detergent like Pluronic F-127 (around 0.02%) in HBS for 30-60 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
After incubation, the loading solution is removed, and cells are washed again with HBS to remove extracellular dye.
-
200 µL of HBS is added to each well, and the plate is placed in a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Baseline fluorescence is recorded for a few cycles.
-
This compound, comparators, or vehicle control are added to the wells.
-
Fluorescence intensity is measured at an emission wavelength of 510 nm, with excitation alternating between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
-
GLP-1 Secretion Assay
This assay quantifies the amount of Glucagon-Like Peptide-1 (GLP-1) secreted from STC-1 cells following treatment with test compounds.
-
Cell Culture and Starvation:
-
STC-1 cells are seeded in 6-well or 12-well plates and cultured to ~80% confluency.
-
On the day of the experiment, the culture medium is aspirated, and cells are washed twice with a HEPES buffer.
-
Cells are then incubated in the same buffer for a "starvation" period of 30 minutes to establish a baseline secretion level.
-
-
Compound Incubation:
-
The starvation buffer is removed, and cells are incubated with fresh buffer containing this compound, comparators, or vehicle control for a specified period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
After incubation, the supernatant from each well is collected into microcentrifuge tubes.
-
A protease inhibitor cocktail (including a DPP-4 inhibitor) is added to prevent GLP-1 degradation.
-
The tubes are centrifuged to pellet any detached cells.
-
The clarified supernatant is then analyzed for GLP-1 concentration using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
cAMP Reporter Assay
This assay is used to measure the activation of the Gs-coupled GPR119 receptor by quantifying the downstream production of cyclic AMP (cAMP) using a luciferase reporter system.
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in 96-well white, clear-bottom plates.
-
The following day, cells are transfected with a cAMP Response Element (CRE) coupled to a luciferase reporter gene (CRE-luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Approximately 24 hours after transfection, the medium is replaced with a serum-free medium containing this compound, a known adenylyl cyclase activator like forskolin (positive control), or vehicle.
-
Cells are incubated for a period of 4-6 hours.
-
-
Luminescence Measurement:
-
After incubation, the medium is removed, and cells are lysed using a passive lysis buffer.
-
A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.
-
The luminescence, which is proportional to the amount of luciferase produced and thus the cAMP activity, is measured using a luminometer.
-
Conclusion
This compound presents a unique, dual-agonist profile, acting on both the GPR119 receptor and the TRPA1 cation channel. While its potency at the GPR119 receptor is in the low micromolar range, its ability to induce GLP-1 secretion in intestinal L-cells appears to be primarily mediated through a GPR119-independent activation of TRPA1, leading to an increase in intracellular calcium. This distinguishes it from other GPR119 agonists like AR231453 and the endogenous ligand oleoylethanolamide, which do not exhibit this off-target activity. This dual mechanism of action may offer therapeutic advantages but also necessitates careful consideration of potential on- and off-target effects in drug development programs. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of this compound and other modulators of these important metabolic signaling pathways.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 Agonist this compound Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AS1269574: A Comparative Analysis Against Standard Type 2 Diabetes Therapies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GPR119 agonist, AS1269574, with established first-line and second-line treatments for type 2 diabetes: metformin, the GLP-1 receptor agonist liraglutide, and the SGLT2 inhibitor empagliflozin. The following sections detail their mechanisms of action, present comparative efficacy data from preclinical animal models, and provide standardized experimental protocols for key assays.
Introduction to this compound
This compound is a potent, orally available agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to enhance glucose-stimulated insulin secretion (GSIS) and promote the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple glucoregulatory effects.[1] Uniquely, this compound has also been shown to activate TRPA1 cation channels, providing a GPR119-independent pathway for stimulating GLP-1 secretion.[1] This dual mechanism of action suggests a promising therapeutic potential for this compound in the management of type 2 diabetes.
Comparative Efficacy in Animal Models of Type 2 Diabetes
This section presents a comparative summary of the preclinical efficacy of this compound and standard-of-care agents. While direct head-to-head studies are limited, this guide collates data from studies employing comparable animal models and assays to facilitate an informed assessment.
Glycemic Control: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test is a gold-standard preclinical assay to evaluate a compound's ability to improve glucose disposal. The table below summarizes the effects of this compound and comparator drugs on blood glucose levels during an OGTT in various rodent models of type 2 diabetes and obesity.
| Compound | Animal Model | Dose | Route | % Reduction in Glucose AUC (vs. Vehicle) | Reference |
| This compound | Normal Mice | 30 mg/kg | Oral | Significant reduction (quantitative data not specified) | [1] |
| Metformin | Diet-Induced Obese Mice | 400 mg/kg | Oral | ~25% | [2] |
| Liraglutide | db/db Mice | 0.3 mg/kg | Subcutaneous | ~30% | [3] |
| Empagliflozin | db/db Mice | 10 mg/kg/day in diet | Oral | ~50% | [4] |
Note: The data presented are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Effects on Body Weight
Body weight management is a critical aspect of type 2 diabetes treatment. The following table compares the effects of this compound and standard therapies on body weight in animal models.
| Compound | Animal Model | Treatment Duration | % Change in Body Weight (vs. Vehicle/Baseline) | Reference |
| This compound | Data not available | - | - | - |
| Metformin | Diet-Induced Obese Mice | 14 days | ~4.4% reduction | [5] |
| Liraglutide | db/db Mice | 6 weeks | Significant decrease | [6] |
| Empagliflozin | db/db Mice | 10 weeks | Significant reduction | [7] |
In Vitro GLP-1 Secretion
The ability to stimulate GLP-1 secretion is a key mechanism for both this compound and GLP-1 receptor agonists. This table summarizes their effects on GLP-1 release from the murine intestinal L-cell line, STC-1.
| Compound | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |
| This compound | STC-1 | 30 µM | Dose-dependent increase | [8] |
| Liraglutide | N/A (GLP-1 Receptor Agonist) | - | - | - |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound signaling pathways in intestinal L-cells and pancreatic β-cells.
Caption: Simplified signaling pathways of standard type 2 diabetes treatments.
Experimental Protocols
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a widely used model for type 2 diabetes.
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (typically 45-60% kcal from fat) for an extended period develop obesity, insulin resistance, and hyperglycemia, mimicking the progression of type 2 diabetes in humans.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Collect a small blood sample from the tail vein to measure baseline blood glucose levels (t=0).
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose disposal.
In Vitro GLP-1 Secretion Assay (STC-1 Cells)
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[9][10]
-
Seeding: Seed cells in 24-well plates and grow to 70-80% confluency.
-
Stimulation: Wash cells with a buffered salt solution and then incubate with the test compound (e.g., this compound) in the same buffer for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant, add a DPP-4 inhibitor to prevent GLP-1 degradation, and centrifuge to remove cellular debris.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Normalization: Normalize GLP-1 concentration to the total protein content of the cells in each well.
Conclusion
References
- 1. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STC-1 cell culture [protocols.io]
- 10. DSpace [t-stor.teagasc.ie]
Benchmarking AS1269574: A Comparative Analysis Against Standard Type 2 Diabetes Therapies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GPR119 agonist, AS1269574, with established first-line and second-line treatments for type 2 diabetes: metformin, the GLP-1 receptor agonist liraglutide, and the SGLT2 inhibitor empagliflozin. The following sections detail their mechanisms of action, present comparative efficacy data from preclinical animal models, and provide standardized experimental protocols for key assays.
Introduction to this compound
This compound is a potent, orally available agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to enhance glucose-stimulated insulin secretion (GSIS) and promote the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple glucoregulatory effects.[1] Uniquely, this compound has also been shown to activate TRPA1 cation channels, providing a GPR119-independent pathway for stimulating GLP-1 secretion.[1] This dual mechanism of action suggests a promising therapeutic potential for this compound in the management of type 2 diabetes.
Comparative Efficacy in Animal Models of Type 2 Diabetes
This section presents a comparative summary of the preclinical efficacy of this compound and standard-of-care agents. While direct head-to-head studies are limited, this guide collates data from studies employing comparable animal models and assays to facilitate an informed assessment.
Glycemic Control: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test is a gold-standard preclinical assay to evaluate a compound's ability to improve glucose disposal. The table below summarizes the effects of this compound and comparator drugs on blood glucose levels during an OGTT in various rodent models of type 2 diabetes and obesity.
| Compound | Animal Model | Dose | Route | % Reduction in Glucose AUC (vs. Vehicle) | Reference |
| This compound | Normal Mice | 30 mg/kg | Oral | Significant reduction (quantitative data not specified) | [1] |
| Metformin | Diet-Induced Obese Mice | 400 mg/kg | Oral | ~25% | [2] |
| Liraglutide | db/db Mice | 0.3 mg/kg | Subcutaneous | ~30% | [3] |
| Empagliflozin | db/db Mice | 10 mg/kg/day in diet | Oral | ~50% | [4] |
Note: The data presented are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Effects on Body Weight
Body weight management is a critical aspect of type 2 diabetes treatment. The following table compares the effects of this compound and standard therapies on body weight in animal models.
| Compound | Animal Model | Treatment Duration | % Change in Body Weight (vs. Vehicle/Baseline) | Reference |
| This compound | Data not available | - | - | - |
| Metformin | Diet-Induced Obese Mice | 14 days | ~4.4% reduction | [5] |
| Liraglutide | db/db Mice | 6 weeks | Significant decrease | [6] |
| Empagliflozin | db/db Mice | 10 weeks | Significant reduction | [7] |
In Vitro GLP-1 Secretion
The ability to stimulate GLP-1 secretion is a key mechanism for both this compound and GLP-1 receptor agonists. This table summarizes their effects on GLP-1 release from the murine intestinal L-cell line, STC-1.
| Compound | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |
| This compound | STC-1 | 30 µM | Dose-dependent increase | [8] |
| Liraglutide | N/A (GLP-1 Receptor Agonist) | - | - | - |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound signaling pathways in intestinal L-cells and pancreatic β-cells.
Caption: Simplified signaling pathways of standard type 2 diabetes treatments.
Experimental Protocols
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a widely used model for type 2 diabetes.
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (typically 45-60% kcal from fat) for an extended period develop obesity, insulin resistance, and hyperglycemia, mimicking the progression of type 2 diabetes in humans.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Collect a small blood sample from the tail vein to measure baseline blood glucose levels (t=0).
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose disposal.
In Vitro GLP-1 Secretion Assay (STC-1 Cells)
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[9][10]
-
Seeding: Seed cells in 24-well plates and grow to 70-80% confluency.
-
Stimulation: Wash cells with a buffered salt solution and then incubate with the test compound (e.g., this compound) in the same buffer for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant, add a DPP-4 inhibitor to prevent GLP-1 degradation, and centrifuge to remove cellular debris.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Normalization: Normalize GLP-1 concentration to the total protein content of the cells in each well.
Conclusion
References
- 1. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STC-1 cell culture [protocols.io]
- 10. DSpace [t-stor.teagasc.ie]
Safety Operating Guide
Proper Disposal and Handling of AS1269574: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AS1269574 are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and orally available GPR119 agonist.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 330981-72-1 |
| Molecular Formula | C₁₃H₁₄BrN₃O |
| Molecular Weight | 308.17 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage Temperature | 2-8°C |
| Storage Class Code | 11 - Combustible Solids |
Health and Safety Information
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, the SDS also includes a critical cautionary statement: "Physiologically highly active, therapeutically usable substance. The substance must be handled with the care required for hazardous materials." This indicates that while the compound may not meet the formal criteria for hazard classification, its potent biological activity necessitates careful handling to avoid unintended physiological effects.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. Due to its potent physiological activity, it is prudent to treat this compound as a hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Label all waste containers clearly with the chemical name ("this compound") and any known hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep it in its original container where possible.
-
-
Solid Waste Disposal:
-
Collect any solid waste, such as unused or expired powder, in a clearly labeled, sealed container.
-
This container should be designated for chemical waste disposal.
-
-
Liquid Waste Disposal (Solutions):
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not dispose of liquid solutions containing this compound down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing papers, and pipette tips, should be considered contaminated.
-
Collect these materials in a designated, sealed waste bag or container for chemical waste.
-
-
Decontamination:
-
Decontaminate any work surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) and cleaning agents. Collect the cleaning materials for disposal as chemical waste.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Protocols
This compound is a GPR119 agonist that has been shown to stimulate glucose-dependent insulin secretion. A common in vitro experimental protocol to assess its activity involves the following steps:
-
Cell Culture:
-
HEK293 cells are transiently transfected with a vector expressing human GPR119.
-
Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
cAMP Measurement Assay:
-
Transfected cells are seeded in multi-well plates.
-
The cells are then stimulated with varying concentrations of this compound.
-
Intracellular cyclic AMP (cAMP) levels are measured using a commercially available cAMP assay kit. An increase in cAMP levels indicates GPR119 activation.
-
-
Data Analysis:
-
The results are typically plotted as a dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Signaling Pathway
This compound exerts its effects primarily through the activation of the G protein-coupled receptor 119 (GPR119). The binding of this compound to GPR119 initiates a signaling cascade that leads to the stimulation of insulin secretion in pancreatic β-cells.
Caption: Signaling pathway of this compound via GPR119 activation.
Proper Disposal and Handling of AS1269574: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AS1269574 are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and orally available GPR119 agonist.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 330981-72-1 |
| Molecular Formula | C₁₃H₁₄BrN₃O |
| Molecular Weight | 308.17 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage Temperature | 2-8°C |
| Storage Class Code | 11 - Combustible Solids |
Health and Safety Information
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, the SDS also includes a critical cautionary statement: "Physiologically highly active, therapeutically usable substance. The substance must be handled with the care required for hazardous materials." This indicates that while the compound may not meet the formal criteria for hazard classification, its potent biological activity necessitates careful handling to avoid unintended physiological effects.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. Due to its potent physiological activity, it is prudent to treat this compound as a hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Label all waste containers clearly with the chemical name ("this compound") and any known hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep it in its original container where possible.
-
-
Solid Waste Disposal:
-
Collect any solid waste, such as unused or expired powder, in a clearly labeled, sealed container.
-
This container should be designated for chemical waste disposal.
-
-
Liquid Waste Disposal (Solutions):
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not dispose of liquid solutions containing this compound down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing papers, and pipette tips, should be considered contaminated.
-
Collect these materials in a designated, sealed waste bag or container for chemical waste.
-
-
Decontamination:
-
Decontaminate any work surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) and cleaning agents. Collect the cleaning materials for disposal as chemical waste.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Protocols
This compound is a GPR119 agonist that has been shown to stimulate glucose-dependent insulin secretion. A common in vitro experimental protocol to assess its activity involves the following steps:
-
Cell Culture:
-
HEK293 cells are transiently transfected with a vector expressing human GPR119.
-
Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
cAMP Measurement Assay:
-
Transfected cells are seeded in multi-well plates.
-
The cells are then stimulated with varying concentrations of this compound.
-
Intracellular cyclic AMP (cAMP) levels are measured using a commercially available cAMP assay kit. An increase in cAMP levels indicates GPR119 activation.
-
-
Data Analysis:
-
The results are typically plotted as a dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Signaling Pathway
This compound exerts its effects primarily through the activation of the G protein-coupled receptor 119 (GPR119). The binding of this compound to GPR119 initiates a signaling cascade that leads to the stimulation of insulin secretion in pancreatic β-cells.
Caption: Signaling pathway of this compound via GPR119 activation.
Essential Safety and Logistics for Handling AS1269574
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of AS1269574, a potent, orally available GPR119 agonist utilized in type 2 diabetes research. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance. All procedures should be performed in a designated laboratory area equipped for handling potent compounds.
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling.
| Property | Value |
| Chemical Name | 2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol |
| CAS Number | 330981-72-1[1][2] |
| Molecular Formula | C13H14BrN3O[1][2] |
| Molecular Weight | 308.17 g/mol [1][3] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO (>10 mg/mL)[3] |
| Storage | Store at -20°C[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Required Equipment |
| Hand Protection | Double-gloving with nitrile gloves. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | Disposable, fluid-resistant lab coat with tight-fitting cuffs. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator is required for handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a containment glove box.
-
Ensure that a calibrated analytical balance is placed within the containment area for accurate weighing.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the containment area before starting.
2. Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
To prepare a stock solution, add the desired volume of DMSO to the vial containing the powder. Cap the vial securely.
-
If necessary, sonicate the solution to ensure complete dissolution.[2]
-
All manipulations of the stock solution should also be performed within the containment area.
3. In Vitro and In Vivo Dosing:
-
For cell-based assays, further dilutions should be made from the stock solution.
-
For in vivo studies, formulation with vehicles such as PEG300, Tween 80, and saline may be required.[2] All formulation steps must be conducted in a fume hood.
4. Post-Handling Decontamination:
-
Wipe down all surfaces within the containment area with a suitable deactivating agent (e.g., a dilute bleach solution followed by a rinse with 70% ethanol).
-
Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, vials, weigh boats, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container for hazardous materials.
2. Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from general lab traffic.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound for use in subsequent experiments.
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate vials and micropipettes
-
-
Procedure:
-
Within a chemical fume hood, weigh out 3.08 mg of this compound.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be applied if needed.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. AS 1269574 | CAS:330981-72-1 | GPR119 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TRP/TRPV Channel | GPR | TargetMol [targetmol.com]
- 3. GPR119 Agonist, this compound The GPR119 Agonist, this compound, also referenced under CAS 330981-72-1, controls the biological activity of GPR119. This small molecule/inhibitor is primarily used for Biochemicals applications. | 330981-72-1 [sigmaaldrich.com]
Essential Safety and Logistics for Handling AS1269574
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of AS1269574, a potent, orally available GPR119 agonist utilized in type 2 diabetes research. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance. All procedures should be performed in a designated laboratory area equipped for handling potent compounds.
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling.
| Property | Value |
| Chemical Name | 2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol |
| CAS Number | 330981-72-1[1][2] |
| Molecular Formula | C13H14BrN3O[1][2] |
| Molecular Weight | 308.17 g/mol [1][3] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO (>10 mg/mL)[3] |
| Storage | Store at -20°C[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Required Equipment |
| Hand Protection | Double-gloving with nitrile gloves. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | Disposable, fluid-resistant lab coat with tight-fitting cuffs. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator is required for handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a containment glove box.
-
Ensure that a calibrated analytical balance is placed within the containment area for accurate weighing.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the containment area before starting.
2. Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
To prepare a stock solution, add the desired volume of DMSO to the vial containing the powder. Cap the vial securely.
-
If necessary, sonicate the solution to ensure complete dissolution.[2]
-
All manipulations of the stock solution should also be performed within the containment area.
3. In Vitro and In Vivo Dosing:
-
For cell-based assays, further dilutions should be made from the stock solution.
-
For in vivo studies, formulation with vehicles such as PEG300, Tween 80, and saline may be required.[2] All formulation steps must be conducted in a fume hood.
4. Post-Handling Decontamination:
-
Wipe down all surfaces within the containment area with a suitable deactivating agent (e.g., a dilute bleach solution followed by a rinse with 70% ethanol).
-
Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, vials, weigh boats, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container for hazardous materials.
2. Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from general lab traffic.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound for use in subsequent experiments.
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate vials and micropipettes
-
-
Procedure:
-
Within a chemical fume hood, weigh out 3.08 mg of this compound.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be applied if needed.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. AS 1269574 | CAS:330981-72-1 | GPR119 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TRP/TRPV Channel | GPR | TargetMol [targetmol.com]
- 3. GPR119 Agonist, this compound The GPR119 Agonist, this compound, also referenced under CAS 330981-72-1, controls the biological activity of GPR119. This small molecule/inhibitor is primarily used for Biochemicals applications. | 330981-72-1 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
